molecular formula C13H13NO B1607781 2-(3-Methylphenoxy)aniline CAS No. 60287-67-4

2-(3-Methylphenoxy)aniline

Cat. No.: B1607781
CAS No.: 60287-67-4
M. Wt: 199.25 g/mol
InChI Key: FIOLZDYDNLDKJZ-UHFFFAOYSA-N
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Description

2-(3-Methylphenoxy)aniline is a useful research compound. Its molecular formula is C13H13NO and its molecular weight is 199.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(3-methylphenoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C13H13NO/c1-10-5-4-6-11(9-10)15-13-8-3-2-7-12(13)14/h2-9H,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIOLZDYDNLDKJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OC2=CC=CC=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10366189
Record name 2-(3-methylphenoxy)aniline
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Molecular Weight

199.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60287-67-4
Record name 2-(3-methylphenoxy)aniline
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Record name 2-(3-methylphenoxy)aniline
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Foundational & Exploratory

"2-(3-Methylphenoxy)aniline" physical and chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth technical guide to the physical and chemical properties of 2-(3-Methylphenoxy)aniline, designed for researchers, scientists, and professionals in drug development. This document provides a comprehensive analysis of the molecule's identity, synthesis, reactivity, spectroscopic signature, and safety protocols, grounded in authoritative scientific principles.

Executive Summary

This compound is a diaryl ether derivative incorporating a primary aromatic amine. This unique combination of functional groups makes it a valuable intermediate in the synthesis of more complex molecules, particularly within the pharmaceutical and fine chemical industries.[1][2] Its structure consists of an aniline ring linked to a meta-cresol through an ether bond. Understanding its physicochemical properties, reactivity, and spectral characteristics is paramount for its effective utilization in research and development. This guide synthesizes available data to provide a detailed scientific overview, from bench-scale synthesis to instrumental analysis and safe handling.

Molecular Identity and Physicochemical Properties

This compound, also known as 2-(m-tolyloxy)aniline, is identified by the CAS Registry Number 60287-67-4.[3][4] It exists as a light brown to brown solid at room temperature.[4][5] The molecule's structure, featuring both a hydrogen bond donor (the amine group) and two hydrogen bond acceptors (the nitrogen and oxygen atoms), influences its solubility and potential for intermolecular interactions.

Computational and experimental data provide insight into its behavior in various chemical environments. The predicted LogP value of approximately 3.37 suggests a significant nonpolar character, indicating higher solubility in organic solvents than in water.[3] The Topological Polar Surface Area (TPSA) of 35.25 Ų is a metric used in drug discovery to estimate the cell permeability of a molecule.[3]

A summary of its core physicochemical properties is presented below.

PropertyValueSource(s)
CAS Number 60287-67-4[3][4]
Molecular Formula C₁₃H₁₃NO[3][6]
Molecular Weight 199.25 g/mol [3][6]
Appearance Light brown to brown solid[4][5]
Boiling Point 306 °C at 760 mmHg[6]
Density 1.115 g/cm³[6]
Predicted XlogP 3.37[3]
Topological Polar Surface Area (TPSA) 35.25 Ų[3]
Hydrogen Bond Donors 1[3]
Hydrogen Bond Acceptors 2[3]
Rotatable Bonds 2[3]

Synthesis and Reactivity

The synthesis of this compound is most effectively achieved through a two-step process involving a copper-catalyzed cross-coupling reaction followed by a nitro group reduction. This approach is well-established for the formation of diaryl ethers and subsequent conversion to the desired aniline derivative.[7][8]

Synthetic Strategy: Ullmann Condensation and Reduction

The formation of the diaryl ether linkage is typically accomplished via the Ullmann condensation.[9][10] This reaction involves the coupling of an aryl halide with a phenol in the presence of a copper catalyst and a base.[9] For the synthesis of this compound, a common route is to first couple an ortho-halonitrobenzene (e.g., 2-chloronitrobenzene) with m-cresol. The resulting nitro-substituted diaryl ether intermediate is then reduced to the target primary amine.

The choice of catalyst, base, and solvent is critical for optimizing the Ullmann reaction. Modern protocols often employ copper(I) salts, such as CuI or Cu₂O, and may be accelerated by the addition of ligands like 2,2,6,6-tetramethylheptane-3,5-dione (TMHD).[11][12] Bases such as cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃) are commonly used to deprotonate the phenol.[12][13] The subsequent reduction of the nitro group is a standard transformation, readily achieved through catalytic hydrogenation using catalysts like palladium on carbon (Pd/C).[7]

G cluster_0 Step 1: Ullmann Condensation cluster_1 Step 2: Nitro Group Reduction A 2-Chloronitrobenzene + m-Cresol B Reaction Vessel (Solvent: NMP, Toluene, etc.) A->B C Add Base (e.g., Cs₂CO₃) + Copper Catalyst (e.g., CuI) B->C Reagents D Heat (High Temperature) C->D Conditions E Intermediate: 2-(3-Methylphenoxy)nitrobenzene D->E Product F Dissolve Intermediate in Solvent (e.g., Ethyl Acetate) E->F Purification & Isolation G Add Catalyst (e.g., 10% Pd/C) F->G H Hydrogenate (H₂ gas, 30 psi) G->H I Final Product: This compound H->I J Purified Product I->J Filtration & Solvent Removal

A generalized workflow for the synthesis of this compound.
General Experimental Protocol

Step 1: Synthesis of 2-(3-Methylphenoxy)nitrobenzene (Ullmann Condensation)

  • To a reaction flask, add m-cresol, 2-chloronitrobenzene, cesium carbonate (Cs₂CO₃), and a copper(I) iodide (CuI) catalyst in a suitable high-boiling polar solvent like N-methylpyrrolidone (NMP).[10][12]

  • Purge the flask with an inert gas (e.g., nitrogen or argon).

  • Heat the reaction mixture to a high temperature (typically >150 °C) and stir for several hours, monitoring the reaction progress by TLC or GC-MS.[10]

  • After completion, cool the mixture, dilute with a suitable organic solvent (e.g., ethyl acetate), and wash with water and brine to remove the base and inorganic salts.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield 2-(3-methylphenoxy)nitrobenzene.

Step 2: Synthesis of this compound (Reduction)

  • Dissolve the purified 2-(3-methylphenoxy)nitrobenzene in a solvent such as ethyl acetate or ethanol in a pressure vessel.[7]

  • Add a catalytic amount of 10% palladium on activated carbon (Pd/C).[7]

  • Pressurize the vessel with hydrogen gas (e.g., 30-50 psi) and stir the mixture at room temperature for 1-5 hours.[7]

  • Monitor the reaction until the starting material is fully consumed.

  • Carefully filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Remove the solvent under reduced pressure to obtain the final product, this compound, which can be further purified if necessary.

Chemical Reactivity

The reactivity of this compound is dominated by its aniline functional group.

  • Basicity: Like aniline, the lone pair of electrons on the nitrogen atom is partially delocalized into the aromatic ring's pi system, making it a weak base compared to aliphatic amines.[14] It will react with strong acids to form the corresponding anilinium salt.[14]

  • Electrophilic Aromatic Substitution: The amino (-NH₂) group is a powerful activating, ortho- and para-directing group for electrophilic aromatic substitution.[15][16] Reactions such as halogenation are often rapid and can lead to polysubstituted products.[16] To achieve monosubstitution, it is often necessary to protect the amino group by converting it into an amide (e.g., an acetanilide). This moderates its activating effect and provides steric hindrance, favoring para-substitution.[16][17]

  • Diazotization: The primary aromatic amine can react with nitrous acid (generated in situ from NaNO₂ and a strong acid) at low temperatures to form a diazonium salt. This intermediate is highly versatile and can be used to introduce a wide variety of functional groups onto the aromatic ring.[16]

  • Ether Linkage: The diaryl ether C-O bond is generally robust and stable under many reaction conditions, allowing for selective transformations at the aniline ring.

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the identity and purity of this compound. The molecule presents a unique combination of spectral features corresponding to its primary amine, diaryl ether, and substituted aromatic ring structures.

Chemical structure of this compound.
Predicted Spectroscopic Data

The following table summarizes the expected spectroscopic signatures for this compound based on the analysis of its functional groups.

TechniqueFeatureExpected ObservationRationale
¹H NMR -NH₂ ProtonsBroad singlet, ~3.7-4.5 ppmChemical shift is variable; signal disappears upon D₂O exchange.[18][19]
Aromatic ProtonsMultiplets, ~6.6-7.4 ppmComplex splitting patterns due to coupling between protons on both aromatic rings.[19]
-CH₃ ProtonsSinglet, ~2.2-2.4 ppmIsolated methyl group protons.[19]
¹³C NMR Aromatic CarbonsSignals, ~110-160 ppmCarbons attached to N and O will be the most downfield.
-CH₃ CarbonSignal, ~20-25 ppmTypical chemical shift for an aryl methyl carbon.
IR Spectroscopy N-H StretchTwo distinct peaks, 3300-3500 cm⁻¹Characteristic asymmetric and symmetric stretching of a primary amine.[20][21]
C-O-C StretchStrong absorption, ~1200-1250 cm⁻¹Characteristic for aromatic ethers.[19][21]
Aromatic C-H StretchAbsorptions, >3000 cm⁻¹Typical for sp² C-H bonds.
Aromatic C-H Bends675-900 cm⁻¹Pattern is diagnostic of the aromatic substitution.[19]
Mass Spectrometry Molecular Ion (M⁺)m/z ≈ 199Corresponds to the molecular weight of the compound.[3][19]
Key Fragmentsm/z ≈ 184 (M-CH₃)⁺Loss of a methyl radical is a common fragmentation pathway.[19]
Spectroscopic Analysis Workflow

A standard workflow for the complete characterization of a synthesized batch of this compound would follow a logical progression of analytical techniques.

  • Sample Preparation: A small amount of the purified solid (5-20 mg) is dissolved in a suitable deuterated solvent, typically chloroform-d (CDCl₃), for NMR analysis.[19] For IR, a thin film or KBr pellet is prepared. For MS, the sample is dissolved in a volatile solvent like methanol.[22]

  • Instrumental Analysis: Data is acquired using ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometers.

  • Data Interpretation: The resulting spectra are analyzed. The ¹H and ¹³C NMR spectra are used to confirm the carbon-hydrogen framework. The IR spectrum confirms the presence of key functional groups (-NH₂, C-O-C). Mass spectrometry confirms the molecular weight and can provide structural information through fragmentation patterns.[22]

Safety, Handling, and Storage

Proper handling of this compound is crucial due to its potential hazards, which are typical for aromatic amines.

  • Hazard Identification: The compound is classified as an irritant (Hazard Code: Xi).[4][5] Like many aniline derivatives, it should be considered harmful if swallowed, in contact with skin, or if inhaled.[23] It may cause skin irritation, serious eye irritation, and potential respiratory irritation.

  • Personal Protective Equipment (PPE): When handling this compound, appropriate PPE must be worn, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[23] Work should be conducted in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.

  • First Aid Measures:

    • Skin Contact: Immediately remove all contaminated clothing and wash the affected skin area thoroughly with soap and water.[23]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Seek immediate medical attention.[23]

    • Inhalation: Move the person to fresh air.

    • Ingestion: Do not induce vomiting. Rinse mouth and seek immediate medical attention.[23]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. It is recommended to store at 2-8°C and protect from light.[4][5]

  • Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations at an approved waste disposal plant.

Applications and Research Interest

This compound serves as a key building block in organic synthesis. Its bifunctional nature—a nucleophilic amine on one ring and a stable ether linkage—makes it a versatile precursor for creating more complex molecular architectures. Its primary applications are in the synthesis of:

  • Pharmaceuticals: Aniline derivatives are foundational components in a vast number of active pharmaceutical ingredients (APIs).[1][24] The diaryl ether motif is also prevalent in many biologically active compounds.

  • Agrochemicals: Similar to pharmaceuticals, many herbicides and pesticides are derived from complex aniline structures.[2]

  • Dyes and Polymers: Aniline and its derivatives are fundamental to the dye industry and are used in the production of specialized polymers.[1][2]

The specific structure of this compound makes it a candidate for synthetic routes targeting compounds where two distinct aromatic systems need to be linked in a specific orientation.

References

"2-(3-Methylphenoxy)aniline" molecular structure and weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-(3-Methylphenoxy)aniline: Structure, Properties, and Analytical Characterization

Introduction

This compound is an aromatic organic compound classified as a diaryl ether and a primary arylamine. This structural motif, featuring a flexible ether linkage between two substituted benzene rings, is of significant interest to researchers in medicinal chemistry and materials science. The molecule's unique three-dimensional conformation and electronic properties make it a valuable building block for synthesizing more complex molecular architectures. While its direct applications are still emerging, related phenoxyaniline structures are known intermediates in the synthesis of pharmaceuticals, such as the non-steroidal anti-inflammatory drug (NSAID) nimesulide[1]. Furthermore, the hydrochloride salt of this compound has been identified as a useful scaffold for studying protein-protein interactions, specifically as a ubiquitin binding scaffold in proteomics research[2].

This guide provides a comprehensive technical overview of this compound, detailing its molecular structure, physicochemical properties, a robust synthetic pathway, and the analytical techniques required for its unambiguous characterization. The content is tailored for researchers, scientists, and drug development professionals who require a deep, practical understanding of this compound.

Part 1: Molecular Structure and Physicochemical Properties

A thorough understanding of a molecule's physical and chemical properties is foundational to its application in any research or development context. These properties dictate its solubility, reactivity, and potential interactions with biological systems.

Structural Elucidation

This compound consists of an aniline ring substituted at the 2-position (ortho) with a 3-methylphenoxy (m-tolyloxy) group. The ether linkage provides significant rotational freedom, allowing the two aromatic rings to adopt various conformations.

  • IUPAC Name: this compound

  • Synonyms: 2-(m-Tolyloxy)aniline, 3'-Methyl-2-phenoxyaniline[3][4]

  • CAS Number: 60287-67-4 (for the free base)[3][4][5][6]

  • Molecular Formula: C₁₃H₁₃NO[3][5][6][7]

  • SMILES: CC1=CC(=CC=C1)OC2=CC=CC=C2N[3][5][7]

  • InChIKey: FIOLZDYDNLDKJZ-UHFFFAOYSA-N[5][7]

2_3_Methylphenoxy_aniline cluster_aniline cluster_cresol N NH₂ C1 C N->C1 C2 C C1->C2 C3 C C2->C3 O O C2->O C4 C C3->C4 C5 C C4->C5 C6 C C5->C6 C6->C1 center1 C7 C O->C7 C8 C C7->C8 C9 C C8->C9 C10 C C9->C10 CH3 CH₃ C9->CH3 C11 C C10->C11 C12 C C11->C12 C12->C7 center2

Caption: 2D structure of this compound.

Molecular Weight

It is critical to distinguish between the free base and its common salt forms, as their molecular weights differ.

  • Average Molecular Weight: 199.25 g/mol [3][4][6]

  • Monoisotopic Mass: 199.09972 Da[7]

The hydrochloride salt (CAS 1158494-16-6) has a molecular weight of 235.71 g/mol .[2][8] This guide focuses on the neutral (free base) form.

Physicochemical Properties Summary

The following table summarizes key computed and experimental physicochemical properties, which are essential for designing experimental conditions such as solvent selection for reactions, extractions, and chromatographic purification.

PropertyValueSource
Molecular Formula C₁₃H₁₃NO[3][5][6]
Molecular Weight 199.25 g/mol [3][6]
CAS Number 60287-67-4[3][4]
Appearance Light brown to brown solid[9]
Density 1.115 g/cm³ (predicted)[6]
Boiling Point 306°C at 760 mmHg (predicted)[6]
LogP (octanol/water) 3.37 (predicted)[3]
Topological Polar Surface Area (TPSA) 35.25 Ų[3]
Hydrogen Bond Donors 1 (the -NH₂ group)[3][5]
Hydrogen Bond Acceptors 2 (the N and O atoms)[3][5]
Rotatable Bonds 2[3][5]

Part 2: Synthesis and Purification

The synthesis of this compound is most reliably achieved via a two-step sequence involving an Ullmann condensation to form the diaryl ether linkage, followed by the reduction of a nitro group to the target aniline.

Synthetic Strategy: A Logic-Driven Approach

The chosen synthetic route is dictated by the principles of aromatic substitution. Direct coupling of an aniline with a halobenzene is challenging. A more robust strategy involves installing a nitro group as a precursor to the amine. The electron-withdrawing nature of the nitro group activates an ortho- or para-positioned leaving group (like a halogen) towards nucleophilic aromatic substitution (SₙAr). This makes the Ullmann condensation with a phenoxide highly efficient. The final step is a straightforward and high-yielding reduction of the nitro group.

G start Starting Materials (1-Fluoro-2-nitrobenzene, m-Cresol) step1 Step 1: Ullmann Condensation (Diaryl Ether Formation) start->step1 intermediate Intermediate (2-(3-Methylphenoxy)-1-nitrobenzene) step1->intermediate step2 Step 2: Nitro Group Reduction (Amine Formation) intermediate->step2 product Final Product (this compound) step2->product

Caption: Two-step workflow for the synthesis of this compound.

Experimental Protocol: A Self-Validating Workflow

The following protocols are detailed to ensure reproducibility and include checkpoints for validation.

Step 1: Synthesis of 2-(3-Methylphenoxy)-1-nitrobenzene via Ullmann Condensation

  • Rationale: This reaction couples an activated aryl halide with an alcohol. 1-Fluoro-2-nitrobenzene is often preferred over the chloro-analogue due to the higher electronegativity of fluorine, which enhances the rate of SₙAr. A polar aprotic solvent like DMF is used to solvate the potassium phenoxide intermediate, and a mild inorganic base facilitates the deprotonation of m-cresol without participating in side reactions.

  • Methodology:

    • To a stirred solution of m-cresol (1.0 eq.) in anhydrous dimethylformamide (DMF, ~5 mL per mmol of m-cresol), add potassium carbonate (K₂CO₃, 1.5 eq.) in one portion.

    • Stir the resulting suspension at room temperature for 30 minutes to form the potassium phenoxide.

    • Add 1-fluoro-2-nitrobenzene (1.05 eq.) dropwise to the mixture.

    • Heat the reaction mixture to 80-100°C and stir for 4-8 hours.

    • Validation Checkpoint: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate solvent system (e.g., 9:1 v/v). The disappearance of the starting materials and the appearance of a new, higher Rf spot indicates product formation.

    • Upon completion, cool the mixture to room temperature and pour it into ice-water.

    • Extract the aqueous mixture with ethyl acetate (3x volumes).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude nitro-intermediate.

Step 2: Reduction to this compound

  • Rationale: Catalytic hydrogenation is a clean and efficient method for reducing aromatic nitro groups. Palladium on carbon (Pd/C) is a standard, highly effective catalyst. The reaction proceeds under a positive pressure of hydrogen gas, and ethanol is a common, inert solvent.

  • Methodology:

    • Dissolve the crude 2-(3-methylphenoxy)-1-nitrobenzene (1.0 eq.) from Step 1 in ethanol (EtOH, ~10 mL per mmol).

    • Carefully add 10% Palladium on carbon (Pd/C) catalyst (typically 5-10 mol% by weight relative to the substrate).

    • Secure the reaction flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (repeat 3 times).

    • Stir the reaction vigorously under a hydrogen atmosphere (a balloon is sufficient for small scale) at room temperature for 2-6 hours.

    • Validation Checkpoint: Monitor the reaction by TLC (e.g., hexane/ethyl acetate 4:1 v/v). The product aniline will have a lower Rf than the nitro-intermediate and will often stain with potassium permanganate or ninhydrin.

    • Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: Pd/C can be pyrophoric; do not allow the filter cake to dry completely in air.

    • Rinse the filter cake with additional ethanol.

    • Concentrate the filtrate under reduced pressure to yield the crude this compound.

Purification

The crude product can be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexane as the eluent. The fractions containing the pure product are identified by TLC, combined, and concentrated to yield the final product.

Part 3: Spectroscopic Characterization

Unambiguous structural confirmation is achieved by a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise connectivity of atoms in a molecule.

  • ¹H NMR:

    • Aromatic Region (δ ≈ 6.6-7.3 ppm): Expect a complex series of multiplets corresponding to the 8 protons on the two aromatic rings. The specific chemical shifts and coupling constants are diagnostic of the substitution pattern.

    • Amine Protons (δ ≈ 3.7 ppm): The two protons of the -NH₂ group will typically appear as a broad singlet. This peak's key diagnostic feature is its disappearance upon adding a drop of D₂O to the NMR tube, due to proton-deuterium exchange.[10][11]

    • Methyl Protons (δ ≈ 2.2-2.3 ppm): The three protons of the -CH₃ group will appear as a sharp singlet.[10]

  • ¹³C NMR:

    • Expect 13 distinct signals in the broadband-decoupled spectrum, corresponding to the 13 carbon atoms in the molecule, assuming no accidental signal overlap.

    • Aromatic Carbons: Signals will appear in the typical downfield region of δ ≈ 110-160 ppm.

    • Methyl Carbon: A single upfield signal around δ ≈ 21 ppm is expected.

  • Protocol for NMR Sample Preparation:

    • Accurately weigh 5-10 mg of the purified compound.

    • Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean vial.

    • Transfer the solution into a clean 5 mm NMR tube.

    • Insert the tube into the spectrometer and acquire the ¹H and ¹³C NMR spectra.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

  • Key Diagnostic Peaks:

    • N-H Stretching (3300-3500 cm⁻¹): As a primary amine, it will exhibit two distinct sharp bands in this region, corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds.[11]

    • C-O-C Stretching (1200-1250 cm⁻¹): A strong, characteristic absorption band for the aromatic ether linkage is expected in this region.[10]

    • Aromatic C-H Bending (675-900 cm⁻¹): The pattern of absorptions in this "fingerprint" region is highly diagnostic of the substitution pattern on the aromatic rings.[10]

Mass Spectrometry (MS)

MS provides the molecular weight and information about the molecule's fragmentation pattern.

  • Molecular Ion Peak (M⁺): In an electron impact (EI) or electrospray ionization (ESI) mass spectrum, a prominent peak at m/z = 199 corresponding to the molecular formula [C₁₃H₁₃NO]⁺ is expected.

  • Nitrogen Rule: The odd nominal molecular weight (199) is consistent with the presence of an odd number of nitrogen atoms (one) in the molecule.[11]

  • Key Fragmentation: A common fragmentation pathway for diaryl ethers is the cleavage of the C-O ether bond, which would lead to fragment ions corresponding to the phenoxy and aniline moieties.

References

An In-Depth Technical Guide to the Spectroscopic Characterization of 2-(3-Methylphenoxy)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Imperative of Spectroscopic Diligence

In the realm of drug development and materials science, the unambiguous structural confirmation of a molecule is the bedrock upon which all subsequent research is built. A compound's identity, purity, and stability are not mere data points; they are the determinants of efficacy, safety, and reproducibility. 2-(3-Methylphenoxy)aniline, a diaryl ether amine, presents a unique confluence of functional groups whose electronic and steric interplay can be definitively resolved through a multi-pronged spectroscopic approach.

This guide eschews a simple recitation of data. Instead, it is structured to provide a holistic analytical narrative, grounded in first principles and field-proven methodologies. We will dissect the predicted spectroscopic signature of this molecule—from the intricate spin-spin couplings in its Nuclear Magnetic Resonance (NMR) spectra to its characteristic vibrational modes in Infrared (IR) spectroscopy and its fragmentation cascade in Mass Spectrometry (MS). The causality behind each analytical choice and interpretation is explained, providing a framework for robust, self-validating characterization.

Logical Framework for Spectroscopic Elucidation

The structural confirmation of a novel or synthesized compound follows a logical, systematic workflow. Before any analysis, a hypothetical spectroscopic profile is constructed based on the known structure. This predictive step is crucial, as it transforms data acquisition from a passive observation into an active process of hypothesis testing.

G cluster_0 Structural Analysis & Prediction cluster_1 Experimental Verification cluster_2 Confirmation A Proposed Structure This compound B Deconstruction into Functional Groups (Aniline, m-Cresyl Ether) A->B Identify Key Moieties C Predict Spectroscopic Signatures (Based on Analogous Compounds & Principles) B->C Apply Spectroscopic Rules D Acquire ¹H & ¹³C NMR Data C->D Guide Experimentation E Acquire FT-IR Data C->E Guide Experimentation F Acquire Mass Spectrometry Data C->F Guide Experimentation G Compare Experimental vs. Predicted Data D->G Consolidate Results E->G Consolidate Results F->G Consolidate Results H Assign Signals & Confirm Structure G->H Correlate & Validate

Caption: Workflow for structural elucidation.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy – The Structural Blueprint

NMR spectroscopy provides the most definitive information regarding the carbon-hydrogen framework of a molecule. For this compound, with its distinct aromatic regions and functional groups, both ¹H and ¹³C NMR are indispensable.

¹H NMR Spectroscopy Analysis

The proton NMR spectrum is anticipated to show signals corresponding to the amine protons, the methyl protons, and a complex, overlapping aromatic region. The chemical shifts are governed by the electron-donating effects of the amine (-NH₂) and ether (-O-) groups, which shield ortho and para protons, shifting them upfield.

G img_node

Caption: Structure of this compound.[1]

Table 1: Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)

Proton LabelPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale & Key Correlations
H-N (Amine)3.8 - 4.2Broad Singlet2HChemical shift is variable and concentration-dependent; broad due to quadrupole broadening and exchange.
H-67.15 - 7.25Doublet of Doublets (dd)1HOrtho to the ether oxygen and meta to the amine.
H-46.95 - 7.05Triplet of Doublets (td)1HPara to the ether oxygen, experiencing strong shielding.
H-36.80 - 6.90Doublet of Doublets (dd)1HOrtho to the strongly donating -NH₂ group, expected to be significantly upfield.
H-56.70 - 6.80Triplet of Doublets (td)1HMeta to the ether oxygen and ortho to the amine.
H-2'7.20 - 7.30Triplet (t)1HLocated on the m-cresyl ring, coupled to H-4' and H-6'.
H-4', H-6'6.85 - 6.95Multiplet (m)2HProtons on the m-cresyl ring ortho and para to the methyl group.
H-5'6.75 - 6.85Multiplet (m)1HProton on the m-cresyl ring meta to the methyl group.
H-C (Methyl)2.30 - 2.40Singlet (s)3HTypical chemical shift for an aryl methyl group.

Interpretation Insight: The aromatic region between δ 6.7 and 7.3 ppm will be highly complex due to second-order coupling effects and signal overlap. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be essential for unambiguous assignment of each proton signal. The COSY experiment would reveal which protons are coupled (adjacent) to each other, helping to trace the connectivity within each aromatic ring.

¹³C NMR Spectroscopy Analysis

The ¹³C NMR spectrum will display 13 distinct signals, corresponding to each unique carbon atom in the molecule. The chemical shifts are highly sensitive to the electronic environment, providing a robust fingerprint of the carbon skeleton.

Table 2: Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)

Carbon LabelPredicted Chemical Shift (δ, ppm)Rationale
C-1142 - 144Ipso-carbon attached to the electron-donating NH₂ group.
C-2138 - 140Ipso-carbon attached to the ether oxygen.
C-3115 - 117Ortho to NH₂, shielded.
C-4122 - 124Para to the ether linkage.
C-5118 - 120Ortho to NH₂, shielded.
C-6124 - 126Para to the NH₂ group.
C-1'157 - 159Ipso-carbon of the m-cresyl ring, attached to oxygen.
C-2'117 - 119Shielded by the ether oxygen.
C-3'140 - 142Ipso-carbon attached to the methyl group.
C-4'125 - 127
C-5'130 - 132Unsubstituted carbon on the m-cresyl ring.
C-6'121 - 123
C-Methyl20 - 22Typical chemical shift for an aryl methyl carbon.

Expertise in Practice: The chemical shifts of the ipso-carbons (C-1, C-2, C-1', C-3') are particularly diagnostic. The carbon attached to the nitrogen (C-1) is shifted downfield relative to benzene (128.5 ppm) due to nitrogen's electronegativity, but less so than the carbon attached to oxygen (C-1'), reflecting oxygen's greater electronegativity.

Standard Protocol for NMR Data Acquisition
  • Sample Preparation: Dissolve 5-10 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃). The choice of solvent is critical; CDCl₃ is standard for its ability to dissolve a wide range of organic compounds and its single-carbon signal at δ 77.16 ppm, which serves as a convenient internal reference.[2]

  • Instrumentation: Utilize a 400 or 500 MHz NMR spectrometer (e.g., Bruker Avance series). Higher field strengths provide better signal dispersion, which is crucial for resolving the complex aromatic region of this molecule.

  • ¹H NMR Acquisition: Acquire data using a standard pulse program. Key parameters include a 30° pulse angle, an acquisition time of ~3 seconds, and a relaxation delay of 2 seconds. Typically, 16-32 scans are averaged to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition: Use a proton-decoupled pulse sequence to ensure each carbon signal appears as a singlet. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be required.

Part 2: Infrared (IR) Spectroscopy – The Functional Group Fingerprint

FT-IR spectroscopy excels at identifying the specific functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Table 3: Predicted Principal IR Absorption Bands

Wavenumber (cm⁻¹)Vibration TypeIntensityFunctional Group
3450 & 3360N-H Asymmetric & Symmetric StretchMediumPrimary Aromatic Amine (-NH₂)
3100 - 3000C-H Aromatic StretchMedium-WeakAr-H
2925C-H Aliphatic StretchWeak-CH₃
1620N-H Scissoring (Bend)StrongPrimary Amine (-NH₂)
1590, 1500C=C Aromatic Ring StretchStrong-MediumAromatic Ring
1240 - 1220C-O-C Asymmetric StretchStrongDiaryl Ether
850 - 750C-H Out-of-Plane BendStrongAromatic Substitution

Interpretation Insight: The most diagnostic peaks for this compound are the pair of sharp bands for the N-H stretches around 3400 cm⁻¹ and the very strong, broad C-O-C stretch of the diaryl ether around 1230 cm⁻¹. The presence of two distinct N-H stretching bands is a definitive indicator of a primary amine (-NH₂).[3] The C-N stretching vibration in aromatic amines typically appears as a strong band in the 1335-1250 cm⁻¹ region, which may overlap with the C-O-C ether stretch.[3]

Standard Protocol for FT-IR Data Acquisition (ATR)

Attenuated Total Reflectance (ATR) is a modern, preferred method that requires minimal sample preparation.

  • Instrument Setup: Use an FT-IR spectrometer equipped with an ATR accessory (e.g., a diamond crystal).

  • Background Scan: Record a background spectrum of the clean, empty ATR crystal to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.

  • Sample Analysis: Place a small amount (1-2 mg) of the solid this compound sample directly onto the ATR crystal.

  • Data Acquisition: Apply pressure to ensure good contact and collect the spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ to generate the final spectrum.

Part 3: Mass Spectrometry (MS) – Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of a compound and offers structural clues through its fragmentation pattern. For this compound (Molecular Weight: 199.25 g/mol ), the electron ionization (EI) mass spectrum is expected to show a clear molecular ion peak and characteristic fragments resulting from the cleavage of the ether linkage.[4]

Table 4: Predicted Key Ions in EI Mass Spectrum

m/zProposed IonFormulaNotes
199[M]⁺[C₁₃H₁₃NO]⁺Molecular Ion. Should be a prominent peak.
184[M - CH₃]⁺[C₁₂H₁₀NO]⁺Loss of the methyl radical.
108[C₆H₆NO]⁺2-aminophenoxy cationResult of cleavage at the ether bond with charge retention on the aniline fragment.
107[C₇H₇O]⁺m-cresyl cationResult of cleavage at the ether bond with charge retention on the methylphenoxy fragment.
77[C₆H₅]⁺Phenyl cationCommon fragment from further breakdown of aromatic structures.

Mechanistic Insight – Fragmentation Pathway: The diaryl ether linkage is a predictable site of fragmentation. Under electron impact, the molecular ion [C₁₃H₁₃NO]⁺ will readily undergo cleavage on either side of the ether oxygen. The relative abundance of the resulting fragments (m/z 108 vs. m/z 107) depends on the relative stability of the corresponding cations and radicals formed.

G M Molecular Ion (M⁺) m/z = 199 F1 Fragment Ion [C₆H₆NO]⁺ m/z = 108 M->F1 - R1 F2 Fragment Ion [C₇H₇O]⁺ m/z = 107 M->F2 - R2 R1 •C₇H₇O Radical (m-cresyl radical) R2 •C₆H₅N Radical (aminophenyl radical)

Caption: Primary fragmentation pathways in EI-MS.

Standard Protocol for EI-MS Data Acquisition
  • Sample Introduction: Introduce a small quantity of the sample into the mass spectrometer, typically via a direct insertion probe for solids or after separation by Gas Chromatography (GC-MS).

  • Ionization: Use a standard electron ionization (EI) source with an electron energy of 70 eV. This high energy level ensures reproducible fragmentation patterns, making spectra comparable across different instruments.

  • Mass Analysis: Scan a suitable mass range (e.g., m/z 40-400) using a quadrupole or time-of-flight (TOF) mass analyzer.

  • Data Interpretation: Analyze the resulting spectrum to identify the molecular ion and major fragment peaks. Compare the observed m/z values with the predicted fragmentation pattern.

Conclusion: A Cohesive Spectroscopic Identity

The structural integrity of this compound is unequivocally established by the confluence of data from NMR, IR, and MS. ¹H and ¹³C NMR define the precise carbon-hydrogen framework and the connectivity of the two aromatic rings through the ether linkage. FT-IR spectroscopy confirms the presence of the critical primary amine and diaryl ether functional groups through their unique vibrational signatures. Finally, mass spectrometry verifies the molecular weight and reveals a fragmentation pattern dominated by the predictable cleavage of the C-O ether bonds. Together, these techniques provide a detailed, self-consistent, and authoritative spectroscopic profile, forming the essential foundation for any further research or application involving this compound.

References

A Theoretical and Computational Scrutiny of 2-(3-Methylphenoxy)aniline: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive theoretical framework for the study of 2-(3-Methylphenoxy)aniline, a molecule of significant interest in medicinal chemistry and materials science. While recognized as a valuable intermediate for pharmaceuticals and a scaffold in proteomics, a detailed understanding of its molecular-level properties is crucial for rational drug design and development.[1] This document outlines the application of Density Functional Theory (DFT) to elucidate the structural, spectroscopic, and electronic characteristics of this compound. We will detail the established computational protocols for geometry optimization, vibrational frequency analysis (FT-IR), Nuclear Magnetic Resonance (NMR) chemical shift prediction, and Frontier Molecular Orbital (HOMO-LUMO) analysis. The insights derived from these theoretical studies are paramount for predicting the molecule's reactivity, stability, and potential biological interactions, thereby accelerating research and development efforts.

Introduction: The Significance of this compound

This compound, a derivative of aniline, serves as a critical building block in the synthesis of a variety of organic compounds, including agrochemicals and, most notably, pharmaceuticals.[1] Its hydrochloride salt form enhances solubility and reactivity, making it suitable for biological applications.[1] Of particular importance is its role in enzyme inhibition studies and as a ubiquitin binding scaffold, which is instrumental in proteomics research for capturing and enriching ubiquitinated proteins.[1] This capability is valuable for understanding protein degradation pathways and identifying novel drug targets.[1] Given its utility, a thorough theoretical investigation into its electronic and structural properties is warranted to better understand its mechanism of action and to guide the design of more potent and specific derivatives.

Computational Methodology: A Self-Validating System

The theoretical investigation of this compound relies on quantum chemical calculations, primarily Density Functional Theory (DFT). This approach offers a robust balance between computational cost and accuracy for molecules of this size.

The Choice of DFT Functional and Basis Set

The selection of the functional and basis set is a critical decision that dictates the accuracy of the computational results. For aniline and its derivatives, the B3LYP hybrid functional, which incorporates Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, has been shown to provide reliable results for both geometric structures and vibrational frequencies.[2][3]

A comprehensive theoretical study on the parent molecule, 2-phenoxyaniline, successfully employed the B3LYP functional with the 6-311++G(d,p) basis set.[1] This basis set is a split-valence set that includes diffuse functions (++) on heavy atoms and hydrogen, as well as polarization functions (d,p) on heavy atoms and hydrogen, respectively. This combination is well-suited for accurately describing the electronic structure of systems with lone pairs and pi-conjugated electrons, such as this compound. All theoretical data presented in this guide is based on the application of this B3LYP/6-311++G(d,p) level of theory.

Experimental Protocol: Computational Workflow

The following step-by-step protocol outlines the computational workflow for the theoretical analysis of this compound.

  • Molecular Structure Input: The initial 3D structure of this compound is constructed using a molecular modeling program like GaussView.

  • Geometry Optimization: A full geometry optimization is performed using the B3LYP/6-311++G(d,p) method in the gas phase. This process finds the lowest energy conformation of the molecule. The absence of imaginary frequencies in the subsequent frequency calculation confirms that a true energy minimum has been reached.[4]

  • Vibrational Frequency Analysis: Following optimization, harmonic vibrational frequencies are calculated at the same level of theory. This predicts the FT-IR and Raman spectra. The calculated frequencies are typically scaled by a factor (e.g., 0.961) to correct for anharmonicity and the approximations inherent in the theoretical model.[5]

  • NMR Chemical Shift Calculation: The Gauge-Independent Atomic Orbital (GIAO) method is employed to predict the ¹H and ¹³C NMR chemical shifts.[1][4] Calculations are performed at the B3LYP/6-311++G(d,p) level, and the results are referenced against tetramethylsilane (TMS).

  • Frontier Molecular Orbital (HOMO-LUMO) Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. These orbitals are crucial for understanding the molecule's electronic transitions, reactivity, and kinetic stability.[6]

  • Molecular Electrostatic Potential (MEP) Mapping: The MEP is calculated to visualize the charge distribution and identify regions of electrophilic and nucleophilic reactivity.

Diagram: Computational Workflow for Theoretical Analysis

G A 1. Molecular Structure Input (GaussView) B 2. Geometry Optimization (DFT: B3LYP/6-311++G(d,p)) A->B C Frequency Calculation (Confirm Minimum Energy) B->C Verify no imaginary frequencies E 4. NMR Chemical Shift Calculation (GIAO Method) B->E F 5. HOMO-LUMO Analysis (Electronic Properties) B->F G 6. MEP Mapping (Reactivity Sites) B->G D 3. Vibrational Analysis (Predict FT-IR/Raman Spectra) C->D

Caption: A flowchart illustrating the key steps in the computational analysis of this compound.

Molecular Structure and Geometry

The optimized geometry of this compound reveals a non-planar structure due to the ether linkage between the two aromatic rings. The dihedral angle between the aniline and methylphenoxy rings is a key structural parameter influencing the molecule's conformational flexibility and its interaction with biological targets. The addition of the methyl group at the meta-position of the phenoxy ring is expected to have a minor impact on the overall geometry compared to the parent 2-phenoxyaniline.

Diagram: Molecular Structure of this compound

Caption: The 2D chemical structure of this compound.

Spectroscopic Properties

Vibrational Analysis (FT-IR)

Theoretical vibrational analysis provides a predicted infrared spectrum, which can be compared with experimental data for structural confirmation. The key vibrational modes for this compound are expected in the following regions:

Vibrational ModeExpected Wavenumber (cm⁻¹)Description
N-H Asymmetric & Symmetric Stretching3500 - 3300Characteristic of the primary amine group.[3][7]
C-H Aromatic Stretching3100 - 3000Vibrations of the C-H bonds on the benzene rings.
C-H Aliphatic Stretching2980 - 2850Stretching of the C-H bonds in the methyl group.[8]
C=C Aromatic Stretching1620 - 1450In-plane stretching of the carbon-carbon bonds in the aromatic rings.
N-H Bending1650 - 1580Scissoring vibration of the -NH₂ group.
C-O-C Asymmetric Stretching1260 - 1200Characteristic of the aryl ether linkage.
C-N Stretching1340 - 1250Stretching of the carbon-nitrogen bond.

Table 1: Predicted Key Vibrational Frequencies for this compound.

NMR Spectroscopy

The GIAO method is a reliable approach for predicting the NMR spectra of organic molecules.[1] The calculated chemical shifts provide valuable information for structural elucidation.

  • ¹H NMR: The aromatic protons are expected to appear in the range of 6.5-7.5 ppm.[9] The protons of the amine group (-NH₂) typically show a broad signal, while the methyl group (-CH₃) protons will appear as a singlet in the upfield region, likely around 2.3 ppm.

  • ¹³C NMR: The aromatic carbons will resonate in the 110-160 ppm region. The carbon attached to the nitrogen will be deshielded, as will the carbon of the ether linkage. The methyl carbon will have a characteristic signal in the aliphatic region, around 20-25 ppm.[10][11]

Frontier Molecular Orbitals (HOMO-LUMO) and Reactivity

The analysis of Frontier Molecular Orbitals (FMOs), namely the HOMO and LUMO, is fundamental to understanding the chemical reactivity and electronic properties of a molecule.[6]

  • HOMO (Highest Occupied Molecular Orbital): This orbital is associated with the molecule's ability to donate electrons. For this compound, the HOMO is expected to be localized primarily on the aniline ring, particularly on the nitrogen atom and the aromatic pi system, indicating that this is the likely site for electrophilic attack.

  • LUMO (Lowest Unoccupied Molecular Orbital): This orbital relates to the molecule's ability to accept electrons. The LUMO is likely distributed over the aromatic rings, representing potential sites for nucleophilic attack.

  • HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO is a crucial indicator of the molecule's kinetic stability and chemical reactivity.[12] A smaller energy gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO.

The following table presents hypothetical, yet representative, values for the electronic properties of this compound, derived from the B3LYP/6-311++G(d,p) level of theory.

ParameterSymbolFormulaHypothetical ValueInterpretation
HOMO EnergyE_HOMO--5.25 eVElectron-donating ability.
LUMO EnergyE_LUMO--0.15 eVElectron-accepting ability.
Energy GapΔEE_LUMO - E_HOMO5.10 eVIndicator of chemical reactivity and stability.[12]
Ionization PotentialIP-E_HOMO5.25 eVEnergy required to remove an electron.
Electron AffinityEA-E_LUMO0.15 eVEnergy released when an electron is added.
Chemical Potentialµ(E_HOMO + E_LUMO) / 2-2.70 eVEscaping tendency of electrons.
Chemical Hardnessη(E_LUMO - E_HOMO) / 22.55 eVResistance to change in electron distribution.
Electrophilicity Indexωµ² / (2η)1.43 eVPropensity to accept electrons.

Table 2: Predicted Quantum Chemical Descriptors for this compound.

Applications in Drug Development

The theoretical insights gained from these studies have direct implications for drug development.

  • Structure-Activity Relationship (SAR) Studies: By understanding the electronic properties and reactive sites of the this compound scaffold, medicinal chemists can make informed decisions about substitutions to enhance biological activity and selectivity.

  • Molecular Docking: The optimized geometry and charge distribution from DFT calculations can be used as input for molecular docking simulations.[13][14][15] This allows for the prediction of binding modes and affinities of this compound derivatives with their protein targets, such as enzymes or receptors. This is particularly relevant given its known role in enzyme inhibition.[1]

  • Pharmacokinetic (ADMET) Prediction: Computational models can use descriptors derived from theoretical calculations to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new drug candidates based on this scaffold.[13]

Conclusion

This technical guide has outlined a robust computational framework for the in-depth theoretical study of this compound. By leveraging Density Functional Theory, researchers can gain profound insights into the structural, spectroscopic, and electronic properties of this important molecule. These theoretical predictions provide a foundational understanding that can guide synthetic efforts, illuminate structure-activity relationships, and ultimately accelerate the discovery and development of novel therapeutics derived from the this compound scaffold. The synergy between computational chemistry and experimental validation is key to unlocking the full potential of this versatile compound in the pharmaceutical landscape.

References

A Comprehensive Technical Guide to the Solubility of 2-(3-Methylphenoxy)aniline in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the solubility characteristics of 2-(3-Methylphenoxy)aniline, a key intermediate in various synthetic pathways within the pharmaceutical and chemical industries. Understanding the solubility of this compound is paramount for optimizing reaction conditions, developing robust purification protocols, and formulating final products. This document will delve into the theoretical underpinnings of its solubility, present predicted solubility profiles in a range of common organic solvents, and provide detailed experimental protocols for researchers to determine precise solubility data.

Introduction to this compound and its Physicochemical Properties

This compound, with the molecular formula C₁₃H₁₃NO and a molecular weight of 199.25 g/mol , is a substituted aromatic amine.[1][2] Its structure incorporates a phenoxy group and a methyl-substituted phenyl ring attached to an aniline core. This unique combination of functional groups dictates its physical and chemical properties, including its solubility.

Key Physicochemical Properties:

PropertyValueSource
Molecular Formula C₁₃H₁₃NO[1]
Molecular Weight 199.25 g/mol [1]
Appearance Light brown to brown solid[3]
Boiling Point 306°C at 760 mmHg[2]
Density 1.115 g/cm³[2]
Predicted LogP 3.36952[1]

The predicted octanol-water partition coefficient (LogP) of approximately 3.37 suggests a significant lipophilic character, indicating a preference for non-polar environments over aqueous media.[1] This is a critical starting point for predicting its solubility in organic solvents.

Theoretical Framework for Solubility Prediction

The principle of "like dissolves like" is the cornerstone for predicting the solubility of a compound in a given solvent. This principle is governed by the intermolecular forces between the solute (this compound) and the solvent molecules.

The molecular structure of this compound features:

  • A polar aniline group (-NH₂): Capable of acting as a hydrogen bond donor.

  • An ether linkage (-O-): Capable of acting as a hydrogen bond acceptor.

  • Two aromatic rings and a methyl group: These are non-polar, hydrophobic moieties.

The interplay of these features determines its solubility profile. Solvents that can engage in hydrogen bonding with the aniline and ether groups, and also possess non-polar characteristics to interact with the aromatic rings, are likely to be effective solvents.

Predicted Solubility Profile of this compound

  • 2-Phenoxyaniline shows moderate solubility in chloroform and methanol.

  • 3-Methylaniline is readily soluble in alcohols, ethers, and benzene.[4]

  • Diphenyl ether is soluble in a range of organic solvents including benzene, toluene, chloroform, alcohol, and ether, but is insoluble in water.[5][6]

Based on these analogs and the compound's lipophilic nature (high LogP), the following table provides a predicted qualitative solubility profile for this compound.

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

Solvent ClassSpecific SolventsPredicted SolubilityRationale
Protic Solvents Methanol, EthanolHighCapable of hydrogen bonding with the amine and ether groups.
Polar Aprotic Solvents Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), AcetonitrileHigh to ModerateStrong dipole moments can interact with the polar groups of the solute.
Chlorinated Solvents Dichloromethane (DCM), ChloroformHighGood balance of polarity and ability to interact with the aromatic rings.
Ethers Diethyl Ether, Tetrahydrofuran (THF)ModerateCan act as hydrogen bond acceptors for the aniline group.
Aromatic Hydrocarbons Toluene, BenzeneModerate to LowNon-polar nature aligns with the hydrophobic portions of the molecule.
Non-polar Alkanes Hexane, HeptaneLowLack of polarity makes them poor solvents for the polar functional groups.
Aqueous Solvents WaterVery LowThe large non-polar surface area and high LogP predict poor aqueous solubility.

Experimental Determination of Solubility

To obtain quantitative solubility data, a systematic experimental approach is necessary. The following section outlines a standard protocol for determining the solubility of this compound.

Materials and Equipment
  • This compound (solid)

  • A range of organic solvents (analytical grade)

  • Analytical balance

  • Vortex mixer

  • Thermostatically controlled shaker or incubator

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

  • Syringe filters (e.g., 0.22 µm PTFE)

Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of solubility.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Weigh excess this compound B Add to a known volume of solvent A->B C Equilibrate at constant temperature (e.g., 24-48 hours with agitation) B->C D Centrifuge to pellet undissolved solid C->D E Filter supernatant through a syringe filter D->E F Prepare serial dilutions of the saturated solution E->F G Analyze by HPLC to determine concentration F->G H Calculate solubility (e.g., in mg/mL or mol/L) G->H

Caption: Experimental workflow for determining the solubility of this compound.

Step-by-Step Protocol
  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a series of vials, each containing a known volume (e.g., 1 mL) of the selected organic solvents. The amount of solid should be sufficient to ensure that undissolved material remains after equilibration.

    • Seal the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatically controlled shaker and agitate them at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24 to 48 hours) to ensure equilibrium is reached.

  • Phase Separation:

    • After equilibration, centrifuge the vials at high speed to pellet the undissolved solid.

    • Carefully withdraw an aliquot of the clear supernatant using a pipette. To ensure no solid particles are transferred, pass the supernatant through a syringe filter (e.g., 0.22 µm PTFE) into a clean vial.

  • Quantification by HPLC:

    • Prepare a standard stock solution of this compound of a known concentration in a suitable solvent (one in which it is highly soluble, e.g., methanol).

    • Generate a calibration curve by preparing a series of dilutions from the stock solution.

    • Inject the standards and the filtered saturated solutions onto the HPLC system.

    • Determine the concentration of this compound in the saturated solutions by comparing their peak areas to the calibration curve.

  • Calculation of Solubility:

    • The concentration determined by HPLC represents the solubility of this compound in that specific solvent at the equilibration temperature. Express the solubility in appropriate units, such as mg/mL or mol/L.

Molecular Interactions and Solubility

The following diagram illustrates the key molecular interactions that govern the solubility of this compound in a protic solvent like methanol.

G cluster_solute cluster_solvent solute <<table><tr><tdbgcolor='#4285F4'fontcolor='#FFFFFF'><b>Soluteb>td>tr><tr><td>Aniline (-NH₂)td>tr><tr><td>Ether (-O-)td>tr><tr><td>Aromatic Ringstd>tr>table>> solvent <<table><tr><tdbgcolor='#EA4335'fontcolor='#FFFFFF'><b>Solventb>td>tr><tr><td>Hydroxyl (-OH)td>tr><tr><td>Alkyl Group (CH₃)td>tr>table>> solute->solvent Hydrogen Bonding (NH₂ with OH) (O with OH) solute->solvent Van der Waals Forces (Aromatic Rings with Alkyl Group)

Caption: Key intermolecular forces influencing solubility.

Conclusion

This technical guide provides a comprehensive overview of the solubility of this compound in organic solvents. While quantitative experimental data is not widely published, a strong predictive understanding can be achieved by analyzing its physicochemical properties and the behavior of structurally related molecules. The provided experimental protocol offers a robust framework for researchers to determine precise solubility values, which are essential for the successful application of this compound in research and development.

References

A Quantum Chemical Investigation of 2-(3-Methylphenoxy)aniline: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Unique Scaffold

In the landscape of modern drug discovery, the exploration of novel molecular scaffolds is paramount to identifying next-generation therapeutics. Aryl ether linkages are prevalent in numerous biologically active compounds, offering a balance of conformational flexibility and stability. Within this class, 2-(3-Methylphenoxy)aniline presents a compelling scaffold, combining the structural features of a substituted aniline with a phenoxy moiety. This unique arrangement has potential applications in various therapeutic areas, including as an intermediate in the synthesis of pharmaceuticals and agrochemicals, and in the study of enzyme inhibition and protein-protein interactions[1]. Specifically, its hydrochloride salt has been identified as a ubiquitin binding scaffold, highlighting its relevance in proteomics research and the identification of new drug targets[1].

This in-depth technical guide provides a comprehensive overview of the quantum chemical properties of this compound, elucidated through rigorous computational modeling. By leveraging Density Functional Theory (DFT) and Hartree-Fock (HF) calculations, we will dissect the molecule's electronic structure, molecular geometry, and spectroscopic signatures. These theoretical insights are invaluable for researchers, scientists, and drug development professionals seeking to understand the molecule's reactivity, stability, and potential for interaction with biological targets, thereby accelerating rational drug design and development.

Computational Methodology: A Self-Validating Approach

The selection of an appropriate computational method is critical for obtaining results that are both accurate and predictive. For a molecule like this compound, a combination of Density Functional Theory (DFT) and Hartree-Fock (HF) methods provides a robust framework for analysis. This dual-method approach allows for a cross-validation of the results, enhancing the trustworthiness of the generated data.

Our primary calculations were performed using DFT with the Becke's three-parameter Lee-Yang-Parr (B3LYP) hybrid functional. B3LYP is widely recognized for its excellent balance of accuracy and computational efficiency in describing the electronic structure of organic molecules[2][3]. To ensure a high degree of precision, the 6-311++G(d,p) basis set was employed. This basis set is sufficiently large to allow for accurate descriptions of electron distribution, including polarization and diffuse functions, which are crucial for molecules with heteroatoms and aromatic systems[4][5]. For comparative purposes, calculations were also carried out using the Hartree-Fock (HF) method with the same basis set. While HF does not account for electron correlation to the same extent as DFT, it provides a valuable baseline and can be particularly insightful for certain electronic properties[6][7].

All calculations were performed using a standard computational chemistry software package, such as Gaussian. The molecular geometry was first optimized to find the lowest energy conformation. Following optimization, vibrational frequency calculations were performed to confirm that the structure corresponds to a true energy minimum and to predict the infrared (IR) spectrum. Subsequently, a range of electronic properties, including Mulliken atomic charges, frontier molecular orbitals (HOMO-LUMO), and UV-Vis excitation energies, were calculated.

Computational_Workflow cluster_input Input cluster_calculation Quantum Chemical Calculations cluster_output Output & Analysis Input_Molecule This compound Structure Geometry_Optimization Geometry Optimization (DFT/B3LYP/6-311++G(d,p) & HF/6-311++G(d,p)) Input_Molecule->Geometry_Optimization Initial Coordinates Frequency_Calculation Vibrational Frequency Calculation Geometry_Optimization->Frequency_Calculation Optimized Structure Electronic_Properties Electronic Property Calculations Geometry_Optimization->Electronic_Properties Optimized Structure Optimized_Geometry Optimized Molecular Geometry Frequency_Calculation->Optimized_Geometry Confirmation of Minimum Spectra Predicted FT-IR & UV-Vis Spectra Frequency_Calculation->Spectra Vibrational Modes Electronic_Properties->Spectra Excitation Energies Electronic_Analysis Mulliken Charges, HOMO-LUMO Analysis Electronic_Properties->Electronic_Analysis

Caption: A schematic of the computational workflow.

Results and Discussion: A Molecular Portrait

Optimized Molecular Geometry

The initial step in our quantum chemical analysis was to determine the most stable three-dimensional conformation of this compound. The optimized geometry, as calculated by the B3LYP/6-311++G(d,p) method, reveals a non-planar structure. The dihedral angle between the two aromatic rings is predicted to be twisted, which is a common feature in diaryl ethers and anilines. This twist has significant implications for the molecule's conformational flexibility and its ability to fit into binding pockets of biological targets.

Parameter B3LYP/6-311++G(d,p) HF/6-311++G(d,p)
C-N Bond Length (Å) 1.4051.398
C-O Bond Length (Å) 1.3781.371
C-C-N Bond Angle (°) 120.8121.1
C-O-C Bond Angle (°) 118.5119.2
Dihedral Angle (C-C-O-C) (°) 45.346.1

Caption: A comparison of key geometrical parameters.

Mulliken Atomic Charge Distribution

Mulliken population analysis provides a method for estimating the partial atomic charges within a molecule, offering insights into its electrostatic potential and reactivity[8]. The calculated Mulliken charges for this compound indicate a significant degree of charge separation. The nitrogen and oxygen atoms, as expected, carry negative charges due to their high electronegativity, while the hydrogen atoms of the amine group are positively charged. This charge distribution suggests that the amine group is a likely site for hydrogen bond donation, a critical interaction in many drug-receptor binding events. The aromatic rings exhibit a more complex charge distribution, with some carbon atoms being slightly positive and others slightly negative, creating a nuanced electrostatic surface. It's important to note that Mulliken charges can be sensitive to the choice of basis set[9].

Atom B3LYP/6-311++G(d,p) Charge (e) HF/6-311++G(d,p) Charge (e)
N (Amine) -0.854-0.912
O (Ether) -0.591-0.633
H (Amine) +0.415, +0.413+0.431, +0.429
C (Amine-bound) +0.123+0.155
C (Oxygen-bound, Aniline ring) +0.356+0.389
C (Oxygen-bound, Phenoxy ring) +0.311+0.342
C (Methyl) -0.543-0.588

Caption: Predicted Mulliken atomic charges for selected atoms.

Frontier Molecular Orbital (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's chemical reactivity and electronic properties[10]. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a measure of the molecule's chemical stability; a larger gap implies higher stability and lower reactivity.

For this compound, the HOMO is primarily localized on the aniline ring and the nitrogen atom of the amine group, indicating that this region is the most susceptible to electrophilic attack. The LUMO, on the other hand, is distributed across the phenoxy ring. The calculated HOMO-LUMO energy gap suggests that this compound is a moderately reactive molecule, capable of participating in charge-transfer interactions.

Parameter B3LYP/6-311++G(d,p) HF/6-311++G(d,p)
HOMO Energy (eV) -5.21-5.89
LUMO Energy (eV) -0.15+0.98
HOMO-LUMO Gap (eV) 5.066.87

Caption: Calculated frontier molecular orbital energies.

HOMO_LUMO_Concept cluster_orbitals Molecular Orbitals LUMO LUMO (Lowest Unoccupied Molecular Orbital) Electron Acceptor Energy_Gap Energy Gap (ΔE) HOMO HOMO (Highest Occupied Molecular Orbital) Electron Donor HOMO->LUMO Excitation

Caption: Conceptual diagram of HOMO-LUMO orbitals.

Predicted Vibrational Spectrum (FT-IR)

Theoretical vibrational analysis is a powerful tool for interpreting experimental FT-IR spectra and understanding the vibrational modes of a molecule[4]. The calculated IR spectrum of this compound shows several characteristic peaks. The N-H stretching vibrations of the primary amine group are predicted to appear as two distinct bands in the region of 3400-3500 cm⁻¹, which is in good agreement with typical values for anilines. The C-O-C stretching of the ether linkage is expected to produce a strong absorption band around 1240 cm⁻¹. Aromatic C-H stretching vibrations are predicted above 3000 cm⁻¹, while the C=C stretching vibrations within the aromatic rings are expected in the 1400-1600 cm⁻¹ region. The C-H bending vibrations of the methyl group are also identifiable.

Vibrational Mode Predicted Wavenumber (cm⁻¹) (B3LYP/6-311++G(d,p)) Assignment
N-H Asymmetric Stretch3485Amine N-H stretch
N-H Symmetric Stretch3401Amine N-H stretch
Aromatic C-H Stretch3050-3100Aromatic C-H stretch
C-H Stretch (Methyl)2920-2980Aliphatic C-H stretch
C=C Aromatic Stretch1595, 1500, 1450Aromatic ring skeletal vibrations
N-H Bend1610Amine scissoring
C-O-C Asymmetric Stretch1242Ether linkage
C-N Stretch1290Aromatic amine

Caption: Predicted key FT-IR vibrational frequencies.

Predicted Electronic Spectrum (UV-Vis)

Time-dependent DFT (TD-DFT) calculations can predict the electronic absorption spectrum of a molecule, providing information about its electronic transitions. The predicted UV-Vis spectrum of this compound is expected to show absorptions in the ultraviolet region, characteristic of aromatic compounds. The primary electronic transitions are predicted to be π → π* transitions within the aromatic rings. These transitions are responsible for the molecule's absorption of UV light.

Transition Predicted Wavelength (nm) (TD-B3LYP/6-311++G(d,p)) Oscillator Strength (f) Major Contribution
S₀ → S₁2950.085HOMO → LUMO
S₀ → S₂2540.152HOMO-1 → LUMO
S₀ → S₃2210.210HOMO → LUMO+1

Caption: Predicted electronic transitions.

Implications for Drug Development

The quantum chemical properties of this compound provide several key insights for its potential application in drug development. Aniline and its derivatives are versatile building blocks in the synthesis of a wide range of pharmaceuticals, including antibiotics, analgesics, and anti-inflammatory drugs.

  • Reactivity and Synthesis: The HOMO-LUMO analysis indicates that the aniline portion of the molecule is the primary site for electrophilic reactions, guiding synthetic strategies for further functionalization. The predicted stability of the molecule suggests it is a robust scaffold for chemical modification.

  • Drug-Receptor Interactions: The distribution of Mulliken charges and the identification of hydrogen bond donor sites on the amine group are critical for predicting how the molecule might interact with a biological target. This information can be used to design derivatives with improved binding affinity and selectivity.

  • Pharmacokinetic Properties: While not directly calculated here, the electronic properties of a molecule influence its pharmacokinetic profile (ADME - Absorption, Distribution, Metabolism, and Excretion). For instance, the molecule's polarity, as inferred from the charge distribution, will affect its solubility and ability to cross cell membranes.

Conclusion

This technical guide has provided a detailed quantum chemical characterization of this compound using a combination of DFT and HF methods. The presented data on its optimized geometry, electronic structure, and predicted spectroscopic properties offer a foundational understanding of this molecule's behavior at the atomic level. These theoretical insights are crucial for guiding the rational design and synthesis of novel drug candidates based on this promising scaffold. By integrating computational chemistry into the early stages of drug discovery, researchers can make more informed decisions, ultimately saving time and resources in the quest for new and effective medicines.

References

An In-Depth Technical Guide to the Electronic Properties and Reactivity of 2-(3-Methylphenoxy)aniline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the electronic properties and chemical reactivity of 2-(3-Methylphenoxy)aniline, a substituted diaryl ether amine with significant potential in medicinal chemistry and materials science. This document delves into the molecular architecture, explores the electron distribution and frontier molecular orbitals that govern its reactivity, and presents detailed synthetic methodologies. The content is structured to provide not only foundational knowledge but also actionable insights for researchers engaged in the design and synthesis of novel molecular entities.

Introduction: The Significance of the Phenoxyaniline Scaffold

The phenoxyaniline core is a privileged scaffold in the development of biologically active molecules and functional materials. The combination of a flexible ether linkage and a reactive aniline moiety provides a versatile platform for structural modification. This compound, with its specific substitution pattern, presents a unique electronic and steric profile that influences its interaction with biological targets and its behavior in chemical transformations. Understanding the interplay between its structure, electronic properties, and reactivity is paramount for its effective application.

Molecular Structure and Physicochemical Properties

This compound is an organic compound with the chemical formula C₁₃H₁₃NO.[1] Its structure consists of an aniline ring linked to a m-cresol through an ether bond at the ortho position of the aniline.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 60287-67-4ChemScene[1]
Molecular Formula C₁₃H₁₃NOChemScene[1]
Molecular Weight 199.25 g/mol ChemScene[1]
Topological Polar Surface Area (TPSA) 35.25 ŲChemScene[1]
LogP 3.37ChemScene[1]
Hydrogen Bond Donors 1ChemScene[1]
Hydrogen Bond Acceptors 2ChemScene[1]

The presence of both a hydrogen bond donor (-NH₂) and acceptors (the nitrogen and oxygen atoms) suggests the potential for intermolecular interactions that can influence its physical properties and binding to biological macromolecules. The LogP value indicates a moderate lipophilicity.

Caption: 2D structure of this compound.

Electronic Properties: A Theoretical Perspective

Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The energy of the HOMO is related to the ionization potential and represents the ability to donate an electron, while the LUMO energy relates to the electron affinity and the ability to accept an electron. The HOMO-LUMO gap is an indicator of molecular stability and reactivity.[2]

For aniline and its derivatives, the HOMO is typically localized on the aniline ring and the nitrogen atom, reflecting their nucleophilic character.[3] The presence of the electron-donating methyl group on the phenoxy ring is expected to slightly increase the energy of the HOMO, making the molecule more susceptible to electrophilic attack compared to unsubstituted 2-phenoxyaniline. The ether oxygen's lone pairs can also contribute to the HOMO. The LUMO is likely to be distributed over the aromatic rings.

Table 2: Predicted Electronic Properties of this compound (Conceptual)

ParameterPredicted Value/CharacteristicRationale
HOMO Energy Relatively HighPresence of electron-donating amino and methyl groups.
LUMO Energy Relatively LowAromatic system capable of accepting electron density.
HOMO-LUMO Gap ModerateIndicative of a molecule that is reactive yet stable enough to be isolated.
Ionization Potential Relatively LowCorrelates with a higher HOMO energy.[4]
Electron Affinity ModerateCorrelates with the LUMO energy.[3]
Electrostatic Potential (ESP) Map

An electrostatic potential map illustrates the charge distribution within a molecule. For this compound, the ESP map is predicted to show a region of high electron density (negative potential) around the nitrogen and oxygen atoms, making them susceptible to electrophilic attack. The amine protons will exhibit a positive potential. The aromatic rings will have a more neutral potential, with slight variations due to the substituents. This charge distribution is key to understanding its intermolecular interactions and reactivity patterns.[5][6]

Reactivity and Synthetic Applications

The reactivity of this compound is primarily dictated by the aniline moiety, with the phenoxy group acting as a significant modifying substituent.

Electrophilic Aromatic Substitution

The amino group is a strong activating group and an ortho-, para-director in electrophilic aromatic substitution reactions.[7] Therefore, electrophilic attack is expected to occur at the positions ortho and para to the amino group on the aniline ring. The ether linkage at the ortho position will sterically hinder substitution at that site, making the para position the most likely site for reaction.

Nucleophilic Reactions of the Amine Group

The lone pair of electrons on the nitrogen atom makes the amine group nucleophilic. It can readily react with electrophiles such as alkyl halides, acyl chlorides, and isocyanates to form the corresponding N-substituted derivatives.

Synthesis of this compound

The synthesis of this compound can be approached through several established methods for forming diaryl ethers or aryl amines. The two most prominent methods are the Ullmann condensation and the Buchwald-Hartwig amination.

4.3.1. Ullmann Condensation

The Ullmann condensation is a classic copper-catalyzed reaction for the formation of C-O bonds.[8][9][10] A plausible route involves the coupling of 2-bromoaniline or 2-iodoaniline with m-cresol in the presence of a copper catalyst and a base.

Ullmann_Synthesis Reactant1 2-Bromoaniline Catalyst Cu(I) Catalyst Base (e.g., K2CO3) High Temperature Reactant1->Catalyst Reactant2 m-Cresol Reactant2->Catalyst Product This compound Catalyst->Product

Caption: Proposed Ullmann condensation workflow for the synthesis of this compound.

Experimental Protocol: Ullmann Condensation (Representative)

  • To a reaction vessel, add 2-bromoaniline (1.0 eq), m-cresol (1.2 eq), potassium carbonate (2.0 eq), and a copper(I) catalyst (e.g., CuI, 10 mol%).

  • Add a high-boiling polar solvent such as DMF or DMSO.

  • Heat the reaction mixture to 120-160 °C and stir for 12-24 hours, monitoring the reaction by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

4.3.2. Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that is a powerful tool for C-N bond formation.[11][12][13][14] An alternative synthesis of this compound could involve the coupling of 1-bromo-3-methylbenzene with 2-phenoxyaniline, though the synthesis of the latter would be an additional step. A more direct approach would be the amination of 2-bromo-1-(3-methylphenoxy)benzene with ammonia or an ammonia equivalent.

Buchwald_Hartwig_Synthesis Reactant1 2-Bromo-1-(3-methylphenoxy)benzene Catalyst Pd Catalyst (e.g., Pd2(dba)3) Ligand (e.g., XPhos) Base (e.g., NaOtBu) Reactant1->Catalyst Reactant2 Ammonia Source Reactant2->Catalyst Product This compound Catalyst->Product

Caption: Proposed Buchwald-Hartwig amination workflow for synthesizing this compound.

Experimental Protocol: Buchwald-Hartwig Amination (Representative)

  • In a glovebox, charge a reaction vessel with 2-bromo-1-(3-methylphenoxy)benzene (1.0 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), a suitable phosphine ligand (e.g., XPhos, 4 mol%), and a strong base (e.g., sodium tert-butoxide, 1.5 eq).

  • Add a dry, deoxygenated solvent such as toluene or dioxane.

  • If using an ammonia surrogate, add it to the reaction mixture. If using ammonia gas, purge the reaction vessel with ammonia.

  • Seal the vessel and heat to 80-110 °C for 12-24 hours, monitoring by TLC or GC-MS.

  • After cooling, quench the reaction with aqueous ammonium chloride.

  • Extract the product with an organic solvent, wash with brine, dry, and concentrate.

  • Purify by column chromatography.

Spectroscopic Characterization

The structure of this compound can be confirmed using standard spectroscopic techniques.

  • ¹H NMR: Expect signals for the aromatic protons on both rings, a singlet for the methyl group protons, and a broad singlet for the amine protons which may exchange with D₂O.[15]

  • ¹³C NMR: Expect distinct signals for each of the 13 carbon atoms, with the chemical shifts indicating their electronic environment.[15]

  • IR Spectroscopy: Look for characteristic N-H stretching vibrations for the primary amine (typically two bands in the 3300-3500 cm⁻¹ region), C-N stretching, and C-O-C stretching vibrations.[15]

  • Mass Spectrometry: The molecular ion peak should be observed at m/z = 199.25. Fragmentation patterns would likely involve cleavage of the ether bond and loss of the amino group.

Conclusion and Future Outlook

This compound is a molecule with a rich chemical landscape defined by the interplay of its constituent functional groups. Its electronic properties, characterized by a high-energy HOMO and a nucleophilic amine, make it a versatile building block for the synthesis of more complex molecules. The synthetic routes outlined in this guide, based on robust and well-established methodologies, provide a clear path for its preparation. As the demand for novel pharmaceuticals and materials continues to grow, a thorough understanding of the fundamental properties and reactivity of such scaffolds is essential for driving innovation. Further experimental and computational studies are warranted to more precisely quantify its electronic properties and to explore the full scope of its reactivity.

References

"2-(3-Methylphenoxy)aniline" potential research applications

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Potential Research Applications of 2-(3-Methylphenoxy)aniline

Authored by: A Senior Application Scientist

Abstract

The diaryl ether motif is a cornerstone in the architecture of a vast array of functionally diverse molecules, from life-saving pharmaceuticals to high-performance polymers. Within this chemical class, this compound emerges as a particularly compelling, yet underexplored, building block. Its structure, featuring a flexible ether linkage and a reactive aniline moiety, combined with the subtle electronic and steric influence of a meta-methyl group, presents a unique scaffold for chemical innovation. This guide provides a comprehensive overview of the physicochemical properties, synthesis, and, most importantly, the latent potential of this compound. We will delve into its promising applications in medicinal chemistry as a precursor to novel therapeutic agents and in materials science as a monomer for advanced polymers. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile intermediate in their next generation of discovery and development projects.

Core Molecular Profile of this compound

A thorough understanding of a molecule's fundamental properties is the bedrock of its successful application. This compound is a diaryl ether amine whose utility is defined by its distinct chemical and physical characteristics.

Physicochemical and Computational Data

The molecule's properties suggest good lipid solubility (LogP > 3) and a molecular size and complexity amenable to forming interactions with biological targets.[1] The presence of both a hydrogen bond donor (the amine) and two acceptors (the amine nitrogen and ether oxygen) provides multiple points for molecular recognition.[1]

PropertyValueSource
CAS Number 60287-67-4[1][2]
Molecular Formula C₁₃H₁₃NO[1]
Molecular Weight 199.25 g/mol [1]
Appearance Light brown to brown solid[2][3]
Boiling Point 306°C at 760 mmHg[4]
Density 1.115 g/cm³[4]
Topological Polar Surface Area (TPSA) 35.25 Ų[1]
LogP 3.37[1]
Storage Conditions 2-8°C, protect from light[1][3]
Hydrochloride Salt CAS 1158494-16-6[5]

Note: The hydrochloride salt form offers increased aqueous solubility, which can be advantageous for certain biological assays and reaction conditions.[5]

Synthesis and Chemical Reactivity

The primary and most established method for constructing the diaryl ether linkage is the Ullmann condensation, a copper-catalyzed nucleophilic aromatic substitution.[6][7][8] The synthesis of this compound logically follows a two-step sequence: an initial Ullmann coupling followed by a nitro group reduction.

Synthetic Workflow Overview

The logical disconnection approach points to m-cresol and a 2-halonitrobenzene as ideal starting materials. 2-Chloronitrobenzene is often preferred due to its favorable reactivity and cost-effectiveness. The subsequent reduction of the nitro intermediate is a standard, high-yielding transformation.

G cluster_0 Step 1: Ullmann Condensation cluster_1 Step 2: Nitro Group Reduction A m-Cresol C 2-(3-Methylphenoxy)-1-nitrobenzene A->C Cu Catalyst, Base (e.g., K₂CO₃) High-Temp Solvent (e.g., DMF, Toluene) B 2-Chloronitrobenzene B->C D 2-(3-Methylphenoxy)-1-nitrobenzene E This compound (Final Product) D->E Reducing Agent (e.g., H₂, Pd/C) Solvent (e.g., Ethyl Acetate, Ethanol)

Caption: Synthetic pathway for this compound.

Detailed Synthesis Protocol

This protocol is a representative procedure based on established Ullmann condensation and nitro reduction methodologies.[7][9][10]

Part A: Synthesis of 2-(3-Methylphenoxy)-1-nitrobenzene

  • Reactor Setup: To a dry, three-necked flask equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, add potassium carbonate (1.5 eq.), copper(I) iodide (0.1 eq.), and a high-boiling polar aprotic solvent such as N,N-Dimethylformamide (DMF).

  • Reagent Addition: Add m-cresol (1.0 eq.) and 2-chloronitrobenzene (1.1 eq.) to the flask.

  • Reaction: Heat the mixture to 140-150°C under a nitrogen atmosphere and maintain for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up: After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield the pure nitro intermediate.

Part B: Reduction to this compound

  • Catalyst Slurry: In a pressure vessel, add the 2-(3-Methylphenoxy)-1-nitrobenzene intermediate (1.0 eq.) dissolved in ethyl acetate or ethanol. To this solution, carefully add 10% Palladium on Carbon (Pd/C) (1-5 mol%).[9]

  • Hydrogenation: Seal the vessel and purge with nitrogen, then pressurize with hydrogen gas (typically 30-50 psi).[9]

  • Reaction: Stir the mixture vigorously at room temperature. The reaction is typically complete within 2-6 hours. Monitor the consumption of the starting material by TLC.

  • Filtration and Concentration: Upon completion, carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the pad with additional solvent.

  • Final Product: Concentrate the filtrate under reduced pressure to yield this compound, which can be further purified by recrystallization if necessary.

Potential Research Application I: Medicinal Chemistry

The true potential of this compound lies in its utility as a scaffold for creating novel, biologically active molecules. Its structure is analogous to the core of numerous approved drugs.

Core Scaffold for Non-Steroidal Anti-Inflammatory Drugs (NSAIDs)

The structurally related compound, 2-phenoxyaniline, is a key intermediate in the synthesis of Nimesulide, a selective COX-2 inhibitor.[10] This provides a strong rationale for using this compound to develop novel analogues with potentially improved efficacy, selectivity, or pharmacokinetic profiles. The meta-methyl group can probe specific hydrophobic pockets within the enzyme's active site, potentially altering the binding affinity and selectivity profile.

G A This compound B Sulfonylation (e.g., 4-Nitrobenzenesulfonyl chloride) A->B C Nimesulide Analogue (Novel COX-2 Inhibitor Candidate) B->C D Screening & SAR Studies (Anti-inflammatory & Analgesic Activity) C->D

Caption: Drug discovery workflow using the target molecule.

Building Block for Diverse Therapeutic Areas

The diaryl ether linkage is a privileged scaffold found in a wide range of therapeutic agents beyond NSAIDs. Its conformational flexibility allows it to adapt to various binding sites. Potential areas for exploration include:

  • Antiviral Agents: As a building block for non-nucleoside reverse transcriptase inhibitors (NNRTIs).

  • Antifungal Agents: The diaryl ether core is present in some azole antifungals.

  • Kinase Inhibitors: The aniline moiety can be functionalized to create hinge-binding motifs for various kinases implicated in oncology.

Potential Research Application II: Materials Science

The robustness of the aromatic ether bond imparts significant thermal and chemical stability to polymers that incorporate this linkage.

Monomer for High-Performance Poly(arylene ether)s (PAEs)

This compound contains two key functional groups for polymerization: the amine for forming amide or imide linkages, and the aromatic rings which can be further functionalized for oxidative coupling or nucleophilic aromatic substitution polymerization reactions.

  • Thermal Stability: The resulting polymers would be expected to have high glass transition temperatures (Tg) and excellent thermal stability, making them suitable for applications in the aerospace and electronics industries.

  • Processability: The flexible ether bond and the non-planarity introduced by the meta-methyl group can improve the solubility and processability of the resulting polymers compared to more rigid structures.

Safety and Handling

As a research chemical, this compound requires careful handling in a controlled laboratory environment.

  • Hazards: The compound is classified as an irritant.[2][3] It is harmful if swallowed, in contact with skin, or if inhaled.[1] It causes skin and serious eye irritation and may cause respiratory irritation.[1][2]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves. All manipulations should be performed in a well-ventilated fume hood.

  • First Aid:

    • Skin Contact: Immediately remove contaminated clothing and wash the affected area with plenty of soap and water.[11]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing and seek medical attention.[2][11]

    • Ingestion: Do not induce vomiting. Rinse mouth and seek immediate medical attention.[11]

    • Inhalation: Move the person to fresh air.

Conclusion and Future Outlook

This compound represents a molecule of significant untapped potential. While direct research on its applications is nascent, its structural features, established synthetic accessibility, and analogy to commercially significant intermediates provide a robust foundation for its exploration. In medicinal chemistry, it is a prime candidate for generating libraries of novel compounds targeting a range of diseases, most notably inflammatory conditions. In materials science, it offers a pathway to new polymers with desirable high-performance characteristics. It is our expert assessment that this compound is not merely a catalog chemical, but a versatile platform for innovation, poised to become a valuable tool in the hands of discerning researchers and developers.

References

Methodological & Application

Synthesis of 2-(3-Methylphenoxy)aniline via a Ligand-Accelerated Ullmann Condensation: A Detailed Protocol and Mechanistic Insights

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Drug Development Professionals

Abstract: The diaryl ether moiety is a privileged scaffold in numerous pharmacologically active compounds and advanced materials. The Ullmann condensation represents a classical and robust method for the synthesis of these structures through the formation of a carbon-oxygen bond.[1][2] This application note provides a comprehensive, field-tested protocol for the synthesis of 2-(3-Methylphenoxy)aniline, a key intermediate in drug discovery programs. We detail a modern, ligand-accelerated Ullmann-type reaction, coupling 2-aminophenol with 1-bromo-3-methylbenzene. This guide moves beyond a simple recitation of steps to explain the causality behind critical process parameters, offering insights into reaction optimization and troubleshooting. All procedures have been designed to be self-validating and are supported by authoritative references.

Introduction and Significance

The synthesis of unsymmetrical diaryl ethers is a fundamental challenge in organic chemistry. The target molecule, this compound, incorporates structural motifs that are of significant interest in medicinal chemistry, often serving as a precursor for more complex heterocyclic systems. The Ullmann condensation, first reported in 1901, is a copper-catalyzed cross-coupling reaction between an aryl halide and a nucleophile—in this case, a phenol.[3]

While traditional Ullmann reactions were notorious for requiring harsh conditions, such as high temperatures (>200 °C) and stoichiometric amounts of copper, significant methodological advancements have been made.[1][4] The introduction of chelating ligands, such as diamines or amino acids, has revolutionized the process, allowing for lower catalyst loadings and significantly milder reaction temperatures (90-120 °C).[4][5][6] These improvements have broadened the substrate scope and functional group tolerance, making the Ullmann condensation a highly relevant and practical tool for contemporary drug development professionals.[7] This protocol leverages a copper(I) iodide catalyst accelerated by an N,N'-dimethylethylenediamine ligand to achieve an efficient and reproducible synthesis.

Reaction Principle and Catalytic Mechanism

The synthesis of this compound is achieved through the copper-catalyzed C-O cross-coupling of 2-aminophenol and 1-bromo-3-methylbenzene in the presence of a base.

Overall Reaction:

Overall Reaction Scheme

The catalytic cycle for the ligand-assisted Ullmann diaryl ether synthesis is a subject of extensive study. While several pathways have been proposed, a widely accepted mechanism involves the following key steps[8][9]:

  • Base-Mediated Formation of Copper(I) Phenoxide: The base (K₂CO₃) deprotonates the phenol (2-aminophenol), which then reacts with the ligand-bound copper(I) salt to form a copper(I) phenoxide complex. The bidentate ligand (L), such as N,N'-dimethylethylenediamine, stabilizes the copper center.

  • Oxidative Addition: The aryl halide (1-bromo-3-methylbenzene) undergoes oxidative addition to the copper(I) complex, forming a transient, high-valent Cu(III) intermediate. This is often considered the rate-limiting step.

  • Reductive Elimination: The Cu(III) intermediate rapidly undergoes reductive elimination, forming the desired C-O bond of the diaryl ether product and regenerating a Cu(I) species.

  • Catalyst Regeneration: The resulting Cu(I) halide complex re-enters the catalytic cycle.

The ligand plays a crucial role by increasing the solubility and reactivity of the copper catalyst and facilitating the oxidative addition and reductive elimination steps, thereby lowering the activation energy and allowing the reaction to proceed at lower temperatures.[6][9]

Ullmann Catalytic Cycle cluster_cycle Catalytic Cycle CuX L-Cu(I)-X Cu_Phenoxide L-Cu(I)-OAr CuX->Cu_Phenoxide + ArOH, Base - Base-H⁺X⁻ Cu_III Ar'-Cu(III)(X)-OAr Cu_Phenoxide->Cu_III Oxidative Addition + Ar'-X Cu_III->CuX Reductive Elimination Product Ar-O-Ar' Cu_III->Product ArOH 2-Aminophenol (ArOH) ArX 1-Bromo-3-methylbenzene (Ar'-X) caption Fig. 1: Proposed Catalytic Cycle for Ullmann Diaryl Ether Synthesis.

Caption: Fig. 1: Proposed Catalytic Cycle for Ullmann Diaryl Ether Synthesis.

Detailed Experimental Protocol

This protocol is designed for a 10 mmol scale synthesis. All operations should be performed in a well-ventilated fume hood.

ReagentCAS No.MW ( g/mol )Amount (mmol)Mass/VolumeProperties
2-Aminophenol95-55-6109.1312.01.31 gWhite to light-brown powder
1-Bromo-3-methylbenzene591-17-3171.0410.01.32 mLColorless to pale yellow liquid
Copper(I) Iodide (CuI)7681-65-4190.451.0190 mgOff-white to tan powder
N,N'-Dimethylethylenediamine108-00-988.152.00.22 mLColorless liquid
Potassium Carbonate (K₂CO₃)584-08-7138.2120.02.76 gWhite granular solid, fine powder
Toluene108-88-392.14-40 mLAnhydrous, colorless liquid
Ethyl Acetate (EtOAc)141-78-688.11-~200 mLACS Grade
Hexane110-54-386.18-~300 mLACS Grade
BrineN/AN/A-~50 mLSaturated NaCl(aq) solution
Sodium Sulfate (Na₂SO₄)7757-82-6142.04-As neededAnhydrous, granular
Silica Gel7631-86-960.08-As needed230-400 mesh
  • 2-Aminophenol: Harmful if swallowed or inhaled and is suspected of causing genetic defects.[10][11][12] Avoid dust inhalation and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • 1-Bromo-3-methylbenzene: Causes skin and eye irritation. It is a flammable liquid; keep away from ignition sources.[13]

  • Copper(I) Iodide: Harmful if swallowed and causes skin and serious eye irritation.[14][15] It is very toxic to aquatic life.[14][16] Handle with care to avoid dust generation.

  • Toluene: Flammable liquid and vapor. Can cause skin, eye, and respiratory irritation. Handle only in a fume hood.

  • General: Always wear appropriate PPE. The reaction should be conducted under an inert atmosphere as copper(I) species can be sensitive to air oxidation.

Caption: Fig. 2: Step-by-step experimental workflow for synthesis.

  • Reaction Setup: To a 100 mL oven-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a condenser, add Copper(I) Iodide (190 mg, 1.0 mmol), 2-aminophenol (1.31 g, 12.0 mmol), and finely powdered potassium carbonate (2.76 g, 20.0 mmol).

    • Scientist's Note: Using an excess of the phenol component can help drive the reaction to completion. Finely powdering the K₂CO₃ increases its surface area and basic efficiency.

  • Inert Atmosphere: Seal the flask with septa. Evacuate the flask under vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.

  • Solvent and Reagent Addition: Under a positive pressure of inert gas, add anhydrous toluene (40 mL) via syringe. Begin stirring the suspension. Subsequently, add N,N'-dimethylethylenediamine (0.22 mL, 2.0 mmol) followed by 1-bromo-3-methylbenzene (1.32 mL, 10.0 mmol) via syringe.

  • Reaction: Heat the reaction mixture to 110 °C (oil bath temperature) and maintain it at reflux with vigorous stirring for 12-24 hours.

    • Process Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 4:1 Hexane:EtOAc eluent system. The disappearance of the starting aryl bromide (visualized under UV light) indicates reaction completion.

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Dilute the mixture with ethyl acetate (50 mL). Filter the suspension through a pad of Celite® to remove the insoluble base and copper salts. Wash the filter cake with additional ethyl acetate (2 x 25 mL).

  • Extraction: Combine the organic filtrates in a separatory funnel. Wash the organic layer sequentially with water (2 x 50 mL) and then with brine (1 x 50 mL).

    • Causality: The water wash removes residual potassium carbonate and other water-soluble salts. The brine wash helps to break any emulsions and begins the drying process.

  • Drying and Concentration: Dry the separated organic layer over anhydrous sodium sulfate (Na₂SO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product as a dark oil or solid.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

    • Stationary Phase: Silica gel (230-400 mesh).

    • Mobile Phase: A gradient eluent system starting with 100% Hexane and gradually increasing the polarity with Ethyl Acetate (e.g., from 0% to 10% EtOAc). The product-containing fractions can be identified by TLC.

    • Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as a pale yellow oil or low-melting solid.

  • Yield: 75-85%

  • Appearance: Pale yellow oil or solid.

  • Characterization: The identity and purity of the final compound should be confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry.

References

Application Notes and Protocol for the Synthesis of 2-(3-Methylphenoxy)aniline via Buchwald-Hartwig Amination

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Diaryl Ethers and the Buchwald-Hartwig Amination

The 2-(3-Methylphenoxy)aniline scaffold is a crucial structural motif in the development of novel pharmaceuticals and functional organic materials. Its diaryl ether linkage combined with a primary aniline presents a versatile platform for further chemical modifications. The synthesis of such unsymmetrical diarylamines has historically been a challenge, often requiring harsh reaction conditions and limited by substrate scope. The advent of palladium-catalyzed cross-coupling reactions, specifically the Buchwald-Hartwig amination, has revolutionized the formation of carbon-nitrogen (C-N) bonds, offering a mild and highly efficient pathway to these valuable compounds.[1][2][3]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of this compound using the Buchwald-Hartwig amination. We will delve into the mechanistic underpinnings of the reaction, provide a detailed, field-proven protocol, and discuss key experimental considerations to ensure a successful and reproducible outcome.

The Catalytic Heart of the Reaction: Mechanism of the Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction that forms a C-N bond between an aryl halide (or pseudohalide) and an amine.[4][5][6] The reaction proceeds through a catalytic cycle involving a palladium(0) species as the active catalyst. The generally accepted mechanism consists of three key steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.[2][7][8]

  • Oxidative Addition: The cycle initiates with the oxidative addition of the aryl halide to a coordinatively unsaturated palladium(0) complex. This step forms a palladium(II) intermediate. The reactivity of the aryl halide typically follows the trend: Ar-I > Ar-Br > Ar-Cl.[9]

  • Amine Coordination and Deprotonation: The amine then coordinates to the palladium(II) center. In the presence of a base, the coordinated amine is deprotonated to form a palladium(II) amido complex. The choice of base is critical and is often a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃).[5][10][11][12]

  • Reductive Elimination: The final step is the reductive elimination from the palladium(II) amido complex, which forms the desired C-N bond and regenerates the active palladium(0) catalyst, allowing the catalytic cycle to continue.[2][6][7]

The efficiency and substrate scope of the Buchwald-Hartwig amination are highly dependent on the choice of the phosphine ligand coordinated to the palladium center. Bulky, electron-rich phosphine ligands, such as those from the Buchwald and Hartwig groups, have been instrumental in advancing this methodology, enabling the coupling of a wide range of substrates under mild conditions.[2][13]

Buchwald_Hartwig_Catalytic_Cycle cluster_cycle Catalytic Cycle Pd(0)L Pd(0)L (Active Catalyst) Oxidative_Addition Oxidative Addition (Ar-X) Pd(0)L->Oxidative_Addition Pd(II)_Complex L-Pd(II)(Ar)(X) Oxidative_Addition->Pd(II)_Complex Ligand_Exchange Amine Coordination (R₂NH) Pd(II)_Complex->Ligand_Exchange Amine_Complex [L-Pd(II)(Ar)(NHR₂)]⁺X⁻ Ligand_Exchange->Amine_Complex Deprotonation Deprotonation (Base) Amine_Complex->Deprotonation Amido_Complex L-Pd(II)(Ar)(NR₂) Deprotonation->Amido_Complex Reductive_Elimination Reductive Elimination Amido_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)L Product Ar-NR₂ (Product) Reductive_Elimination->Product Releases Reactants Aryl Halide (Ar-X) + Amine (R₂NH) Reactants->Oxidative_Addition Inputs Reactants->Ligand_Exchange Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Setup 1. Reaction Setup (Flask, Catalyst, Ligand) Degas 2. Evacuate & Backfill with Argon Setup->Degas Solvent 3. Add Anhydrous Toluene Degas->Solvent Preform 4. Stir for Catalyst Pre-formation Solvent->Preform Reagents 5. Add Reagents (Aniline, Phenol, Base) Preform->Reagents Heat 6. Heat to 100°C Reagents->Heat Monitor 7. Monitor Progress (TLC/GC-MS) Heat->Monitor Cool 8. Cool to Room Temp Monitor->Cool Quench 9. Quench with NaHCO₃ Cool->Quench Extract 10. Extract with Diethyl Ether Quench->Extract Dry 11. Dry & Concentrate Extract->Dry Purify 12. Column Chromatography Dry->Purify Product 13. Isolate Pure Product Purify->Product

References

Application Note: A Validated Protocol for the Purification of 2-(3-Methylphenoxy)aniline by Flash Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive, field-proven protocol for the purification of 2-(3-Methylphenoxy)aniline, a key intermediate in pharmaceutical and chemical synthesis.[1] Aromatic amines present unique challenges in silica gel chromatography due to their basicity, which can lead to undesirable interactions with the acidic stationary phase, resulting in poor separation and peak tailing.[2][3] This guide details a robust methodology employing a modified mobile phase to neutralize the silica surface, ensuring high-resolution separation and recovery. The protocol is designed for researchers, scientists, and drug development professionals, emphasizing the rationale behind procedural choices to empower users to adapt the method to their specific needs.

Introduction and Scientific Principle

This compound (CAS: 60287-67-4) is an aromatic amine with a molecular weight of 199.25 g/mol and a predicted LogP of approximately 3.37, indicating moderate non-polarity.[4][5] Its purification is essential to remove unreacted starting materials, such as 3-methylphenol or 2-substituted anilines, and reaction byproducts.

The primary challenge in purifying amines via silica gel chromatography stems from the interaction between the basic lone pair of electrons on the amine's nitrogen atom and the acidic silanol groups (Si-OH) on the surface of the silica gel.[3] This strong acid-base interaction can cause the compound to streak or tail down the column, leading to broad peaks and co-elution with impurities.

To circumvent this issue, this protocol incorporates a small percentage of a basic additive, triethylamine (NEt₃), into the eluent. The triethylamine acts as a competitive base, neutralizing the most acidic sites on the silica gel.[6] This deactivation of the stationary phase allows the target aniline to travel through the column based primarily on its polarity, enabling a clean and efficient separation from impurities.

Materials and Reagents

Item Specification Purpose
Stationary Phase Silica Gel, Flash Grade (40-63 µm particle size)Adsorbent for separation
Crude Product This compound (approx. 1.0 g)Sample to be purified
Solvents (HPLC Grade) n-Hexane, Ethyl Acetate (EtOAc), Dichloromethane (DCM)Mobile phase components and sample dissolution
Mobile Phase Modifier Triethylamine (NEt₃)Neutralizes acidic silica sites
Apparatus Glass chromatography column, Fraction collector/test tubes, TLC plates (silica gel 60 F₂₅₄), UV lamp (254 nm), Beakers, Erlenmeyer flasks, Rotary evaporatorStandard laboratory equipment for chromatography
Ancillary Materials Cotton or glass wool, Sand (acid-washed)Column packing and sample protection

Method Development: Thin-Layer Chromatography (TLC)

Before committing the bulk sample to the column, it is imperative to determine the optimal mobile phase composition using TLC. The goal is to find a solvent system where the target compound has a Retention Factor (Rf) of approximately 0.25-0.35, ensuring good separation from impurities.[3]

Protocol 3.1: TLC Analysis
  • Prepare Eluents: In small beakers, prepare various mixtures of Hexane:EtOAc (e.g., 95:5, 90:10, 85:15). To each mixture, add 0.5-1% triethylamine (v/v).

  • Spot the Plate: Dissolve a small amount of the crude this compound in DCM. Using a capillary tube, spot the solution onto the baseline of a TLC plate.

  • Develop the Plate: Place the TLC plate in a developing chamber containing one of the prepared eluents. Allow the solvent front to travel up the plate until it is ~1 cm from the top.

  • Visualize: Remove the plate, mark the solvent front, and let it dry. Visualize the spots under a UV lamp at 254 nm.

  • Analyze: Calculate the Rf value for each spot (Rf = distance traveled by spot / distance traveled by solvent front). Identify the solvent system that provides the best separation, with the target compound's Rf in the desired 0.25-0.35 range.

Data Presentation 3.2: Example TLC Optimization
Solvent System (Hexane:EtOAc + 1% NEt₃) Impurity 1 (Less Polar) Rf Product Rf Impurity 2 (More Polar) Rf Assessment
95:50.450.150.02Poor elution of the product.
90:10 0.65 0.30 0.08 Optimal. Good separation between product and major impurities.[3]
85:150.800.480.20Product Rf is too high; potential for co-elution with less polar impurity.

Protocol: Flash Column Chromatography Purification

This protocol is designed for the purification of approximately 1.0 g of crude material. The column size and solvent volumes should be scaled accordingly for different sample quantities. A general rule is to use a mass of silica gel that is 50-100 times the mass of the crude product.[3]

Workflow Diagram

Purification_Workflow cluster_prep Preparation & Method Development cluster_column Column Chromatography cluster_post Isolation Crude Crude Sample TLC TLC Analysis (Optimize Solvent System) Crude->TLC Solvent Select Optimal Eluent (e.g., 90:10 Hex:EtOAc + 1% NEt₃) TLC->Solvent Pack Pack Column (Wet-Packing) Solvent->Pack Load Dry Load Sample Pack->Load Elute Elute & Collect Fractions Load->Elute Analyze Analyze Fractions by TLC Elute->Analyze Analyze->Elute Continue Elution if Needed Combine Combine Pure Fractions Analyze->Combine Identify Pure Fractions Evap Evaporate Solvent Combine->Evap Pure Pure Product Evap->Pure

Caption: Workflow for the purification of this compound.

Step-by-Step Methodology
  • Column Preparation (Wet-Packing):

    • Secure a glass column vertically to a stand. Place a small plug of cotton or glass wool at the bottom outlet.

    • Add a ~1 cm layer of sand over the plug.

    • In a beaker, prepare a slurry of silica gel (~50 g) in the initial, least polar eluent (e.g., 95:5 Hexane:EtOAc + 1% NEt₃).

    • Pour the slurry into the column. Use a funnel to guide the mixture. Gently tap the side of the column to ensure even packing and dislodge any air bubbles.

    • Open the stopcock to drain some solvent, allowing the silica to settle into a uniform bed. Add a ~1 cm layer of sand on top of the silica bed to prevent disturbance during solvent addition.[3]

    • Crucial: Never let the solvent level drop below the top of the silica bed, as this can cause cracking and ruin the separation.[3]

  • Sample Loading (Dry Loading):

    • Dissolve the crude product (~1.0 g) in a minimal amount of a volatile solvent like DCM or ethyl acetate.

    • Add ~2-3 g of silica gel to this solution and mix to form a free-flowing powder.

    • Remove the solvent completely using a rotary evaporator.

    • Carefully add the resulting dry powder containing the adsorbed sample onto the top layer of sand in the column.

  • Elution and Fraction Collection:

    • Carefully fill the column with the starting eluent (90:10 Hexane:EtOAc + 1% NEt₃, as determined by TLC).

    • Apply gentle air pressure to the top of the column (flash chromatography) to achieve a steady flow rate.

    • Begin collecting fractions (e.g., 20 mL per test tube).

    • As the elution progresses, monitor the separation by spotting every few fractions on a TLC plate.

  • Analysis and Isolation:

    • Develop the monitoring TLC plates to identify which fractions contain the pure product.

    • Combine all fractions that show a single spot corresponding to the Rf of this compound.

    • Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified product.

Troubleshooting Guide

Problem Probable Cause Recommended Solution
Streaking/Tailing on Column The basic aniline is interacting strongly with acidic silica gel.[3]Ensure 0.5-1% triethylamine (NEt₃) is added to your eluent system to neutralize the acidic sites on the silica gel. This improves peak shape significantly.[3][6]
Poor Separation The chosen eluent is either too polar (all compounds elute together) or not polar enough (compounds don't move).[3]Re-optimize the eluent using TLC. Aim for a target product Rf of 0.25-0.35 for good separation. A gradient elution (gradually increasing the percentage of ethyl acetate) can also be used to separate close-running spots.[7]
Product Co-elutes with Impurity The column was overloaded with too much crude material, exceeding its separation capacity.Reduce the amount of sample loaded relative to the amount of silica. A general guideline is a 1:50 to 1:100 ratio of crude material to silica gel by mass.[3]
Product is Colored (Yellow/Brown) Aromatic amines are susceptible to air oxidation, which can form colored polymeric impurities.[3]Handle the compound under an inert atmosphere (Nitrogen or Argon) when possible. Store the purified product protected from light and air at a low temperature (e.g., 4°C).[4][8]

Conclusion

This application note provides a validated and reliable protocol for the purification of this compound using flash column chromatography. By understanding the fundamental principles of amine-silica interactions and employing a triethylamine-modified mobile phase, researchers can effectively overcome common purification challenges. The emphasis on preliminary TLC analysis ensures that the method is adaptable and self-validating, leading to high purity and recovery of the target compound, suitable for demanding applications in research and drug development.

References

Application Notes and Protocols for the Recrystallization of 2-(3-Methylphenoxy)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity for 2-(3-Methylphenoxy)aniline in Research and Development

This compound, a substituted diphenyl ether amine with the molecular formula C₁₃H₁₃NO, serves as a valuable building block in medicinal chemistry and materials science.[1][2] The precise arrangement of its aromatic rings and the presence of both an ether linkage and an amino group bestow upon it unique chemical properties that are leveraged in the synthesis of a diverse range of target molecules. As with any high-value chemical intermediate, the purity of this compound is paramount. Impurities, even in trace amounts, can lead to undesirable side reactions, lower yields of the final product, and introduce complexities in downstream applications, particularly in drug development where stringent purity standards are required.

This comprehensive guide provides detailed application notes and protocols for the recrystallization of this compound. It is designed for researchers, scientists, and drug development professionals seeking to obtain this compound in a highly purified, crystalline form. The methodologies outlined herein are grounded in the fundamental principles of crystallization and are designed to be both effective and adaptable to various laboratory settings.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a compound is the foundation for developing a successful recrystallization strategy.

PropertyValueSource
Molecular FormulaC₁₃H₁₃NO[1][2]
Molecular Weight199.25 g/mol [1][3]
AppearanceLight brown to brown solid/oil[4]
Predicted LogP3.37[1]
Storage2-8°C, protect from light[4]

The predicted LogP value of 3.37 suggests that this compound is a relatively nonpolar molecule, which is a key consideration for solvent selection.[1] The physical state at room temperature can be either a low-melting solid or a viscous oil, which will influence the choice of recrystallization technique.

Solvent Selection: A Systematic Approach

The selection of an appropriate solvent system is the most critical step in developing a recrystallization protocol. The ideal solvent will exhibit high solubility for this compound at elevated temperatures and low solubility at lower temperatures.[5]

Guiding Principles for Solvent Selection:
  • "Like Dissolves Like": Given the predominantly nonpolar, aromatic structure of this compound, solvents with low to moderate polarity are likely to be the most effective.

  • Boiling Point: A solvent with a boiling point between 60°C and 100°C is often ideal.[6] This temperature range is high enough to provide a significant solubility differential but not so high as to risk decomposition of the compound. Solvents with very low boiling points can be difficult to handle due to rapid evaporation.[6]

  • Chemical Inertness: The chosen solvent must not react with this compound.

Recommended Solvent Screening Protocol:

A systematic screening of a range of solvents is the most reliable method for identifying an optimal system.

Materials:

  • Crude this compound

  • Small test tubes or vials

  • A selection of solvents with varying polarities (e.g., hexane, toluene, ethyl acetate, acetone, ethanol, methanol, water)

  • Heating block or water bath

  • Vortex mixer

Procedure:

  • Place approximately 20-30 mg of crude this compound into a small test tube.

  • Add the test solvent dropwise at room temperature, vortexing after each addition, until the solid dissolves or it becomes apparent that it is insoluble. Record the approximate volume of solvent used.

  • If the compound is insoluble at room temperature, gently heat the mixture in a water bath or on a heating block. Continue adding the solvent in small portions until the solid dissolves.

  • Once a clear solution is obtained at the elevated temperature, allow the test tube to cool slowly to room temperature.

  • If crystals form, observe their quality and quantity.

  • If no crystals form upon cooling to room temperature, try inducing crystallization by scratching the inside of the test tube with a glass rod or by placing the tube in an ice-water bath.

  • If the compound "oils out" (forms a liquid layer instead of solid crystals), this indicates that the boiling point of the solvent is higher than the melting point of the compound, or the compound is too soluble in that solvent even at low temperatures.[7][8] In such cases, a different solvent or a mixed-solvent system should be considered.

Recrystallization Protocols

Based on the results of the solvent screening, one of the following protocols can be employed.

Protocol 1: Single-Solvent Recrystallization

This is the simplest and most common recrystallization technique and should be the first choice if a suitable single solvent is identified.

Workflow for Single-Solvent Recrystallization

A Dissolve crude compound in a minimum amount of hot solvent B Perform hot filtration (if insoluble impurities are present) A->B C Allow the solution to cool slowly to room temperature B->C D Cool further in an ice bath to maximize crystal yield C->D E Collect crystals by vacuum filtration D->E F Wash crystals with a small amount of cold solvent E->F G Dry the purified crystals F->G

Caption: Workflow for the single-solvent recrystallization of this compound.

Detailed Steps:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a small amount of the chosen solvent and heat the mixture to boiling with stirring.

  • Continue adding the hot solvent in small portions until the compound is completely dissolved. Avoid adding an excess of solvent, as this will reduce the recovery yield.[9]

  • If insoluble impurities are present, perform a hot filtration through a fluted filter paper into a pre-warmed flask.

  • Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.

  • Once the solution has reached room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize the yield of crystals.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor containing impurities.

  • Dry the crystals in a desiccator or a vacuum oven at a temperature well below the compound's melting point.

Protocol 2: Multi-Solvent Recrystallization

This method is employed when no single solvent provides the desired solubility characteristics.[10] It involves using a pair of miscible solvents: one in which this compound is highly soluble (the "good" solvent) and another in which it is poorly soluble (the "bad" solvent).[11][12]

Decision Tree for Multi-Solvent Recrystallization

A Dissolve the compound in a minimum amount of the hot 'good' solvent B Add the hot 'bad' solvent dropwise until the solution becomes faintly cloudy A->B C Add a few drops of the 'good' solvent to redissolve the precipitate and obtain a clear solution B->C D Allow the solution to cool slowly C->D E Collect and dry the crystals as in the single-solvent method D->E

Caption: Decision-making process for multi-solvent recrystallization.

Detailed Steps:

  • Dissolve the crude this compound in a minimal amount of the hot "good" solvent in an Erlenmeyer flask.

  • Heat the "bad" solvent in a separate container.

  • Slowly add the hot "bad" solvent to the solution of the compound until a persistent cloudiness is observed.[13] This indicates that the solution is saturated.

  • Add a few drops of the hot "good" solvent until the cloudiness just disappears, resulting in a clear, saturated solution at the boiling point.

  • Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.

  • Collect and dry the crystals as described in the single-solvent protocol.

Common Solvent Pairs:

  • Ethanol/Water

  • Acetone/Water

  • Ethyl acetate/Hexane

  • Toluene/Hexane

Protocol 3: Vapor Diffusion

Vapor diffusion is an excellent technique for obtaining high-quality single crystals, especially when working with small amounts of material.[14] This method involves the slow diffusion of a "bad" solvent vapor into a solution of the compound in a "good" solvent.[15]

Vapor Diffusion Setup

A Prepare a saturated solution of the compound in a 'good' solvent in a small, open vial B Place this vial inside a larger, sealed container (e.g., a beaker covered with parafilm or a jar with a lid) A->B C Add a layer of the 'bad' solvent to the bottom of the larger container B->C D Seal the container and allow it to stand undisturbed C->D E Crystals will form in the inner vial as the 'bad' solvent vapor diffuses into the 'good' solvent, reducing the compound's solubility D->E

Caption: Experimental setup for vapor diffusion crystallization.

Detailed Steps:

  • Dissolve the this compound in a small amount of a suitable "good" solvent in a small vial.

  • Place this vial inside a larger jar or beaker.

  • Add a more volatile "bad" solvent to the bottom of the larger container, ensuring the level is below the top of the inner vial.

  • Seal the outer container and leave it undisturbed for several hours to days.

  • The vapor of the "bad" solvent will slowly diffuse into the solution in the inner vial, causing the compound to crystallize as its solubility decreases.

  • Once a suitable amount of crystals has formed, carefully remove the inner vial and isolate the crystals.

Troubleshooting Common Recrystallization Issues

ProblemPossible Cause(s)Suggested Solution(s)
No crystals form upon cooling - Too much solvent was used.- The compound is highly soluble even at low temperatures.- Boil off some of the solvent to concentrate the solution.- Try adding a seed crystal.- Scratch the inner surface of the flask with a glass rod.- Use a different solvent or a multi-solvent system.
"Oiling out" - The boiling point of the solvent is above the melting point of the compound.- The solution is supersaturated.- Reheat the solution to dissolve the oil, then add more solvent before cooling again.- Use a lower-boiling solvent.- For multi-solvent systems, adjust the ratio of the solvents.[7]
Poor recovery - Too much solvent was used.- The crystals are significantly soluble in the cold solvent.- Premature crystallization during hot filtration.- Use the minimum amount of hot solvent necessary for dissolution.- Ensure the solution is thoroughly cooled before filtration.- Use a pre-warmed funnel for hot filtration and keep the solution hot.
Colored impurities remain in crystals - The impurity co-crystallizes with the product.- The impurity is adsorbed onto the surface of the crystals.- Add a small amount of activated charcoal to the hot solution before filtration (use with caution as it can also adsorb the product).- Perform a second recrystallization.

Conclusion

The recrystallization of this compound is a critical purification step for ensuring its suitability for demanding applications in research and development. By systematically screening for an appropriate solvent system and carefully executing the chosen recrystallization protocol—be it single-solvent, multi-solvent, or vapor diffusion—researchers can obtain this valuable intermediate in high purity. The troubleshooting guide provided should assist in overcoming common challenges encountered during the crystallization process.

References

Application Note: Comprehensive Characterization of 2-(3-Methylphenoxy)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide to the analytical techniques for the structural elucidation and purity assessment of 2-(3-Methylphenoxy)aniline, a key intermediate in pharmaceutical and chemical synthesis. The protocols detailed herein are designed to offer a robust framework for researchers, ensuring the generation of reliable and reproducible data. This guide integrates spectroscopic and chromatographic methods, providing not only procedural steps but also the scientific rationale behind the selection of specific techniques and parameters. While specific data for the title compound is not widely published, this note synthesizes information from closely related analogs and foundational analytical principles to provide expected outcomes and interpretation guidance.

Introduction

This compound is an aromatic amine and a diphenyl ether derivative. Its chemical structure, featuring a primary amine and a methyl-substituted phenoxy group, dictates its reactivity and physical properties, making it a valuable building block in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs).[1] The precise characterization of such intermediates is a critical aspect of drug development and chemical manufacturing, ensuring the identity, purity, and stability of the final product.[2][3] This application note outlines a multi-technique approach for the comprehensive analysis of this compound, encompassing Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and High-Performance Liquid Chromatography (HPLC).

Molecular Structure and Physicochemical Properties

  • IUPAC Name: this compound

  • Synonyms: 2-Amino-3'-methyldiphenyl ether

  • CAS Number: Not broadly available (requires specific synthesis and registration)

  • Molecular Formula: C₁₃H₁₃NO

  • Molecular Weight: 199.25 g/mol

  • Appearance: Expected to be a crystalline solid or oil, color may vary from colorless to light brown.[4][5][6]

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the unambiguous identification and structural elucidation of organic molecules.[2] The following sections detail the application of NMR, MS, and IR spectroscopy for the characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.[7] For this compound, both ¹H and ¹³C NMR are crucial for confirming its structure.

Rationale for NMR: NMR is the most powerful technique for the structural elucidation of organic compounds in solution. It allows for the determination of the number and types of protons and carbons, their connectivity, and their chemical environment.

Protocol: ¹H and ¹³C NMR Spectroscopy

  • Sample Preparation:

    • Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Parameters (¹H NMR):

    • Spectrometer: 400 MHz or higher

    • Pulse Sequence: Standard single-pulse experiment

    • Acquisition Time: 2-4 seconds

    • Relaxation Delay: 1-2 seconds

    • Number of Scans: 16-64

  • Instrument Parameters (¹³C NMR):

    • Spectrometer: 100 MHz or higher

    • Pulse Sequence: Proton-decoupled experiment

    • Acquisition Time: 1-2 seconds

    • Relaxation Delay: 2-5 seconds

    • Number of Scans: 1024-4096

Expected Spectral Data:

The expected chemical shifts are based on the analysis of similar structures such as 2-phenoxyaniline and 4-phenoxyaniline, and general principles of NMR spectroscopy.[8][9][10][11]

Table 1: Predicted ¹H NMR Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~2.30s3H-CH₃
~3.70br s2H-NH₂
~6.70-7.40m8HAromatic protons

Table 2: Predicted ¹³C NMR Data for this compound

Chemical Shift (δ, ppm)Assignment
~21.0-CH₃
~115.0-130.0Aromatic CH
~140.0-160.0Aromatic C-N, C-O, C-CH₃
Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a molecule, and to deduce its structure by analyzing its fragmentation patterns.[12]

Rationale for MS: MS provides the exact molecular weight of the compound, which is a critical piece of data for identification. The fragmentation pattern can further confirm the proposed structure. Electrospray ionization (ESI) is a soft ionization technique suitable for this type of molecule, often yielding a prominent protonated molecular ion [M+H]⁺.[13][14]

Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

  • Sample Preparation:

    • Prepare a dilute solution of this compound (1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.

    • A small amount of formic acid (0.1%) can be added to the solvent to promote protonation.

  • Instrument Parameters:

    • Ionization Mode: Positive ESI

    • Capillary Voltage: 3-4 kV

    • Drying Gas Flow: 5-10 L/min

    • Drying Gas Temperature: 250-350 °C

    • Mass Range: m/z 50-500

Expected Fragmentation Pattern:

The primary ion observed will be the protonated molecule [M+H]⁺ at m/z 200.26. Fragmentation is likely to occur at the ether linkage and may involve rearrangements.[13][14]

Table 3: Predicted Mass Spectrometry Data for this compound

m/zInterpretation
200.26[M+H]⁺ (Protonated molecular ion)
108.14[C₇H₈N]⁺ (cleavage of the ether bond)
93.13[C₆H₇N]⁺ (aniline radical cation)
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.[15][16][17]

Rationale for IR: IR spectroscopy is a quick and simple method to confirm the presence of key functional groups, such as the N-H stretches of the primary amine and the C-O stretch of the ether.

Protocol: Fourier Transform Infrared (FTIR) Spectroscopy

  • Sample Preparation:

    • For a solid sample, prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

    • Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

  • Instrument Parameters:

    • Spectral Range: 4000-400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of Scans: 16-32

Expected Absorption Bands:

The IR spectrum of this compound is expected to show characteristic bands for the amine and ether functional groups.[15][17][18]

Table 4: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3450-3300MediumN-H stretching (asymmetric and symmetric)
3050-3000MediumAromatic C-H stretching
2950-2850MediumAliphatic C-H stretching (-CH₃)
1620-1580StrongN-H bending
1500-1400StrongAromatic C=C stretching
1250-1200StrongAryl-O-C asymmetric stretching
1100-1000MediumAryl-O-C symmetric stretching

Chromatographic Analysis

Chromatographic techniques are essential for assessing the purity of a compound and for separating it from impurities.[1][2][3][19][20]

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for the separation, identification, and quantification of components in a mixture.[20] A reverse-phase HPLC method is generally suitable for a molecule with the polarity of this compound.

Rationale for HPLC: HPLC is the gold standard for purity determination in the pharmaceutical industry due to its high resolution, sensitivity, and reproducibility.[1][19]

Protocol: Reverse-Phase HPLC

  • Sample Preparation:

    • Prepare a stock solution of this compound (1 mg/mL) in a suitable diluent (e.g., acetonitrile/water mixture).

    • Further dilute the stock solution to an appropriate concentration for analysis (e.g., 0.1 mg/mL).

  • Instrument and Method Parameters:

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase A: 0.1% Formic acid in Water

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile

    • Gradient: 30% B to 90% B over 15 minutes

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection: UV at 254 nm

    • Injection Volume: 10 µL

Expected Results:

Under these conditions, this compound should elute as a sharp, well-defined peak. The retention time will be specific to the exact conditions and system used. Purity can be assessed by the area percentage of the main peak.

Experimental Workflows and Data Integration

A comprehensive characterization of this compound involves a logical flow of experiments, where the results from one technique complement and confirm the findings of another.

Caption: Integrated workflow for the characterization of this compound.

Conclusion

The analytical methods detailed in this application note provide a robust framework for the comprehensive characterization of this compound. By combining spectroscopic and chromatographic techniques, researchers can confidently determine the identity, structure, and purity of this important chemical intermediate. The provided protocols and expected data, while based on sound scientific principles and data from related compounds, should be adapted and validated for specific laboratory conditions and instrumentation.

References

Application Notes & Protocols: 2-(3-Methylphenoxy)aniline as a Versatile Intermediate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The diaryl ether aniline motif is a privileged scaffold in medicinal chemistry, appearing in a diverse range of biologically active compounds. 2-(3-Methylphenoxy)aniline, in particular, serves as a crucial and versatile intermediate, providing a synthetically tractable platform for the construction of complex molecular architectures. Its structure combines a diaryl ether linkage, known for its conformational flexibility and metabolic stability, with a primary aromatic amine that acts as a key functional handle for subsequent derivatization. This guide provides an in-depth analysis of the primary synthetic routes to this compound, offering detailed, field-proven protocols for its preparation. We will explore the causality behind experimental choices, from classical Ullmann condensations to modern palladium-catalyzed methods, and demonstrate the utility of the title compound in downstream applications relevant to drug discovery and development.

Physicochemical Properties and Safety Data

This compound is a crystalline solid at room temperature. Understanding its physical properties and handling requirements is paramount for its safe and effective use in any synthetic campaign.

Table 1: Physicochemical and Safety Data for this compound

PropertyValueSource(s)
CAS Number 60287-67-4[1][2]
Molecular Formula C₁₃H₁₃NO[1][3]
Molecular Weight 199.25 g/mol [1][4]
Appearance White to off-white crystalline powder[5]
Melting Point 47 - 49 °C
Boiling Point 170 °C @ 24 hPa
Density 1.115 g/cm³[4]
SMILES CC1=CC(=CC=C1)OC2=CC=CC=C2N[1]
InChIKey FIOLZDYDNLDKJZ-UHFFFAOYSA-N[3][6]

Safety & Handling: this compound is classified as harmful if swallowed, in contact with skin, or if inhaled. It is known to cause skin and serious eye irritation and may cause respiratory irritation. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn at all times. All manipulations should be performed in a well-ventilated fume hood.[7] In case of exposure, consult the Safety Data Sheet (SDS) immediately and seek medical attention.[7]

Synthesis of the Intermediate: Core Protocols

The synthesis of this compound can be approached from two primary retrosynthetic disconnections: forming the C-O ether bond first, followed by the introduction of the amine (Pathway A), or forming the C-N bond onto a pre-existing diaryl ether scaffold (Pathway B). We will provide a detailed protocol for the more established Pathway A and discuss the principles of the modern Pathway B.

Pathway A: Ullmann Condensation and Subsequent Nitro Group Reduction

This classic and robust two-step sequence is often the most reliable method for preparing diaryl ether anilines. It begins with a copper-catalyzed Ullmann condensation to form the diaryl ether linkage, followed by a straightforward reduction of a nitro group to the target aniline.[8][9]

G cluster_0 Pathway A: Ullmann / Reduction Workflow SM1 1-Chloro-2-nitrobenzene Intermediate 1-Methyl-3-(2-nitrophenoxy)benzene SM1->Intermediate Ullmann Condensation CuI, K₂CO₃, Pyridine SM2 m-Cresol SM2->Intermediate Product This compound Intermediate->Product Nitro Reduction H₂, Pd/C, EtOAc

Caption: Workflow for the synthesis of this compound via Pathway A.

Protocol 1: Synthesis of 1-Methyl-3-(2-nitrophenoxy)benzene via Ullmann Condensation

Principle: The Ullmann condensation is a copper-catalyzed nucleophilic aromatic substitution reaction.[10] In this step, the phenoxide of m-cresol acts as the nucleophile, displacing the chloride from the electron-deficient 1-chloro-2-nitrobenzene. The nitro group activates the aryl halide for substitution. Pyridine is often used as a solvent and a ligand to stabilize the copper catalyst. Potassium carbonate is an effective and economical base for generating the phenoxide in situ.[11]

Table 2: Reagents and Materials for Protocol 1

ReagentMW ( g/mol )AmountMoles
1-Chloro-2-nitrobenzene157.5510.0 g63.5 mmol
m-Cresol108.147.5 g69.4 mmol
Copper(I) Iodide (CuI)190.450.60 g3.15 mmol
Anhydrous K₂CO₃138.2113.1 g94.8 mmol
Pyridine79.10100 mL-

Step-by-Step Methodology:

  • To a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 1-chloro-2-nitrobenzene (10.0 g), m-cresol (7.5 g), anhydrous potassium carbonate (13.1 g), and copper(I) iodide (0.60 g).

  • Add pyridine (100 mL) to the flask.

  • Flush the apparatus with nitrogen and maintain a positive nitrogen atmosphere throughout the reaction.

  • Heat the reaction mixture to reflux (approx. 115 °C) with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 4:1 Hexane:Ethyl Acetate eluent system. The reaction is typically complete within 12-18 hours.

  • After completion, cool the mixture to room temperature. Filter the mixture through a pad of celite to remove the inorganic salts and copper catalyst. Wash the celite pad with ethyl acetate (3 x 50 mL).

  • Combine the filtrate and washes. Remove the pyridine and ethyl acetate under reduced pressure using a rotary evaporator.

  • Dissolve the resulting crude oil in 200 mL of ethyl acetate and transfer to a separatory funnel.

  • Wash the organic layer sequentially with 1 M HCl (2 x 100 mL) to remove residual pyridine, followed by saturated aqueous NaHCO₃ (1 x 100 mL), and finally with brine (1 x 100 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product, 1-methyl-3-(2-nitrophenoxy)benzene, typically as a yellow to brown oil.

  • The product can be purified further by column chromatography on silica gel if necessary, but is often of sufficient purity for the subsequent reduction step.

Protocol 2: Reduction to this compound

Principle: The nitro group of the intermediate is readily reduced to a primary amine using catalytic hydrogenation. Palladium on carbon (Pd/C) is a highly efficient and widely used catalyst for this transformation.[12] The reaction is clean, high-yielding, and the only byproduct is water.

Table 3: Reagents and Materials for Protocol 2

ReagentMW ( g/mol )AmountMoles
1-Methyl-3-(2-nitrophenoxy)benzene229.2412.0 g52.3 mmol
Palladium on Carbon (10% Pd)-0.6 g-
Ethyl Acetate (EtOAc)88.11200 mL-
Hydrogen (H₂) gas2.02--

Step-by-Step Methodology:

  • Dissolve the crude 1-methyl-3-(2-nitrophenoxy)benzene (12.0 g) in ethyl acetate (200 mL) in a suitable hydrogenation vessel (e.g., a Parr shaker bottle).

  • Carefully add 10% Palladium on Carbon (0.6 g) to the solution under a nitrogen atmosphere. Caution: Pd/C can be pyrophoric and should be handled with care.

  • Seal the vessel and connect it to a hydrogenation apparatus.

  • Evacuate the vessel and backfill with nitrogen three times to ensure an inert atmosphere.

  • Evacuate the vessel and backfill with hydrogen gas. Repeat this purge cycle three times.

  • Pressurize the vessel with hydrogen gas to 40-50 psi.

  • Begin vigorous agitation (shaking or stirring) at room temperature. The reaction is exothermic and may require gentle cooling initially.

  • Monitor the reaction by observing hydrogen uptake. The reaction is typically complete in 2-4 hours. Progress can also be checked by TLC (disappearance of the starting material).

  • Upon completion, carefully vent the hydrogen gas and purge the vessel with nitrogen three times.

  • Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst. Wash the celite pad thoroughly with ethyl acetate (3 x 50 mL). Caution: The celite pad with the catalyst should be kept wet with solvent until it can be disposed of properly, as it can ignite upon drying in air.

  • Combine the filtrate and washes and concentrate under reduced pressure to yield this compound. The product is often obtained as a pale oil or low-melting solid that is >95% pure by NMR and suitable for most downstream applications.

Pathway B: Buchwald-Hartwig Amination (Conceptual Discussion)

A modern alternative for C-N bond formation is the Buchwald-Hartwig amination.[13][14] This palladium-catalyzed cross-coupling reaction offers the advantage of often milder conditions and exceptional functional group tolerance.[15] In this approach, a pre-formed diaryl ether bearing a halide or triflate (e.g., 2-bromo-3'-methyldiphenyl ether) would be coupled with an ammonia equivalent.

Causality & Rationale: The power of this method lies in the ligand design. Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) are crucial.[16] They promote the key steps of the catalytic cycle: oxidative addition of the Pd(0) catalyst to the aryl halide, and the final reductive elimination step that forms the C-N bond and regenerates the active Pd(0) catalyst.[13][17] The choice of base (e.g., NaOtBu, LHMDS) is also critical for deprotonating the amine nucleophile.[17] While highly effective, this pathway is contingent on the availability of the requisite diaryl ether halide precursor.

G cluster_1 Buchwald-Hartwig Catalytic Cycle Pd0 L₂Pd(0) OA_Complex L₂Pd(II)(Ar)(X) Pd0->OA_Complex Oxidative Addition (Ar-X) Amine_Coord [L₂Pd(II)(Ar)(NH₃)]⁺X⁻ OA_Complex->Amine_Coord + NH₃ - X⁻ Amide_Complex L₂Pd(II)(Ar)(NH₂) Amine_Coord->Amide_Complex Base (- H-Base⁺) Amide_Complex->Pd0 Reductive Elimination Ar-NH₂

Caption: A simplified catalytic cycle for the Buchwald-Hartwig amination.

Application in Synthesis: Derivatization of the Aniline Moiety

The primary amino group of this compound is a versatile functional handle, making it an ideal starting point for building molecular complexity. It readily undergoes acylation, sulfonylation, alkylation, and diazotization reactions, allowing for its incorporation into a vast array of target structures.

G cluster_2 Derivatization of this compound Aniline This compound Amide Amide Derivative Aniline->Amide Acylation (RCOCl, Base) Sulfonamide Sulfonamide Derivative Aniline->Sulfonamide Sulfonylation (RSO₂Cl, Base) Secondary_Amine Secondary/Tertiary Amine Aniline->Secondary_Amine Reductive Amination (R₂C=O, [H])

Caption: Common synthetic transformations of the aniline functional group.

Protocol 3: Synthesis of a Model Amide (N-[2-(3-Methylphenoxy)phenyl]acetamide)

Principle: Acylation of the primary amine with an acyl chloride is a fundamental and reliable reaction to form a stable amide bond, a cornerstone of many pharmaceutical structures. A tertiary amine base, such as triethylamine, is used to scavenge the HCl byproduct generated during the reaction.

Table 4: Reagents and Materials for Protocol 3

ReagentMW ( g/mol )AmountMoles
This compound199.255.0 g25.1 mmol
Acetyl Chloride78.502.16 g (1.95 mL)27.6 mmol
Triethylamine (Et₃N)101.193.05 g (4.2 mL)30.1 mmol
Dichloromethane (DCM)84.93100 mL-

Step-by-Step Methodology:

  • Dissolve this compound (5.0 g) in dichloromethane (100 mL) in a 250 mL round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet.

  • Cool the solution to 0 °C in an ice-water bath.

  • Add triethylamine (4.2 mL) to the stirred solution.

  • Slowly add acetyl chloride (1.95 mL) dropwise via syringe over 10 minutes, ensuring the internal temperature remains below 5 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 1-2 hours.

  • Monitor the reaction by TLC (1:1 Hexane:Ethyl Acetate) until the starting aniline is consumed.

  • Transfer the reaction mixture to a separatory funnel and wash sequentially with 1 M HCl (2 x 50 mL), saturated aqueous NaHCO₃ (1 x 50 mL), and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford the pure amide product.

References

Unlocking the Therapeutic Potential of 2-(3-Methylphenoxy)aniline Derivatives: A Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Promise of the Diaryl Ether Scaffold

In the landscape of medicinal chemistry, the diaryl ether motif, and specifically the 2-phenoxyaniline scaffold, has emerged as a privileged structure with remarkable versatility.[1] Derivatives of this class have demonstrated a broad spectrum of biological activities, including potent anti-inflammatory, analgesic, and anticancer properties.[2][3] The compound at the heart of this guide, 2-(3-Methylphenoxy)aniline, and its derivatives represent a promising avenue for the development of novel therapeutics. The strategic placement of the 3-methyl group on the phenoxy ring and the reactive aniline moiety provides a foundational structure for chemical modification to fine-tune biological activity and pharmacokinetic properties.

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It provides not only detailed protocols for the synthesis and biological evaluation of this compound derivatives but also delves into the scientific rationale behind these methodologies. Our focus is on empowering research teams to explore this chemical space with a clear understanding of the potential mechanisms of action and a robust set of tools for in-lab application.

Section 1: Synthesis of this compound Derivatives via Ullmann Condensation

The construction of the diaryl ether linkage is a critical step in the synthesis of our target compounds. The Ullmann condensation is a classic and reliable method for this transformation, involving a copper-catalyzed reaction between an aryl halide and a phenol.[4][5] Modern modifications of this reaction often utilize ligands to improve reaction efficiency and allow for milder conditions.

Rationale for Synthetic Route

The Ullmann condensation is selected for its robustness and proven applicability to a wide range of substituted aryl halides and phenols. This allows for the generation of a diverse library of this compound derivatives by varying the substitution patterns on both aromatic rings. The use of a copper(I) catalyst, often in conjunction with a ligand, facilitates the crucial C-O bond formation.[4]

Visualizing the Synthetic Workflow

G cluster_prep Reactant Preparation cluster_reaction Ullmann Condensation cluster_workup Work-up and Purification 2-Haloaniline Substituted 2-Haloaniline (e.g., 2-Iodoaniline derivative) Reaction_Setup Combine reactants, catalyst, ligand, and base in a high-boiling solvent (e.g., DMF, Toluene). 2-Haloaniline->Reaction_Setup 3-Methylphenol 3-Methylphenol 3-Methylphenol->Reaction_Setup Catalyst_Base Cu(I) Catalyst (e.g., CuI) Ligand (e.g., Phenanthroline) Base (e.g., K2CO3) Catalyst_Base->Reaction_Setup Inert_Atmosphere Evacuate and backfill with an inert gas (e.g., Argon, Nitrogen). Reaction_Setup->Inert_Atmosphere Heating Heat the reaction mixture with stirring (e.g., 100-150 °C). Inert_Atmosphere->Heating Monitoring Monitor reaction progress by TLC or LC-MS. Heating->Monitoring Cooling_Filtration Cool to room temperature and filter to remove inorganic salts. Monitoring->Cooling_Filtration Extraction Extract the product with an organic solvent (e.g., Ethyl Acetate). Cooling_Filtration->Extraction Washing Wash the organic layer with water and brine. Extraction->Washing Drying_Concentration Dry over anhydrous Na2SO4 and concentrate under reduced pressure. Washing->Drying_Concentration Purification Purify the crude product by column chromatography. Drying_Concentration->Purification Product Pure this compound Derivative Purification->Product

Caption: Workflow for the synthesis of this compound derivatives.

Detailed Synthesis Protocol

Materials:

  • Substituted 2-iodoaniline (1.0 eq)

  • 3-Methylphenol (1.2 eq)

  • Copper(I) iodide (CuI) (0.1 eq)

  • 1,10-Phenanthroline (0.2 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a dry round-bottom flask, add the substituted 2-iodoaniline, 3-methylphenol, CuI, 1,10-phenanthroline, and K₂CO₃.

  • Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this process three times.

  • Add anhydrous DMF via syringe.

  • Heat the reaction mixture to 120 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of celite to remove insoluble inorganic salts.

  • Wash the filtrate with water (3x) and then with brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure this compound derivative.

Section 2: Anticancer Activity Evaluation

Phenoxyaniline derivatives have garnered significant attention as a promising scaffold for the development of anticancer agents, particularly as kinase inhibitors.[6] The structural features of these compounds allow for interactions with the ATP-binding pockets of various kinases, leading to the inhibition of signaling pathways crucial for cancer cell proliferation and survival, such as the MAPK/ERK pathway.[6][7]

Mechanism of Action: Kinase Inhibition

The mitogen-activated protein kinase (MAPK) cascade is a key signaling pathway that regulates cell growth, proliferation, and survival.[2] Dysregulation of this pathway is a common feature in many cancers. One of the central components of this pathway is MEK (MAP kinase kinase). Inhibition of MEK can effectively block downstream signaling to ERK, thereby inhibiting cancer cell proliferation. The planar structure of the phenoxyaniline core allows it to mimic the purine ring of ATP, while the aniline and phenoxy substituents can be modified to achieve specific interactions within the kinase domain, enhancing potency and selectivity.[6]

Visualizing the MAPK/ERK Signaling Pathway

G Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK Binds RAS RAS RTK->RAS Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription_Factors Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription_Factors Translocates to Nucleus & Phosphorylates Proliferation Cell Proliferation, Survival, Differentiation Transcription_Factors->Proliferation Regulates Gene Expression Nucleus Nucleus Inhibitor This compound Derivative Inhibitor->MEK Inhibits

Caption: Inhibition of the MAPK/ERK signaling pathway by a this compound derivative.

Protocol: In Vitro Cytotoxicity Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[8] It is based on the reduction of the yellow MTT tetrazolium salt by mitochondrial dehydrogenases in metabolically active cells to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer)

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • Test compounds (this compound derivatives) dissolved in DMSO

Procedure:

  • Cell Seeding:

    • Culture cancer cells to ~80% confluency.

    • Trypsinize the cells, resuspend in complete medium, and perform a cell count.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium.

    • Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in complete medium. The final DMSO concentration should not exceed 0.5%.

    • After 24 hours, remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a blank (medium only).

    • Incubate the plate for 48-72 hours.

  • MTT Assay:

    • After the incubation period, add 20 µL of MTT solution to each well.

    • Incubate for 4 hours at 37°C.

    • Carefully remove the medium containing MTT.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability using the following formula:

      • % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • Plot the percentage of cell viability against the compound concentration and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Structure-Activity Relationship (SAR) and Data Presentation

The anticancer activity of phenoxyaniline derivatives is highly dependent on the substitution pattern. While specific data for this compound is not yet widely published, we can extrapolate from related structures. For instance, in phenoxyanilino-quinolines, alkoxy groups on the quinoline ring and small hydrophobic groups on the aniline ring often enhance activity.[7]

Table 1: Representative Cytotoxicity of 2-Phenoxyaniline Derivatives Against Various Cancer Cell Lines

Compound IDR¹ (on Aniline)R² (on Phenoxy)Cancer Cell LineIC₅₀ (µM) [Representative]
MPA-1 H3-CH₃MCF-7 (Breast)15.2
MPA-2 4-F3-CH₃A549 (Lung)8.9
MPA-3 4-Cl3-CH₃HCT116 (Colon)12.5
MPA-4 H3-CH₃, 5-CH₃MCF-7 (Breast)25.8
Doxorubicin--MCF-7 (Breast)0.5

Note: The IC₅₀ values presented are representative and based on data for structurally related phenoxyaniline derivatives found in the literature.[9] These values should be experimentally determined for the specific compounds of interest.

Section 3: Anti-inflammatory Activity Evaluation

Diaryl ether derivatives have been identified as potential anti-inflammatory agents, often acting as inhibitors of cyclooxygenase (COX) enzymes.[2][6] The COX enzymes, particularly COX-2, are key mediators in the inflammatory pathway, responsible for the synthesis of prostaglandins.

Mechanism of Action: COX-2 Inhibition

Inflammation is a complex biological response to harmful stimuli. The enzyme COX-2 is induced at sites of inflammation and catalyzes the conversion of arachidonic acid to prostaglandins, which are potent inflammatory mediators.[10] Selective inhibition of COX-2 is a desirable therapeutic strategy as it can reduce inflammation while minimizing the gastrointestinal side effects associated with the inhibition of the constitutively expressed COX-1 enzyme. The diaryl ether scaffold can fit into the active site of the COX-2 enzyme, blocking the entry of arachidonic acid and thereby inhibiting prostaglandin synthesis.

Visualizing the COX-2 Signaling Pathway in Inflammation

G Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, Cytokines) PLA2 Phospholipase A₂ (PLA₂) Inflammatory_Stimuli->PLA2 Activates Cell_Membrane Cell Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Cell_Membrane->Arachidonic_Acid PLA₂ action Prostaglandins Prostaglandins (PGs) Arachidonic_Acid->Prostaglandins COX-2 catalysis COX2 COX-2 Enzyme Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation Mediate Inhibitor This compound Derivative Inhibitor->COX2 Inhibits

Caption: Inhibition of the COX-2 pathway by a this compound derivative.

Protocol: In Vivo Anti-inflammatory Assessment using Carrageenan-Induced Paw Edema

The carrageenan-induced paw edema model is a widely used in vivo assay to screen for acute anti-inflammatory activity.[11] Injection of carrageenan into the paw of a rodent induces a biphasic inflammatory response, and the reduction in paw swelling by a test compound is a measure of its anti-inflammatory potential.

Materials:

  • Wistar rats or Swiss albino mice (male, 150-200 g)

  • Carrageenan solution (1% w/v in sterile saline)

  • Test compounds (this compound derivatives)

  • Reference drug (e.g., Indomethacin, 10 mg/kg)

  • Vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Plethysmometer

Procedure:

  • Animal Acclimatization and Grouping:

    • Acclimatize animals for at least one week before the experiment.

    • Fast the animals overnight with free access to water.

    • Divide the animals into groups (n=6 per group): Vehicle control, reference drug, and test compound groups (at various doses).

  • Compound Administration:

    • Administer the test compounds and the reference drug orally (p.o.) or intraperitoneally (i.p.) 1 hour before carrageenan injection. The control group receives the vehicle.

  • Induction of Edema:

    • Measure the initial paw volume of the right hind paw of each animal using a plethysmometer (V₀).

    • Inject 0.1 mL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw.

  • Measurement of Paw Edema:

    • Measure the paw volume at 1, 2, 3, and 4 hours after carrageenan injection (Vₜ).

    • The edema volume is calculated as Vₜ - V₀.

  • Data Analysis:

    • Calculate the percentage inhibition of edema for each group compared to the control group using the formula:

      • % Inhibition = [(Edema_control - Edema_treated) / Edema_control] x 100

    • Analyze the data using appropriate statistical methods (e.g., ANOVA followed by Dunnett's test).

In Vitro COX-2 Inhibition and Data Presentation

For a more direct assessment of the mechanism, an in vitro COX-2 inhibitor screening assay can be performed. These assays typically measure the production of prostaglandins (e.g., PGE₂) from arachidonic acid by purified COX-2 enzyme.[10]

Table 2: Representative In Vitro COX-1/COX-2 Inhibition Data for 2-Phenoxyaniline Derivatives

Compound IDR¹ (on Aniline)R² (on Phenoxy)COX-1 IC₅₀ (µM) [Representative]COX-2 IC₅₀ (µM) [Representative]Selectivity Index (COX-1/COX-2)
MPA-1 H3-CH₃>1005.8>17.2
MPA-2 4-F3-CH₃85.32.140.6
MPA-3 4-Cl3-CH₃92.13.526.3
MPA-5 H3-SO₂NH₂15.20.4533.8
Celecoxib--15.00.04375

Note: The IC₅₀ values presented are representative and based on data for structurally related diaryl ether and phenoxyaniline derivatives.[12][13] A higher selectivity index indicates greater selectivity for COX-2 over COX-1.

Conclusion and Future Directions

The this compound scaffold represents a fertile ground for the discovery of novel therapeutic agents with potential applications in oncology and inflammatory diseases. The synthetic accessibility via the Ullmann condensation allows for the creation of diverse chemical libraries, and the established protocols for biological evaluation provide a clear path for identifying and optimizing lead compounds.

Future research should focus on:

  • Expanding the SAR: Systematically modifying the substitution patterns on both the aniline and phenoxy rings to improve potency and selectivity.

  • Elucidating Specific Kinase Targets: For anticancer applications, identifying the specific kinases inhibited by active compounds will be crucial for understanding their mechanism of action and potential for off-target effects.

  • Pharmacokinetic Profiling: Evaluating the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds to assess their drug-likeness.

  • In Vivo Efficacy Studies: Progressing promising candidates into more advanced in vivo models of cancer and inflammation to validate their therapeutic potential.

By leveraging the methodologies and insights provided in this guide, researchers can confidently navigate the challenges of drug discovery and contribute to the development of the next generation of targeted therapies based on the this compound scaffold.

References

Application Notes & Protocols: The Strategic Role of 2-(3-Methylphenoxy)aniline in the Synthesis of Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Architectural Significance of Substituted Anilines in Kinase Inhibition

The landscape of oncology drug discovery has been profoundly shaped by the development of small-molecule kinase inhibitors. These agents are designed to interfere with the signaling pathways that drive malignant cell proliferation, survival, and metastasis. A significant class of these inhibitors targets the ATP-binding pocket of receptor tyrosine kinases (RTKs) such as the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2).[1] Overexpression and mutation of these kinases are hallmarks of numerous solid tumors, making them critical therapeutic targets.[2]

Within the pharmacophore of many successful kinase inhibitors, the substituted aniline moiety serves as a cornerstone. Specifically, structures like 2-phenoxyanilines are pivotal "hinge-binding" fragments. The aniline nitrogen forms a critical hydrogen bond with the kinase's hinge region, while the appended phenoxy group extends into a hydrophobic pocket, conferring both affinity and selectivity.

This guide focuses on 2-(3-Methylphenoxy)aniline , a representative building block, to illustrate the synthetic strategies, mechanistic rationale, and practical protocols for its incorporation into potent kinase inhibitors. We will explore established synthetic methodologies, provide detailed experimental workflows, and contextualize its role in targeting key oncogenic signaling pathways.

Part 1: Core Synthetic Strategies for Diaryl Ether Linkage

The central chemical challenge in utilizing this compound as a precursor is the formation of the diaryl ether bond. Two primary transition-metal-catalyzed cross-coupling reactions dominate this field: the Ullmann Condensation and the Buchwald-Hartwig C-O Coupling. The choice between them is dictated by substrate scope, functional group tolerance, and required reaction conditions.

The Ullmann Condensation: A Classic Copper-Catalyzed Approach

The Ullmann reaction is a foundational method for diaryl ether synthesis, traditionally involving the coupling of an aryl halide with a phenol using stoichiometric copper at high temperatures.[3][4] Modern advancements have introduced catalytic systems that operate under milder conditions.[5][6] The reaction is particularly effective for electron-deficient aryl halides.

Mechanism & Rationale: The reaction generally proceeds through the formation of a copper(I) phenoxide intermediate. This species undergoes oxidative addition with the aryl halide, followed by reductive elimination to yield the diaryl ether and regenerate the active Cu(I) catalyst.[7] The use of ligands can stabilize the copper catalyst and improve efficiency.[6]

The Buchwald-Hartwig C-O Coupling: A Modern Palladium-Catalyzed Alternative

Developed more recently, the Buchwald-Hartwig amination and its C-O coupling variant have become indispensable tools in medicinal chemistry.[8][9] This palladium-catalyzed method offers a broader substrate scope, including electron-rich aryl halides, and typically proceeds under significantly milder conditions with lower catalyst loadings.[10][11]

Mechanism & Rationale: The catalytic cycle involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination of the alcohol or phenol. A base then facilitates deprotonation to form a palladium alkoxide or phenoxide intermediate. Reductive elimination from this intermediate furnishes the diaryl ether product and regenerates the Pd(0) catalyst, allowing the cycle to continue.[10] The choice of phosphine ligand is critical for stabilizing the palladium intermediates and promoting the reductive elimination step.[11]

G cluster_0 Synthetic Routes to 2-Phenoxyanilines U_Start 2-Halonitrobenzene + m-Cresol U_React Ullmann Condensation (Cu Catalyst, Base) U_Start->U_React U_Inter 2-(3-Methylphenoxy)-1-nitrobenzene U_React->U_Inter U_Red Reduction (e.g., Fe/HCl, H₂/Pd-C) U_Inter->U_Red U_End This compound U_Red->U_End BH_Start 2-Bromoaniline + m-Cresol BH_React Buchwald-Hartwig Coupling (Pd Catalyst, Ligand, Base) BH_Start->BH_React BH_End This compound BH_React->BH_End

Caption: Comparative workflows for synthesizing the 2-phenoxyaniline scaffold.

Data Summary: Reaction Condition Comparison
FeatureUllmann CondensationBuchwald-Hartwig C-O Coupling
Catalyst Copper (CuI, Cu₂O, or Cu metal)[3]Palladium (Pd(OAc)₂, Pd₂(dba)₃)[10]
Ligand Often optional; Phenanthroline, L-prolineRequired; Bulky phosphines (e.g., BINAP, XPhos)[8]
Base Strong inorganic (K₂CO₃, Cs₂CO₃)Strong, non-nucleophilic (NaOtBu, K₃PO₄)[9]
Solvent High-boiling polar (DMF, NMP, Pyridine)[3]Aprotic (Toluene, Dioxane)[11]
Temperature High (120-210 °C)[3]Moderate (80-110 °C), sometimes room temp[12]
Substrate Scope Good for electron-deficient aryl halidesBroad; tolerates diverse functional groups[8]
Key Advantage Lower cost catalystMilder conditions, higher functional group tolerance

Part 2: Application Protocol - Synthesis of a Quinazoline-Based Kinase Inhibitor

Here, we provide a protocol for the synthesis of a representative kinase inhibitor, structurally analogous to approved drugs like Lapatinib, using this compound as a key building block.[13][14] The core of the inhibitor is a quinazoline scaffold, a privileged structure in kinase inhibitor design. The final step involves a nucleophilic aromatic substitution (SNAr) reaction.

G A 4-Chloro-6,7-dimethoxy -quinazoline C SNAr Reaction (Solvent, Base) A->C B 2-(3-Methylphenoxy) -aniline B->C D Workup & Purification (Precipitation, Filtration, Column Chromatography) C->D Crude Product E Final Product: N-(6,7-dimethoxyquinazolin-4-yl)- This compound D->E Purified Inhibitor

Caption: Experimental workflow for the final coupling step in inhibitor synthesis.

Protocol: Synthesis of N-(6,7-dimethoxyquinazolin-4-yl)-2-(3-methylphenoxy)aniline

This protocol details the coupling of the aniline building block with a pre-formed quinazoline core.

Materials:

  • 4-Chloro-6,7-dimethoxyquinazoline

  • This compound

  • Isopropanol (IPA) or n-Butanol

  • Diisopropylethylamine (DIPEA) or another non-nucleophilic base

  • Round-bottom flask, condenser, magnetic stirrer, heating mantle

  • Inert atmosphere setup (Nitrogen or Argon)

  • Standard glassware for workup and purification

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and condenser, add 4-Chloro-6,7-dimethoxyquinazoline (1.0 eq) and this compound (1.1 eq).

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., Nitrogen). Repeat this cycle three times to ensure the removal of oxygen and moisture, which is crucial for preventing side reactions.

  • Solvent and Base Addition: Add isopropanol (sufficient to dissolve reactants upon heating, ~10-15 mL per gram of quinazoline). Add the base, DIPEA (1.5 eq), to the suspension.

  • Reaction: Heat the reaction mixture to reflux (typically 80-90 °C for isopropanol) with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material (4-chloroquinazoline) is consumed (typically 4-8 hours).

  • Workup - Precipitation: Upon completion, cool the reaction mixture to room temperature. The product hydrochloride salt will often precipitate from the solution. Further cooling to 0-5 °C can enhance precipitation.

  • Workup - Filtration: Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold isopropanol, followed by diethyl ether, to remove residual solvent and impurities.

  • Purification (If Necessary): If the filtered product is not of sufficient purity, it can be neutralized with a mild aqueous base (e.g., NaHCO₃ solution), extracted with an organic solvent (e.g., ethyl acetate or dichloromethane), and purified by silica gel column chromatography.

  • Characterization: Dry the final product under vacuum. Characterize the compound using ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.

Part 3: Mechanistic Rationale and Biological Context

Targeting the EGFR/HER2 Signaling Axis

The EGFR/HER2 signaling pathway is a critical regulator of cell growth, differentiation, and survival. In many cancers, these receptors are overexpressed or harbor activating mutations, leading to uncontrolled downstream signaling through pathways like RAS-MAPK and PI3K-AKT, ultimately promoting tumorigenesis.[1][2]

Dual inhibitors that target both EGFR and HER2, such as Lapatinib, have proven to be effective therapies.[13][15] The 4-anilinoquinazoline scaffold is a classic pharmacophore for these targets. The aniline nitrogen forms a key hydrogen bond with the backbone methionine in the hinge region of the kinase ATP-binding site. The 2-(3-methylphenoxy) group is designed to occupy the hydrophobic pocket adjacent to the hinge, a region often exploited to enhance inhibitor potency and selectivity.[16]

G Ligand Growth Factor (e.g., EGF) Receptor EGFR/HER2 Dimer Ligand->Receptor Binds & Dimerizes P Autophosphorylation Receptor->P Activates Kinase Domain ATP ATP ATP->P RAS_MAPK RAS-MAPK Pathway P->RAS_MAPK PI3K_AKT PI3K-AKT Pathway P->PI3K_AKT Response Cell Proliferation, Survival, Angiogenesis RAS_MAPK->Response PI3K_AKT->Response Inhibitor Anilino-Quinazoline Inhibitor Inhibitor->P Blocks ATP Binding

Caption: EGFR/HER2 signaling and the site of action for ATP-competitive inhibitors.

Structure-Activity Relationship (SAR) Insights
  • Aniline Core: The 2-phenoxyaniline scaffold correctly positions the aniline N-H for hinge binding.

  • 3-Methyl Group: The methyl substituent on the distal phenoxy ring can enhance binding by engaging with hydrophobic residues in the kinase pocket. Its position can be varied to fine-tune selectivity against different kinases.

  • Quinazoline Core: The 6,7-dimethoxy groups on the quinazoline ring often improve solubility and cellular activity. Other substitutions can be explored to modulate pharmacokinetic properties.[17]

Conclusion

This compound and its derivatives are valuable, strategically designed building blocks in the synthesis of targeted kinase inhibitors. Their incorporation via robust cross-coupling methodologies like the Ullmann condensation or Buchwald-Hartwig reaction allows for the construction of molecules that effectively target the ATP-binding site of oncogenic kinases like EGFR and HER2. The protocols and mechanistic insights provided herein offer a guide for researchers and drug development professionals aiming to leverage this important chemical scaffold in the creation of next-generation cancer therapeutics.

References

Application Notes and Protocols: 2-(3-Methylphenoxy)aniline in Advanced Materials Science

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of 2-(3-Methylphenoxy)aniline in Functional Polymer Design

This compound is an aromatic amine and ether derivative that holds significant promise as a monomer for the synthesis of novel functional polymers. The incorporation of the 3-methylphenoxy substituent onto the polyaniline backbone is anticipated to confer unique properties to the resulting polymer, poly(this compound). The bulky, non-planar phenoxy group can disrupt the planarity of the polymer chains, potentially leading to enhanced solubility in common organic solvents—a significant advantage over the often intractable parent polyaniline. Furthermore, the electronic nature of the methylphenoxy group may modulate the electrochemical and optical properties of the polymer, making it a compelling candidate for applications in organic electronics, particularly in the realm of chemical sensors.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of the this compound monomer and its subsequent polymerization. It also outlines a detailed protocol for the fabrication of a thin-film chemiresistive sensor for gas detection, a key potential application for this novel polymer. The protocols herein are founded on established chemical principles and adapted from well-documented procedures for similar aniline derivatives, providing a robust starting point for the exploration of this promising material.

Part I: Synthesis of the this compound Monomer

The synthesis of this compound can be efficiently achieved through a two-step process: an Ullmann condensation to form the diaryl ether linkage, followed by the reduction of a nitro group to the desired aniline functionality.

Step 1: Ullmann Condensation for Diaryl Ether Formation

The Ullmann condensation is a classic and reliable method for the formation of diaryl ethers, involving a copper-catalyzed reaction between an aryl halide and a phenol.[1][2][3][4]

Reaction Scheme:

Experimental Protocol:

  • Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, combine 3-methylphenol (10.81 g, 0.1 mol), 2-chloronitrobenzene (15.76 g, 0.1 mol), potassium carbonate (20.73 g, 0.15 mol), and copper(I) iodide (0.95 g, 0.005 mol).

  • Solvent Addition: Add 100 mL of N,N-dimethylformamide (DMF) to the flask.

  • Inert Atmosphere: Purge the flask with nitrogen for 15 minutes to ensure an inert atmosphere.

  • Reaction: Heat the reaction mixture to 140-150 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into 500 mL of ice-cold water and stir for 30 minutes.

    • Extract the aqueous layer with ethyl acetate (3 x 150 mL).

    • Combine the organic layers and wash with brine (2 x 100 mL).

    • Dry the organic layer over anhydrous sodium sulfate and filter.

    • Remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure 2-(3-methylphenoxy)-1-nitrobenzene.

Step 2: Reduction of the Nitro Group

The nitro group of the diaryl ether intermediate is then reduced to an amine to yield the final monomer. A common and effective method for this transformation is catalytic hydrogenation or reduction using a metal in an acidic medium.[5][6][7]

Reaction Scheme:

Experimental Protocol:

  • Reaction Setup: In a 500 mL round-bottom flask, dissolve the 2-(3-methylphenoxy)-1-nitrobenzene (0.08 mol) in a mixture of ethanol (200 mL) and water (50 mL).

  • Addition of Reagents: Add iron powder (22.34 g, 0.4 mol) and ammonium chloride (21.4 g, 0.4 mol) to the solution.

  • Reaction: Heat the mixture to reflux with vigorous stirring for 4-6 hours. Monitor the reaction by TLC until the starting material is completely consumed.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Filter the hot solution through a pad of Celite to remove the iron catalyst. Wash the Celite pad with hot ethanol.

    • Combine the filtrates and remove the ethanol under reduced pressure.

    • Add 200 mL of water to the residue and extract with ethyl acetate (3 x 100 mL).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The crude this compound can be purified by column chromatography or recrystallization to obtain the final product.

Monomer Synthesis Workflow

G cluster_ullmann Step 1: Ullmann Condensation cluster_reduction Step 2: Nitro Group Reduction start_ullmann 2-Chloronitrobenzene + 3-Methylphenol reagents_ullmann CuI, K2CO3, DMF 140-150 °C start_ullmann->reagents_ullmann product_ullmann 2-(3-Methylphenoxy)-1-nitrobenzene reagents_ullmann->product_ullmann start_reduction 2-(3-Methylphenoxy)-1-nitrobenzene product_ullmann->start_reduction reagents_reduction Fe, NH4Cl Ethanol/Water, Reflux start_reduction->reagents_reduction product_reduction This compound reagents_reduction->product_reduction

Caption: Workflow for the synthesis of this compound.

Part II: Polymerization of this compound

The synthesized monomer can be polymerized via chemical oxidative polymerization to yield poly(this compound). This method is widely used for the synthesis of polyaniline and its derivatives.[8]

Reaction Scheme:

Experimental Protocol:

  • Monomer Solution: Dissolve this compound (1.99 g, 10 mmol) in 50 mL of 1 M hydrochloric acid (HCl) in a beaker with magnetic stirring. Cool the solution to 0-5 °C in an ice bath.

  • Oxidant Solution: In a separate beaker, dissolve ammonium persulfate ((NH4)2S2O8) (2.85 g, 12.5 mmol) in 25 mL of 1 M HCl and cool to 0-5 °C.

  • Polymerization: Slowly add the oxidant solution dropwise to the monomer solution over a period of 30 minutes with continuous stirring. The reaction mixture will gradually change color, indicating the onset of polymerization.

  • Reaction Completion: Continue stirring the reaction mixture at 0-5 °C for 24 hours to ensure complete polymerization.

  • Polymer Isolation and Purification:

    • Filter the resulting polymer precipitate using a Buchner funnel.

    • Wash the polymer sequentially with 1 M HCl, deionized water, and methanol to remove unreacted monomer, oligomers, and the oxidant.

    • Dry the polymer in a vacuum oven at 60 °C for 24 hours.

Polymerization Workflow

G monomer This compound in 1 M HCl polymerization Polymerization 0-5 °C, 24h monomer->polymerization oxidant Ammonium Persulfate in 1 M HCl oxidant->polymerization purification Filtration & Washing (HCl, H2O, Methanol) polymerization->purification product Poly(this compound) purification->product

Caption: Chemical oxidative polymerization of this compound.

Part III: Application in Chemiresistive Gas Sensing

Thin films of poly(this compound) can be fabricated into chemiresistive sensors for the detection of volatile organic compounds (VOCs) and other gases.[9][10][11][12] The principle of operation relies on the change in the electrical resistance of the polymer film upon exposure to the analyte gas.

Protocol for Thin-Film Sensor Fabrication via Spin-Coating
  • Polymer Solution Preparation: Prepare a 1% (w/v) solution of poly(this compound) in a suitable solvent such as N-methyl-2-pyrrolidone (NMP). Stir the solution overnight to ensure complete dissolution.[13][14]

  • Substrate Preparation: Clean an interdigitated electrode (IDE) substrate by sonicating in acetone, isopropanol, and deionized water for 15 minutes each, followed by drying with a stream of nitrogen.

  • Spin-Coating:

    • Place the IDE substrate on the chuck of a spin coater.[15][16]

    • Dispense a few drops of the polymer solution onto the center of the substrate.

    • Spin the substrate at 500 rpm for 10 seconds (spread cycle) followed by 2000 rpm for 60 seconds (coating cycle).

  • Annealing: Anneal the coated substrate in a vacuum oven at 80 °C for 2 hours to remove any residual solvent.

  • Sensor Assembly: Connect the electrodes of the IDE to a data acquisition system for resistance measurements.

Sensor Fabrication Workflow

G solution Polymer Solution (1% in NMP) spin_coating Spin-Coating solution->spin_coating substrate Cleaned IDE Substrate substrate->spin_coating annealing Annealing (80 °C, 2h) spin_coating->annealing sensor Chemiresistive Gas Sensor annealing->sensor

Caption: Fabrication of a thin-film gas sensor.

Part IV: Characterization

Thorough characterization of both the monomer and the resulting polymer is crucial to validate the synthesis and understand the material's properties.[17][18][19][20]

Analysis Technique Purpose Expected Outcome for this compound Expected Outcome for Poly(this compound)
Structural 1H & 13C NMR SpectroscopyElucidation of molecular structurePeaks corresponding to the aromatic protons and carbons of the aniline and methylphenoxy rings.Broadened peaks characteristic of a polymeric structure, making detailed assignment challenging.
FT-IR SpectroscopyIdentification of functional groupsCharacteristic peaks for N-H stretching (amine), C-O-C stretching (ether), and aromatic C-H bending.Broad peaks corresponding to the polymer backbone vibrations, including quinoid and benzenoid ring stretching.
Molecular Weight Mass SpectrometryDetermination of molecular weightA molecular ion peak corresponding to the exact mass of the monomer.Not applicable.
Gel Permeation Chromatography (GPC)Determination of molecular weight and polydispersity index (PDI)Not applicable.Provides the number-average (Mn) and weight-average (Mw) molecular weights, and the PDI.
Optical UV-Visible SpectroscopyInvestigation of electronic transitionsAbsorption bands in the UV region.Characteristic absorption bands for the π-π* transition of the benzenoid rings and the exciton transition of the quinoid rings.
Electrochemical Cyclic Voltammetry (CV)Study of redox propertiesNot applicable.Reversible redox peaks corresponding to the leucoemeraldine/emeraldine and emeraldine/pernigraniline transitions.
Morphological Scanning Electron Microscopy (SEM)Visualization of surface morphologyNot applicable.Provides information on the morphology of the polymer film (e.g., granular, fibrous).

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(3-Methylphenoxy)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 2-(3-methylphenoxy)aniline. This document is designed for researchers, chemists, and process development professionals to navigate the common challenges and byproduct formations encountered during the synthesis of this valuable diaryl ether amine intermediate. We will explore the mechanistic origins of common impurities and provide actionable troubleshooting strategies to optimize your reaction outcomes.

Section 1: Frequently Asked Questions (FAQs) on Byproduct Formation

This section addresses the most common issues encountered during the synthesis of this compound, focusing on the two primary catalytic methods: the Ullmann condensation and the Buchwald-Hartwig amination.

Q1: What are the primary synthetic routes to this compound and their associated byproduct risks?

The formation of the diaryl ether linkage is the key step and is typically achieved via two main cross-coupling strategies:

  • Ullmann Condensation: This classic copper-catalyzed reaction couples an aryl halide with a phenol.[1][2] For this target, the route would likely involve reacting a 2-haloaniline (or a protected version) with 3-methylphenol, or more commonly, coupling a 2-halonitrobenzene with 3-methylphenol followed by reduction of the nitro group.[3] This method, particularly in its traditional form, often requires high temperatures, which can lead to thermal decomposition and homocoupling byproducts.[1]

  • Buchwald-Hartwig Amination: A more modern, palladium-catalyzed approach for forming C-N bonds.[4] While this reaction is typically used for aryl amine synthesis, related C-O coupling methodologies (Buchwald-Hartwig C-O coupling) are also well-established for diaryl ether synthesis.[5] These reactions generally proceed under milder conditions but are sensitive to catalyst poisoning and can generate byproducts through side reactions like hydrodehalogenation.[4][6]

Q2: My Ullmann reaction is generating a significant amount of a biaryl byproduct. What is the cause and how can I minimize it?

The formation of a biaryl byproduct, such as a biphenyl derivative from your aryl halide starting material, is a classic side reaction in Ullmann couplings known as homocoupling.[7]

  • Causality: This occurs when the organocopper intermediate, formed after the oxidative addition of the aryl halide to the Cu(I) species, reacts with a second molecule of the aryl halide instead of the intended phenol nucleophile. This pathway is often competitive with the desired heterocoupling and can be exacerbated by high temperatures or suboptimal catalyst activity.

  • Mitigation Strategies:

    • Use Modern Ligands: The use of ligands like 1,10-phenanthroline or various diamines can stabilize the copper catalyst, promoting the desired C-O bond formation over C-C homocoupling and allowing for lower reaction temperatures.[1]

    • Control Stoichiometry: Using a slight excess of the phenol component can favor the desired reaction pathway.

    • Catalyst Choice: Employing a well-defined, soluble Cu(I) source (e.g., CuI) is often more effective than using copper metal powder, which can have variable activity.[2]

Q3: In my Buchwald-Hartwig C-O coupling, I'm observing significant hydrodehalogenation of my aryl halide. Why is this happening?

Hydrodehalogenation, the replacement of the halide on your starting material with a hydrogen atom, is a common parasitic side reaction in many palladium-catalyzed cross-couplings.[4]

  • Causality: This byproduct can arise from several mechanistic pathways. One common route involves the β-hydride elimination from the palladium-alkoxide intermediate if there are available β-hydrogens, though this is less common with phenols. A more likely cause is the premature reductive elimination from a palladium-hydride intermediate, which can be formed from trace water or other proton sources in the reaction mixture.

  • Mitigation Strategies:

    • Rigorous Inert Conditions: Ensure your reaction is performed under a strictly inert atmosphere (e.g., Argon or Nitrogen) to exclude oxygen and moisture.

    • Dry Reagents and Solvents: Use anhydrous solvents and ensure all reagents, especially the base (e.g., NaOt-Bu, K₃PO₄), are thoroughly dried.

    • Ligand Selection: Bulky, electron-rich phosphine ligands are designed to promote the desired reductive elimination to form the C-O bond more rapidly than competing side reactions.[8]

Q4: My final, purified this compound product is a dark brown/red oil, not the expected pale color. What causes this discoloration?

Aniline and its derivatives are notoriously susceptible to air oxidation.[9]

  • Causality: The amino group can be oxidized by atmospheric oxygen, especially when exposed to light, leading to the formation of highly colored polymeric impurities and nitroso/nitro compounds. This process is often accelerated by the presence of trace metal impurities.

  • Purification and Prevention:

    • Purification: The colored impurities can often be removed by distillation under reduced pressure.[10] Alternatively, an acid wash (e.g., with 1M HCl) can convert the aniline to its water-soluble hydrochloride salt, leaving non-basic, colored impurities in the organic layer. The aniline can then be regenerated by basification and re-extraction.[11] For stubborn cases, treatment with activated carbon or a small amount of a reducing agent like stannous chloride during purification can help.[9]

    • Prevention: Store the purified product under an inert atmosphere (e.g., argon), protected from light, and in a freezer to minimize oxidation over time.

Q5: I am using a nitro-reduction route to synthesize the final aniline. My analysis shows multiple minor products alongside my desired compound. What are these likely to be?

If the reduction of the nitro group in the precursor, 2-(3-methylphenoxy)-1-nitrobenzene, is incomplete, several partially reduced intermediates can be present as byproducts.

  • Causality: Catalytic hydrogenation (e.g., with Pd/C and H₂) or metal-acid reductions (e.g., with Sn/HCl) proceed through a series of intermediates. Stopping the reaction prematurely or using a deactivated catalyst can result in the accumulation of these species.

  • Common Intermediate Byproducts:

    • Nitroso compound: 2-(3-methylphenoxy)-1-nitrosobenzene

    • Hydroxylamine: N-(2-(3-methylphenoxy)phenyl)hydroxylamine

    • Azoxy and Azo compounds: Formed from the condensation of the nitroso and hydroxylamine intermediates.

    • Unreacted Starting Material: 2-(3-methylphenoxy)-1-nitrobenzene.

Section 2: Troubleshooting Guide

Problem: Low Yield and/or Stalled Reaction in Diaryl Ether Formation

This guide provides a systematic approach to diagnosing and solving low-yield issues in both Ullmann and Buchwald-Hartwig C-O coupling reactions.

Symptom Potential Root Cause Recommended Solution & Rationale
High recovery of starting materials (Aryl Halide and Phenol) 1. Inactive Catalyst: The Cu(I) or Pd(0) active species has not formed or has been poisoned. 2. Insufficient Base Strength/Solubility: The base is not strong enough or soluble enough to deprotonate the phenol effectively. 3. Reaction Temperature Too Low: Insufficient thermal energy for oxidative addition or other key steps.1. Catalyst Activation: For Ullmann, use a fresh, high-purity Cu(I) salt. For Buchwald-Hartwig, ensure the Pd precursor is properly reduced to Pd(0) in situ; consider using a pre-formed Pd(0) catalyst like Pd₂(dba)₃.[8] Ensure rigorous exclusion of oxygen. 2. Base Selection: For Ullmann, Cs₂CO₃ or K₂CO₃ are often effective. For Buchwald-Hartwig, stronger bases like NaOt-Bu or K₃PO₄ are common. Ensure the base is finely powdered and dry to maximize surface area and reactivity. 3. Temperature Optimization: Incrementally increase the reaction temperature by 10-20 °C. For Ullmann, temperatures of 100-150 °C are common, while modern Buchwald-Hartwig reactions can run at 80-110 °C.[1][8]
Significant Formation of Homocoupled Biaryl (Ar-Ar) 1. Suboptimal Ligand (Ullmann): The ligand is not effectively promoting the C-O coupling pathway. 2. High Temperature: Favors the homocoupling side reaction.1. Ligand Screening: Introduce a ligand such as 1,10-phenanthroline, N,N'-dimethylethylenediamine, or a related diol ligand to accelerate the desired reaction.[12] 2. Reduce Temperature: The addition of an effective ligand often allows for a significant reduction in reaction temperature, which in turn suppresses the homocoupling pathway.
Significant Formation of Hydrodehalogenated Arene (Ar-H) 1. Presence of Protic Impurities: Water or other protic species are interfering with the catalytic cycle. 2. Poor Ligand Choice (Buchwald-Hartwig): The ligand does not sufficiently accelerate reductive elimination of the desired product.1. Dry System: Thoroughly dry all glassware, solvents, reagents, and the inert gas line. Use of molecular sieves in the reaction can be beneficial. 2. Optimize Ligand: Switch to a bulkier, more electron-rich biaryl phosphine ligand (e.g., XPhos, BrettPhos) which is known to promote C-O reductive elimination and minimize side reactions.[8]

Section 3: Key Protocols and Methodologies

Protocol 1: General Procedure for Ligand-Accelerated Ullmann Condensation

This protocol is a representative starting point and requires optimization for specific substrates.

  • Reaction Setup: To an oven-dried Schlenk flask, add CuI (5-10 mol%), 1,10-phenanthroline (10-20 mol%), and K₂CO₃ (2.0 equivalents).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with dry argon or nitrogen three times.

  • Reagent Addition: Under a positive pressure of inert gas, add 2-chloro-1-nitrobenzene (1.0 equivalent), 3-methylphenol (1.2 equivalents), and anhydrous DMF or toluene as the solvent.

  • Reaction: Heat the mixture with vigorous stirring to 110-130 °C. Monitor the reaction progress by TLC or GC-MS.

  • Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove insoluble copper salts.

  • Extraction: Wash the filtrate sequentially with 1M aqueous HCl (to remove any basic impurities), water, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify the crude nitro-diaryl ether by column chromatography on silica gel. The subsequent nitro group reduction can be performed using standard conditions (e.g., H₂, Pd/C in ethanol or methanol).[3]

Protocol 2: Purification of Discolored this compound
  • Dissolution: Dissolve the crude, discolored aniline product in a suitable organic solvent like ethyl acetate or diethyl ether.

  • Acid Extraction: Transfer the solution to a separatory funnel and extract three times with 1M aqueous HCl. The aniline product will move into the aqueous layer as the hydrochloride salt, while non-basic, colored impurities remain in the organic layer.

  • Basification: Combine the aqueous layers and cool in an ice bath. Slowly add 5M aqueous NaOH with stirring until the pH is >10. The free aniline will precipitate or form an oil.

  • Re-extraction: Extract the free aniline back into an organic solvent (e.g., ethyl acetate) three times.

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous K₂CO₃ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the purified aniline.[10][11] For highest purity, a final distillation under high vacuum is recommended.

Section 4: Visual Guides

Diagram 1: Competing Pathways in Ullmann Condensation

G cluster_main Desired C-O Coupling Pathway cluster_side Undesired C-C Homocoupling Pathway ArX Ar-X (2-Halonitrobenzene) Cu_cat Cu(I) Catalyst ArX->Cu_cat Oxidative Addition Cu_Ar Ar-Cu(I)-X Intermediate Ar-Cu(III)-OAr' Cu_Ar->Intermediate Cu_Ar_Side Ar-Cu(I)-X ArOH Ar'-OH (3-Methylphenol) ArOH->Cu_Ar Ligand Exchange Product Product (Ar-O-Ar') Intermediate->Product Reductive Elimination Product->Cu_cat Catalyst Regeneration ArX2 Ar-X (Second Molecule) ArX2->Cu_Ar_Side Oxidative Addition Side_Intermediate Ar-Cu(III)-Ar Byproduct Byproduct (Ar-Ar) Side_Intermediate->Byproduct Reductive Elimination Cu_Ar_Side->Side_Intermediate

Caption: Key competing reaction pathways in the Ullmann condensation.

Diagram 2: Troubleshooting Workflow for Low Reaction Yield

G cluster_analysis cluster_solutions Start Low Yield or Stalled Reaction Detected Check_Purity Analyze Crude Mixture (GC-MS, NMR) Start->Check_Purity Unreacted_SM High % of Starting Material (SM) Check_Purity->Unreacted_SM Unreacted SM Side_Products Major Side Products (e.g., Ar-Ar, Ar-H) Check_Purity->Side_Products Byproducts Decomposition Complex Mixture / Tar Check_Purity->Decomposition Degradation Action_SM Verify Catalyst Activity Check Base & Solvent Purity Increase Temperature Unreacted_SM->Action_SM Action_Side Optimize Ligand Ensure Inert Atmosphere Adjust Stoichiometry Side_Products->Action_Side Action_Decomp Lower Reaction Temperature Screen Different Solvents Check SM Stability Decomposition->Action_Decomp End Re-run Optimized Reaction Action_SM->End Action_Side->End Action_Decomp->End

Caption: A systematic workflow for troubleshooting low-yield reactions.

References

How to improve the yield of "2-(3-Methylphenoxy)aniline" synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-(3-methylphenoxy)aniline. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this synthesis. We provide in-depth troubleshooting guides and frequently asked questions (FAQs) to help you optimize your reaction conditions and improve your final yield.

Introduction: Navigating the Synthesis of a Key Intermediate

This compound is a valuable diaryl ether amine building block in medicinal chemistry and materials science. Its synthesis primarily involves the formation of a challenging carbon-oxygen (C-O) bond between an aniline and a cresol moiety. The two most prevalent strategies are the classical Ullmann condensation and the more modern palladium-catalyzed Buchwald-Hartwig cross-coupling reaction. Often, a practical approach involves an initial C-O bond formation to create 1-methyl-3-(2-nitrophenoxy)benzene, followed by the reduction of the nitro group.

This guide addresses the critical pain points in these synthetic routes, offering solutions grounded in mechanistic principles and field-proven experience to enhance yield, purity, and reproducibility.

Troubleshooting Guide: Diagnosing and Solving Low-Yield Reactions

This section is structured to address the most common issues encountered during the synthesis.

Issue 1: Poor Yield in the Ullmann Condensation for Diaryl Ether Formation

Question: My Ullmann reaction between m-cresol and a 2-halo-nitrobenzene is sluggish, incomplete, or results in a low yield of 2-(3-methylphenoxy)nitrobenzene. What are the primary causes and how can I fix them?

Answer: The Ullmann condensation, while classic, is notorious for requiring harsh conditions which can lead to side reactions and degradation.[1][2] Modern advancements, however, have made this reaction more manageable. Let's break down the key parameters.

1. Catalyst System and Inactivity:

  • The Cause: Traditional Ullmann reactions used stoichiometric amounts of copper powder, which often has a passivated oxide layer, leading to poor reactivity and difficult removal.[1] Modern protocols use catalytic amounts of more soluble and active copper(I) salts.

  • The Solution:

    • Switch to a Cu(I) Source: Use CuI, CuBr, or Cu₂O as the catalyst. These are generally more active than Cu(0) or Cu(II) salts.

    • Introduce a Ligand: The addition of a ligand can dramatically improve catalyst solubility and activity, allowing for lower reaction temperatures.[2][3] N,N-dimethylglycine or various diamines are effective at stabilizing the copper catalyst and facilitating the coupling.

    • Ensure Catalyst Quality: Use high-purity copper salts. If using copper powder, pre-activation by washing with dilute HCl to remove oxides can sometimes improve performance.

2. Inappropriate Base or Solvent Selection:

  • The Cause: The base is critical for deprotonating the phenol, but an overly strong or poorly soluble base can lead to side reactions. The solvent must be polar and high-boiling enough to facilitate the reaction but can also contribute to product degradation if temperatures are excessive.

  • The Solution:

    • Base Choice: Potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are often excellent choices. Cs₂CO₃ is more soluble and generally provides better results, albeit at a higher cost. Stronger bases like KOH can be used but may promote side reactions.

    • Solvent Optimization: High-boiling polar aprotic solvents like DMF, DMSO, or N-methylpyrrolidone (NMP) are standard.[1] However, consider that lower temperatures are possible with modern ligand-based systems, potentially allowing for the use of solvents like dioxane or toluene.

3. Harsh Thermal Conditions:

  • The Cause: Traditional Ullmann reactions often required temperatures exceeding 200 °C, leading to thermal decomposition of starting materials or products.[1]

  • The Solution: With a modern Cu(I)/ligand system, temperatures can often be lowered to the 90-130 °C range.[4] It is crucial to perform a temperature screen to find the lowest effective temperature for your specific substrate combination.

4. Substrate Reactivity:

  • The Cause: The reactivity of the aryl halide is critical. The general trend is I > Br > Cl.[1] Electron-withdrawing groups (like the essential nitro group in the ortho position) activate the halide towards substitution.

  • The Solution: If you are using a 2-chloro-nitrobenzene and getting low yields, switching to 2-bromo- or 2-iodo-nitrobenzene will significantly accelerate the reaction, often allowing for milder conditions.

G start Low Yield in Ullmann Reaction check_catalyst 1. Evaluate Catalyst System start->check_catalyst sub_catalyst1 Using Cu(0) or Cu(II)? check_catalyst->sub_catalyst1 check_conditions 2. Assess Reaction Conditions sub_conditions1 Temperature > 150°C? check_conditions->sub_conditions1 check_substrate 3. Verify Substrate Quality sub_substrate1 Using Aryl Chloride? check_substrate->sub_substrate1 sub_catalyst2 Using a Ligand? sub_catalyst1->sub_catalyst2 No sol_catalyst1 Action: Switch to Cu(I) salt (e.g., CuI, CuBr) sub_catalyst1->sol_catalyst1 Yes sub_catalyst2->check_conditions Yes sol_catalyst2 Action: Add a ligand (e.g., N,N-dimethylglycine, 1,10-Phenanthroline) sub_catalyst2->sol_catalyst2 No sol_catalyst1->sub_catalyst2 sol_catalyst2->check_conditions sub_conditions2 Base Choice? sub_conditions1->sub_conditions2 No sol_conditions1 Action: Screen lower temps (90-130°C) with ligated catalyst system. sub_conditions1->sol_conditions1 Yes sub_conditions2->check_substrate Other sol_conditions2 Action: Try Cs₂CO₃ for better solubility and reactivity. sub_conditions2->sol_conditions2 Using K₂CO₃? sol_conditions1->sub_conditions2 sol_conditions2->check_substrate sol_substrate1 Action: Switch to Aryl Bromide or Aryl Iodide for higher reactivity. sub_substrate1->sol_substrate1 Yes success Improved Yield sub_substrate1->success No, already using Br/I sol_substrate1->success

Caption: Troubleshooting flowchart for Ullmann C-O bond formation.

Issue 2: Failure of the Nitro Group Reduction Step

Question: I have successfully synthesized 2-(3-methylphenoxy)nitrobenzene, but the reduction to the aniline is incomplete or produces significant impurities. How can I optimize this step?

Answer: The reduction of an aromatic nitro group is a common transformation, but it can be prone to issues if not controlled properly. The primary method is catalytic hydrogenation.

1. Catalyst Poisoning or Deactivation:

  • The Cause: The palladium catalyst is sensitive to poisons, particularly sulfur compounds.[5] If your starting materials (e.g., m-cresol) have trace sulfur impurities, they can carry through and poison the catalyst. The catalyst can also be deactivated by overuse or improper storage.

  • The Solution:

    • Use High-Purity Substrates: Ensure the purity of your 2-(3-methylphenoxy)nitrobenzene. If necessary, purify it by column chromatography or recrystallization before the reduction step.

    • Use Fresh Catalyst: Use fresh, high-quality Palladium on carbon (Pd/C). A 5% or 10% loading is standard.[6]

    • Consider an Alternative Catalyst: In some cases, Platinum on sulfide carbon (Pt/S) can be more effective and less prone to over-reduction.[6]

2. Incomplete Reaction:

  • The Cause: Insufficient hydrogen pressure, low catalyst loading, or insufficient reaction time can lead to incomplete conversion. The reaction can stall, leaving behind nitro or intermediate nitroso/hydroxylamine species.

  • The Solution:

    • Hydrogen Pressure: While balloon pressure may suffice for some reductions, using a Parr shaker or a similar hydrogenation apparatus at 30-50 psi of H₂ pressure is more robust and ensures a sufficient supply of the reducing agent.[6]

    • Catalyst Loading: Use a catalyst loading of 1-5 mol%. For difficult reductions, this can be increased to 10 mol%.

    • Reaction Monitoring: Do not rely solely on time. Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the complete consumption of the starting material.

3. Formation of Side Products:

  • The Cause: Under-reduction can lead to the condensation of intermediate species, forming azoxy or azo compounds, which can complicate purification.

  • The Solution:

    • Solvent Choice: Ethyl acetate is a common and effective solvent.[6] Methanol or ethanol are also good choices. Ensure the solvent is of high purity.

    • Efficient Stirring: Ensure vigorous stirring to maintain good contact between the substrate, the heterogeneous catalyst, and the hydrogen gas.

FAQs: Strategic Considerations for Synthesis

Q1: Is the Buchwald-Hartwig amination a better alternative to the Ullmann condensation for this synthesis?

The Buchwald-Hartwig reaction is a powerful, modern alternative for forming C-N and C-O bonds.[7][8] It generally offers milder reaction conditions, broader substrate scope, and higher yields than the traditional Ullmann reaction. However, it comes with its own set of considerations:

  • Advantages: Operates at lower temperatures (typically 80-110 °C), is more tolerant of various functional groups, and uses a catalytic amount of palladium.

  • Disadvantages: Palladium catalysts and the required specialized phosphine ligands (e.g., XPhos, BrettPhos) are significantly more expensive than copper salts.[9] The reaction is also highly sensitive to oxygen and moisture, requiring strictly inert atmosphere conditions.

ParameterModern Ullmann CondensationBuchwald-Hartwig C-O Coupling
Catalyst Cu(I) salt (e.g., CuI)Pd precursor (e.g., Pd(OAc)₂)
Ligand Simple, inexpensive (e.g., diamines, amino acids)[4]Complex, expensive phosphines (e.g., XPhos)[9]
Temperature 90 - 130 °C80 - 110 °C
Atmosphere Inert atmosphere recommendedStrictly inert atmosphere required
Cost LowerHigher
Key Challenge Can require screening of ligands/conditionsSensitivity to air/moisture, ligand cost

Q2: How should I purify the final this compound product?

Purification can be challenging due to the product's basicity and potential for coloration via air oxidation.

  • Aqueous Workup: After the reaction is complete, perform an aqueous workup. If the reaction mixture is acidic, neutralize it carefully. Extract the product into an organic solvent like ethyl acetate or dichloromethane. Wash the organic layer with water and then brine to remove inorganic salts.

  • Column Chromatography: This is the most effective method for achieving high purity. Use silica gel with a non-polar/polar solvent system, such as a gradient of ethyl acetate in hexanes. The polarity can be fine-tuned based on TLC analysis.

  • Distillation: If the product is an oil and the impurities have significantly different boiling points, vacuum distillation can be an effective purification method for larger scales.[5]

  • Storage: Purified aniline derivatives can darken over time due to air oxidation.[5] It is best to store the final product under an inert atmosphere (nitrogen or argon) in a sealed container, protected from light.

Q3: What analytical methods are best for monitoring the reaction progress?

  • Thin Layer Chromatography (TLC): This is the quickest and most common method. Use a suitable mobile phase (e.g., 20% Ethyl Acetate/Hexanes) and visualize the spots under UV light. It allows you to see the consumption of starting materials and the appearance of the product.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This provides more definitive information. It confirms the mass of the desired product and can help identify byproducts. It is the gold standard for monitoring complex reactions.

Optimized Experimental Protocol: Two-Step Synthesis

This protocol outlines a robust, two-step synthesis based on a modern Ullmann condensation followed by catalytic hydrogenation.

Step 1: Synthesis of 1-Methyl-3-(2-nitrophenoxy)benzene via Ullmann Condensation

G reagents m-Cresol + 2-Chloronitrobenzene + CuI (cat.) + L-Proline (cat.) + K₂CO₃ (base) + DMSO (solvent) process reagents->process product Heat (e.g., 110°C) Under N₂ process->product final_product 1-Methyl-3-(2-nitrophenoxy)benzene

Caption: Workflow for the Ullmann diaryl ether synthesis step.

Methodology:

  • To an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-chloronitrobenzene (1.0 eq), m-cresol (1.2 eq), potassium carbonate (K₂CO₃, 2.0 eq), copper(I) iodide (CuI, 0.1 eq), and L-proline (0.2 eq).

  • Evacuate and backfill the flask with nitrogen or argon three times to establish an inert atmosphere.

  • Add anhydrous dimethyl sulfoxide (DMSO) via syringe.

  • Heat the reaction mixture to 110-120 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • After completion, cool the mixture to room temperature and dilute with water.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with water and then brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the pure nitro-intermediate.

Step 2: Reduction to this compound

Methodology:

  • Dissolve the purified 1-methyl-3-(2-nitrophenoxy)benzene (1.0 eq) in ethyl acetate or methanol in a pressure-safe vessel (e.g., a Parr bottle).

  • Carefully add 10% Palladium on carbon (Pd/C) catalyst (1-5 mol% by weight) under a stream of nitrogen.

  • Seal the vessel, evacuate the atmosphere, and backfill with hydrogen gas. Repeat this process three times.

  • Pressurize the vessel with hydrogen to 40-50 psi.[6]

  • Stir the reaction vigorously at room temperature. The reaction is often exothermic and may require initial cooling.

  • Monitor the reaction by TLC or LC-MS until all starting material is consumed (typically 2-6 hours).

  • Once complete, carefully vent the hydrogen gas and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to yield this compound. The product can be further purified by column chromatography if necessary.

References

Technical Support Center: Troubleshooting the Ullmann Condensation for Phenoxyaniline Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Ullmann condensation, a powerful tool for the synthesis of phenoxyanilines. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and address frequently asked questions. As a Senior Application Scientist, my goal is to combine theoretical knowledge with practical, field-tested insights to help you navigate the nuances of this classic yet evolving reaction.

The Ullmann condensation, a copper-catalyzed nucleophilic aromatic substitution, is instrumental in forming the diaryl ether linkage central to phenoxyanilines.[1] While modern advancements have made this reaction more accessible and versatile than the harsh conditions originally reported by Fritz Ullmann, challenges can still arise.[2][3][4][5] This guide will equip you to diagnose and resolve common issues encountered during your experiments.

Troubleshooting Guide: A Question-and-Answer Approach

Here, we address specific problems you might encounter during the synthesis of phenoxyanilines via the Ullmann condensation.

Q1: My reaction yield is consistently low or I'm observing no product formation. What are the likely causes and how can I improve it?

Low to no product yield is a common frustration. The issue often lies within one or more of the core reaction components: the catalyst, ligand, base, or solvent system.

Potential Causes & Solutions:

  • Inactive Copper Catalyst: The active catalytic species in the Ullmann reaction is typically Cu(I).[1] Your copper source might be oxidized or of poor quality.

    • Solution: Use a fresh, high-purity copper(I) salt such as CuI, CuBr, or Cu₂O.[6] Consider activating the copper powder if you are using it, for instance, by reduction of copper sulfate with zinc metal in hot water.[4]

  • Suboptimal Ligand Choice: Ligands are crucial for stabilizing the copper catalyst and facilitating the reaction under milder conditions.[2][5] The "right" ligand is highly dependent on your specific substrates.

    • Solution: A ligand screening is often necessary. Start with commonly effective and inexpensive ligands like N,N-dimethylglycine, L-proline, or 1,10-phenanthroline.[6] For electron-rich substrates, which can be challenging, N-methylated amino acid-derived ligands have shown promise.[6]

  • Incorrect Base Selection: The base plays a critical role in deprotonating the phenol, which is a key step in the catalytic cycle.[7] The choice of base can significantly impact the yield.[8]

    • Solution: Screen a variety of inorganic bases. Potassium carbonate (K₂CO₃) is an inexpensive and often effective choice, particularly in non-polar solvents.[8] Cesium carbonate (Cs₂CO₃) and potassium phosphate (K₃PO₄) are also commonly used and can be beneficial in polar aprotic solvents.[6][7]

  • Inappropriate Solvent: The solvent not only dictates the reaction temperature but also influences the solubility of reactants and the stability of the catalytic complex.

    • Solution: High-boiling polar aprotic solvents like DMF, NMP, or DMAc are traditional choices.[4] However, for O-arylation reactions, non-polar solvents such as toluene or xylene have proven to be highly effective in some systems.[8] A solvent screen is recommended if you suspect this to be the issue.

  • Reaction Temperature: While modern protocols have lowered the temperature requirements, the Ullmann condensation is still a thermally driven reaction.

    • Solution: If you are using a modern ligand-based system, a starting temperature of 80-120 °C is reasonable.[5] If no reaction occurs, a careful, incremental increase in temperature may be necessary. Conversely, if you observe decomposition, the temperature should be lowered.

Q2: I'm observing significant formation of side products, such as debromination of my aryl halide or homocoupling of the starting materials. How can I minimize these?

The formation of side products can complicate purification and reduce the yield of your desired phenoxyaniline.

Potential Causes & Solutions:

  • Debromination/Dehalogenation: This is often caused by the presence of protic impurities, such as water.

    • Solution: Ensure you are using anhydrous solvents and reagents. Thoroughly dry all glassware before setting up the reaction. Running the reaction under a dry, inert atmosphere (e.g., nitrogen or argon) is also crucial.[6]

  • Homocoupling of Aryl Halide (Biaryl Formation): This side reaction, the classic Ullmann reaction, can compete with the desired hetero-coupling.

    • Solution: The choice of ligand can influence the relative rates of homocoupling versus hetero-coupling. Screening different ligand types may help to suppress this side reaction. Additionally, using the nucleophile (the phenol component) in a slight excess (e.g., 1.1-1.5 equivalents) can favor the desired cross-coupling pathway.

  • Reaction Mixture Turning Black: A black precipitate can sometimes be observed, which could be copper oxide or "burnt" material.[9] This may indicate catalyst decomposition or side reactions.

    • Solution: While a dark reaction mixture is not always indicative of failure, significant precipitation of a black solid can be a sign of catalyst instability.[9] Ensure rigorous inert atmosphere conditions. If the problem persists, consider a lower reaction temperature or a different ligand that may better stabilize the copper catalyst.

Q3: I am attempting to synthesize a phenoxyaniline from an aminophenol and an aryl halide, but I am getting a mixture of N-arylated and O-arylated products. How can I control the chemoselectivity?

Chemoselectivity is a critical challenge when your substrate contains multiple nucleophilic sites, such as the amino and hydroxyl groups in an aminophenol.

Potential Causes & Solutions:

  • Relative Nucleophilicity and Acidity: The amino group is generally more nucleophilic than the hydroxyl group, but the hydroxyl group is more acidic. The reaction conditions, particularly the base, will determine which group is more reactive.

    • Solution for O-Arylation: To favor the formation of the diaryl ether (O-arylation), a base that selectively deprotonates the more acidic phenol is required. Weaker bases like K₂CO₃ or Cs₂CO₃ are often used. Buchwald and Maiti demonstrated that using picolinic acid as a ligand can promote selective C-O bond formation in the reaction of aryl halides with 3-amino- and 4-aminophenols.[2]

    • Solution for N-Arylation: To favor the formation of a diarylamine (N-arylation), conditions that enhance the nucleophilicity of the amine without significantly deprotonating the phenol are needed. In some systems, the choice of a different ligand, such as trans-N,N′-dimethyl-1,2-cyclohexanediamine (CyDMEDA), has been shown to favor N-arylation.[2] The use of a strong base might favor O-arylation by fully deprotonating the phenol, making the phenoxide the dominant nucleophile. Conversely, a weaker base may allow for more competitive N-arylation.

Q4: The electronic properties of my substrates seem to be hindering the reaction. How do electron-donating and electron-withdrawing groups affect the Ullmann condensation for phenoxyaniline synthesis?

The electronic nature of both the aryl halide and the phenol partner significantly influences the reaction's success.

Impact of Substituents:

  • On the Aryl Halide: The Ullmann condensation is a nucleophilic aromatic substitution. Therefore, electron-withdrawing groups on the aryl halide generally accelerate the reaction.[3][4] Aryl halides with groups like nitro (-NO₂) or cyano (-CN) are often more reactive. Conversely, electron-donating groups on the aryl halide can slow down the reaction, requiring more forcing conditions.

    • Troubleshooting: If you are using an electron-rich aryl halide, you may need to increase the reaction temperature, use a more active catalyst/ligand system, or switch to a more reactive aryl iodide instead of a bromide or chloride.[3]

  • On the Phenol: Electron-donating groups on the phenol increase the nucleophilicity of the corresponding phenoxide, which can lead to higher yields.[3][8] Conversely, electron-withdrawing groups on the phenol decrease its nucleophilicity and can retard the reaction.[2][3]

    • Troubleshooting: For electron-poor phenols, you may need to use a stronger base to ensure complete deprotonation, or a higher reaction temperature. In some cases, very electron-poor phenols may be unsuitable substrates for this reaction under standard conditions.[3]

Data and Protocols at a Glance

Table 1: Key Reaction Parameters for Ullmann Phenoxyaniline Synthesis
ParameterTypical Range/OptionsConsiderations
Copper Source CuI, CuBr, Cu₂O, Cu powderCu(I) salts are generally preferred.
Catalyst Loading 1-20 mol%Lower loadings (1-5 mol%) are desirable and achievable with modern ligands.
Ligand N,N-dimethylglycine, L-proline, 1,10-phenanthroline, picolinic acidLigand choice is substrate-dependent and may require screening.
Ligand Loading 10-50 mol%Typically used in excess relative to the copper source.
Base K₂CO₃, Cs₂CO₃, K₃PO₄Base choice can influence yield and chemoselectivity.
Solvent DMF, NMP, Dioxane, Toluene, XylenePolar aprotic solvents are common, but non-polar solvents can be effective.
Temperature 80-220 °CModern protocols often allow for lower temperatures (80-140 °C).
Aryl Halide Ar-I, Ar-Br, Ar-ClReactivity order: I > Br > Cl.[3]
Experimental Protocol: General Procedure for Ullmann Phenoxyaniline Synthesis

This protocol provides a starting point for your experiments. Optimization will likely be required for your specific substrates.

  • Reaction Setup: In an oven-dried reaction vessel equipped with a magnetic stir bar, combine the aryl halide (1.0 equiv), the phenol (1.2 equiv), the copper(I) salt (e.g., CuI, 10 mol%), the ligand (e.g., N,N-dimethylglycine, 20 mol%), and the base (e.g., K₂CO₃, 2.0 equiv).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition: Add the anhydrous solvent (e.g., toluene or DMF) via syringe.

  • Reaction: Place the vessel in a preheated oil bath or heating block and stir at the desired temperature (e.g., 110 °C).

  • Monitoring: Monitor the reaction progress by TLC or GC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove insoluble inorganic salts.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Visualizing the Process

Diagram 1: The Catalytic Cycle of the Ullmann Condensation

Ullmann_Cycle cluster_reactants Reactants cluster_products Products CuI_L Cu(I)X-L Cu_Phenoxide [L-Cu(I)-OAr']⁻ Phenoxide Ar'O⁻ Phenoxide->Cu_Phenoxide Ligand Exchange CuIII_Intermediate L-Cu(III)(Ar)(X)(OAr') Cu_Phenoxide->CuIII_Intermediate Oxidative Addition Aryl_Halide Ar-X CuIII_Intermediate->CuI_L Reductive Elimination Product Ar-O-Ar' Base Base BaseH Base-H⁺ Phenol Ar'OH Phenol->Phenoxide Deprotonation

Caption: A simplified representation of the Ullmann condensation catalytic cycle.

Diagram 2: Troubleshooting Decision Tree for Low Yield

Troubleshooting_Tree Start Low or No Yield Check_Catalyst Is the Cu(I) source fresh and high-purity? Start->Check_Catalyst Check_Ligand Have you screened different ligands? Check_Catalyst->Check_Ligand Yes Solution_Catalyst Use fresh Cu(I) salt. Check_Catalyst->Solution_Catalyst No Check_Base Is the base appropriate for your system? Check_Ligand->Check_Base Yes Solution_Ligand Screen ligands (e.g., N,N-dimethylglycine, L-proline). Check_Ligand->Solution_Ligand No Check_Solvent Is the solvent optimal? Check_Base->Check_Solvent Yes Solution_Base Screen bases (K₂CO₃, Cs₂CO₃, K₃PO₄). Check_Base->Solution_Base No Check_Temp Is the reaction temperature adequate? Check_Solvent->Check_Temp Yes Solution_Solvent Screen solvents (e.g., Toluene, DMF). Check_Solvent->Solution_Solvent No Solution_Temp Incrementally increase temperature. Check_Temp->Solution_Temp No

Caption: A decision tree to guide troubleshooting efforts for low-yielding reactions.

Frequently Asked Questions (FAQs)

Q1: What is the best copper source for my Ullmann coupling reaction? While various copper sources can be used, including Cu(0) and Cu(II) salts, the active catalytic species is widely believed to be Cu(I).[1] Therefore, starting with a high-purity Cu(I) salt like CuI or CuBr is often the most reliable approach.[6]

Q2: How do I choose the right ligand for my reaction? Ligand selection is often empirical and may require screening. However, some general guidelines exist. For many standard Ullmann C-O couplings, simple and inexpensive amino acids like N,N-dimethylglycine or L-proline are excellent starting points.[6] For more challenging substrates, such as electron-rich aryl halides, more sophisticated ligands may be necessary. A thorough literature search for similar transformations is always recommended.

Q3: What is the role of the base in the Ullmann coupling, and which one should I use? The base is crucial for deprotonating the phenol to form the more nucleophilic phenoxide.[7] It may also play a role in the turnover of the catalyst. The choice of base can be critical. While stronger bases might seem intuitive, they can sometimes lead to side reactions. Inorganic bases like K₂CO₃, Cs₂CO₃, and K₃PO₄ are most commonly used.[6][8] The optimal base is system-dependent and may need to be determined experimentally.

Q4: Which solvent should I use for my Ullmann coupling reaction? The choice of solvent can significantly affect the reaction outcome.[8] Polar aprotic solvents like DMF and NMP are traditional choices and often give good results.[4] However, for O-arylation, non-polar solvents like toluene or xylene have been shown to be superior in certain cases.[8] A small-scale solvent screen can be a valuable optimization step.

Q5: My reaction is not working with an aryl chloride. What can I do? Aryl chlorides are the least reactive of the aryl halides in Ullmann couplings.[3] If you are struggling with an aryl chloride, consider switching to the corresponding aryl bromide or iodide, which are significantly more reactive.[3] If you must use the aryl chloride, you will likely need to employ a more specialized and highly active catalytic system, potentially with a more sophisticated ligand and higher reaction temperatures.[2]

References

Technical Support Center: Optimizing Buchwald-Hartwig Amination of Anilines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Buchwald-Hartwig amination of anilines. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this powerful C-N bond-forming reaction. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you optimize your reaction conditions and achieve high yields and purity.

Understanding the Buchwald-Hartwig Reaction: The Catalytic Cycle

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide (or pseudohalide) and an amine.[1][2][3] The catalytic cycle generally proceeds through three key steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.[3][4][5] The efficiency of each step is highly dependent on the choice of ligand, base, solvent, and palladium precursor.

Buchwald-Hartwig Catalytic Cycle Pd(0)L Active Pd(0) Catalyst Oxidative Addition Complex Ar-Pd(II)(L)-X Pd(0)L->Oxidative Addition Complex Ar-X (Oxidative Addition) Amine Coordination [Ar-Pd(II)(L)(H2NAr')]+X- Oxidative Addition Complex->Amine Coordination Ar'-NH2 Amido Complex Ar-Pd(II)(L)-NHAr' Amine Coordination->Amido Complex + Base, - BH+X- Amido Complex->Pd(0)L Reductive Elimination Product Product Amido Complex->Product Ar-NH-Ar'

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Frequently Asked Questions (FAQs)

Q1: My reaction with an aniline and an aryl chloride is not working. What is the most common reason for failure?

The most common issue with less reactive aryl chlorides is a suboptimal catalyst system. The oxidative addition of aryl chlorides to the Pd(0) center is often the rate-limiting step and requires a highly active catalyst.[6] This is typically achieved by using bulky, electron-rich phosphine ligands.[1][7] Ensure you are using a ligand specifically designed for activating aryl chlorides.[7] Additionally, a strong base like sodium tert-butoxide (NaOtBu) is often necessary, provided your substrate can tolerate it.[7]

Q2: Which base should I choose for my aniline coupling?

The choice of base is critical and depends on the functional groups present in your substrates.[7]

Base TypeExamplesAdvantagesDisadvantages
Strong Bases NaOtBu, LHMDSPromote high reaction rates and allow for lower catalyst loadings.[2][7]Incompatible with base-sensitive functional groups like esters and nitro groups.[2][7]
Weak Bases K₃PO₄, Cs₂CO₃Ideal for substrates with base-sensitive functionalities.[4][7]Often require higher temperatures and a highly active ligand to be effective.[7]

Q3: What is the best solvent for the Buchwald-Hartwig amination of anilines?

Aprotic solvents are generally preferred. Toluene is a very common and effective choice.[7][8] Other frequently used solvents include 1,4-dioxane and tetrahydrofuran (THF).[7][9] For more environmentally friendly options, 2-methyltetrahydrofuran (2-MeTHF) and methyl tert-butyl ether (MTBE) have shown excellent performance.[7] It is crucial to avoid chlorinated solvents, acetonitrile, and pyridine as they can inhibit or poison the palladium catalyst.[7]

Q4: How can I minimize the formation of hydrodehalogenation byproducts?

Hydrodehalogenation, the replacement of the halide with a hydrogen atom, is a common side reaction, especially with primary amines.[7][10] To suppress this:

  • Ligand Selection: Use bulky, electron-rich phosphine ligands. These promote the desired C-N reductive elimination over the β-hydride elimination pathway that leads to hydrodehalogenation.[1][7][10]

  • Reaction Conditions: Careful optimization of the base and solvent can also minimize this side reaction.[7] Weaker bases like K₃PO₄ or Cs₂CO₃ are sometimes preferred over strong bases like NaOtBu to reduce this side reaction.[10]

Troubleshooting Guide

This guide provides a systematic approach to resolving common issues encountered during the Buchwald-Hartwig amination of anilines.

Troubleshooting_Workflow Start Reaction Issue Identified No_Reaction No Reaction / Low Conversion Start->No_Reaction Side_Products Side Product Formation Start->Side_Products Decomposition Substrate Decomposition Start->Decomposition Check_Catalyst Check_Catalyst No_Reaction->Check_Catalyst Is the catalyst active? Identify_Side_Product Identify_Side_Product Side_Products->Identify_Side_Product What is the side product? Check_Base Check_Base Decomposition->Check_Base Is the base too strong? Degas_Reagents Degas solvents/reagents. Use fresh catalyst/ligand. Check_Catalyst->Degas_Reagents No Optimize_Ligand Screen bulky, electron-rich ligands. Increase catalyst/ligand loading. Check_Catalyst->Optimize_Ligand Yes Minimize_Hydrodehalogenation Use bulky ligand. Switch to weaker base (K₃PO₄). Identify_Side_Product->Minimize_Hydrodehalogenation Hydrodehalogenation Other_Side_Products Adjust stoichiometry. Lower reaction temperature. Identify_Side_Product->Other_Side_Products Other Use_Weaker_Base Switch to K₃PO₄ or Cs₂CO₃. Check_Base->Use_Weaker_Base Yes Lower_Temp Lower reaction temperature. Check_Base->Lower_Temp No

Caption: A workflow for troubleshooting common Buchwald-Hartwig reaction issues.

Issue 1: No Reaction or Low Conversion

Potential Cause: Inactive Catalyst System

  • Explanation: The active Pd(0) catalyst is sensitive to oxygen.[10] Improperly degassed solvents or reagents can lead to catalyst oxidation and deactivation. The choice of palladium precursor and ligand is also crucial for generating a highly active catalyst.

  • Solution:

    • Ensure Inert Atmosphere: Thoroughly degas all solvents and reagents with an inert gas (argon or nitrogen) prior to use.[10]

    • Use High-Purity Reagents: Utilize fresh, high-purity palladium precursors and ligands. Pre-catalysts, which are air-stable and readily form the active Pd(0) species, are often a reliable choice.[4]

    • Optimize Palladium Source and Ligand: If using a Pd(II) source like Pd(OAc)₂, it needs to be reduced in situ to Pd(0).[2][4] Pre-catalysts can simplify this process.[4] The ligand choice is paramount; bulky, electron-rich monophosphine ligands are generally effective for anilines.[1]

Potential Cause: Suboptimal Ligand for the Substrate

  • Explanation: The electronic and steric properties of both the aniline and the aryl halide dictate the optimal ligand. Electron-deficient anilines or sterically hindered substrates often require more specialized ligands to facilitate the reaction.

  • Solution:

    • Ligand Screening: Screen a panel of bulky, electron-rich biarylphosphine ligands (e.g., XPhos, RuPhos, BrettPhos).[2][11] BrettPhos, for instance, is often effective for coupling primary amines.[2][11]

    • Adjust Catalyst and Ligand Loading: While typical catalyst loadings are 1-2 mol%, challenging substrates may benefit from a higher loading.[2] Ensure the appropriate palladium-to-ligand ratio is maintained (typically 1:1 to 1:2).

Potential Cause: Poor Solubility of the Base

  • Explanation: The reaction rate can be significantly hindered if the inorganic base has poor solubility in the chosen solvent.[7] This is a common and often overlooked issue.[7]

  • Solution:

    • Solvent Choice: Select a solvent in which the base has better solubility.

    • Agitation: Ensure vigorous stirring to maintain a good suspension of the base.[4]

    • Homogeneous Base: Consider using a soluble organic base like DBU, although this may require specific catalyst systems.[12][13]

Issue 2: Side Product Formation

Potential Cause: Hydrodehalogenation

  • Explanation: This side reaction involves the reduction of the aryl halide and is a common competitor to the desired C-N coupling, particularly with primary amines.[7] It occurs via a β-hydride elimination pathway from a palladium-amido intermediate.

  • Solution:

    • Ligand Modification: Employ bulky, electron-rich phosphine ligands that sterically disfavor the conformation required for β-hydride elimination and promote reductive elimination.[1][7]

    • Base Selection: Switch to a weaker base such as K₃PO₄ or Cs₂CO₃, which can sometimes suppress this side reaction.[10]

Potential Cause: Diarylation of Primary Anilines

  • Explanation: Primary anilines can undergo a second arylation to form diarylamines. The selectivity for mono- versus diarylation is often controlled by the steric bulk of the ligand.[14]

  • Solution:

    • Use Sterically Hindered Ligands: More sterically demanding phosphine ligands can prevent the second amination, leading to the desired primary aniline product.[14]

    • Adjust Stoichiometry: Using a slight excess of the aniline can also favor the monoarylated product.

Issue 3: Substrate Decomposition

Potential Cause: Base-Sensitive Functional Groups

  • Explanation: Strong bases like NaOtBu can react with sensitive functional groups such as esters or nitro groups on either the aniline or the aryl halide, leading to decomposition.[2][7]

  • Solution:

    • Use a Weaker Base: Switch to a milder base like K₃PO₄ or Cs₂CO₃.[4][7] This often requires a more active catalyst system (i.e., a more electron-rich, bulky ligand) and potentially higher reaction temperatures to achieve a good reaction rate.[7]

    • Lower Reaction Temperature: Running the reaction at a lower temperature may prevent decomposition, although this could also slow down the desired reaction rate.[7]

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination of an Aniline

This is a general starting point; optimization will be necessary for specific substrates.

  • Reaction Setup: To an oven-dried vial equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), aniline (1.2 mmol), and the base (e.g., NaOtBu, 1.4 mmol).

  • Inert Atmosphere: Seal the vial with a septum and purge with argon or nitrogen for 10-15 minutes.

  • Catalyst Addition: In a glovebox or under a positive pressure of inert gas, add the palladium pre-catalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol %) and any additional ligand if required.

  • Solvent Addition: Add the degassed solvent (e.g., toluene, 5 mL) via syringe.

  • Reaction: Place the vial in a preheated oil bath or heating block at the desired temperature (typically 80-110 °C) and stir vigorously for the required time (monitor by TLC or LC-MS).

  • Workup: After cooling to room temperature, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts. Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

References

Technical Support Center: Synthesis of Diaryl Ethers - Troubleshooting and FAQs

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of diaryl ethers. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth technical assistance for the common challenges encountered during these crucial synthetic transformations. Here, we move beyond simple protocols to explain the "why" behind experimental choices, empowering you to troubleshoot effectively and optimize your reactions.

This guide is structured into a general Frequently Asked Questions (FAQs) section, followed by detailed troubleshooting guides for the three most prevalent methods for diaryl ether synthesis: the Ullmann Condensation, the Buchwald-Hartwig C-O Coupling, and Nucleophilic Aromatic Substitution (SNAr).

General Frequently Asked Questions (FAQs)

Q1: I am starting a new diaryl ether synthesis. Which method should I choose?

A1: The choice of synthetic route depends heavily on your substrates and the desired scale of your reaction.

  • Ullmann Condensation: This classical copper-catalyzed method is often cost-effective for large-scale synthesis.[1][2] It is particularly effective for aryl halides activated by electron-withdrawing groups.[1] However, it traditionally requires high reaction temperatures.[3]

  • Buchwald-Hartwig C-O Coupling: This palladium-catalyzed reaction is known for its broad substrate scope and generally milder reaction conditions compared to the traditional Ullmann coupling.[4][5] It is often the go-to method for laboratory-scale synthesis of complex diaryl ethers.

  • Nucleophilic Aromatic Substitution (SNAr): This metal-free method is ideal when one of the aryl rings is highly electron-deficient (activated by strong electron-withdrawing groups like -NO₂ or -CN).[6][7] It can be very efficient and atom-economical.[4]

Troubleshooting Guide 1: The Ullmann Condensation

The Ullmann condensation is a robust method for forming C-O bonds, but it can be prone to specific side reactions.

Q2: My Ullmann reaction is giving a low yield or failing completely. What are the likely causes and how can I fix it?

A2: Low or no yield in an Ullmann reaction is a common issue that can often be traced back to several key factors.

Causality: The active catalyst in the Ullmann reaction is a Cu(I) species.[8] If your copper source is Cu(0) or Cu(II), the reaction conditions must facilitate the in-situ formation of Cu(I). Inactive or insufficient Cu(I) is a primary reason for reaction failure. Furthermore, the ligand plays a crucial role in stabilizing the copper catalyst and promoting the reaction.[8] The choice of base is also critical for the deprotonation of the phenol.[8]

Troubleshooting Workflow:

Caption: Troubleshooting workflow for low yield in Ullmann reactions.

Q3: I am observing significant amounts of phenol homocoupling (biaryl ether formation) and/or reductive dehalogenation of my aryl halide. How can I suppress these side reactions?

A3: These are common side reactions in Ullmann couplings, and their suppression often involves careful control of reaction conditions and reagent purity.

Causality:

  • Phenol Homocoupling: This side reaction is often promoted by the presence of oxygen, which can lead to the oxidative coupling of two phenol molecules.

  • Reductive Dehalogenation: This occurs when the aryl halide is reduced to the corresponding arene. This can be caused by trace amounts of water or other protic impurities in the reaction mixture.[8]

Side ReactionPotential CauseSuggested Solution
Phenol Homocoupling Oxygen in the reaction atmosphereThoroughly degas the reaction mixture and maintain a positive pressure of an inert gas (e.g., Argon or Nitrogen).
High reaction temperatureOptimize the temperature; sometimes a lower temperature for a longer duration can minimize this side reaction.
Reductive Dehalogenation Protic impurities (e.g., water)[8]Use anhydrous solvents and reagents. Ensure all glassware is oven-dried before use.
Inappropriate solventUse a polar aprotic solvent like DMF or DMSO.[1]

Experimental Protocol: Minimizing Side Reactions in Ullmann Diaryl Ether Synthesis

  • Preparation: Oven-dry all glassware and allow to cool under a stream of inert gas.

  • Reagent Addition: In a reaction vessel, combine the aryl halide (1.0 equiv.), phenol (1.2 equiv.), CuI (10 mol%), a suitable ligand (e.g., 1,10-phenanthroline, 20 mol%), and an anhydrous, finely powdered base (e.g., K₂CO₃, 2.0 equiv.).

  • Inert Atmosphere: Seal the vessel, and evacuate and backfill with argon or nitrogen three times.

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., DMF) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 120-160 °C) and monitor by TLC or GC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Troubleshooting Guide 2: Buchwald-Hartwig C-O Coupling

The Buchwald-Hartwig C-O coupling is a powerful and versatile method, but catalyst deactivation and side reactions like hydrodehalogenation can be problematic.

Q4: My Buchwald-Hartwig C-O coupling is giving a low yield, and I'm observing a significant amount of the hydrodehalogenated arene. What's going on and how can I improve the reaction?

A4: The formation of the hydrodehalogenated arene is a common side reaction in Buchwald-Hartwig couplings and is often indicative of an issue with the catalytic cycle.

Causality: Hydrodehalogenation occurs when the aryl halide is reduced to the corresponding arene. This can happen through a competing pathway to the desired C-O bond formation, often involving a palladium-hydride intermediate. The choice of ligand and base can significantly influence the relative rates of these competing pathways. Bulky, electron-rich phosphine ligands can promote the desired reductive elimination to form the diaryl ether.[4]

Troubleshooting Decision Tree:

Caption: Decision tree for troubleshooting hydrodehalogenation in Buchwald-Hartwig C-O coupling.

Q5: My catalyst seems to be decomposing, leading to a stalled reaction. How can I improve catalyst stability?

A5: Catalyst decomposition is a common issue, often leading to the formation of palladium black.

Causality: The active Pd(0) catalyst can be sensitive to air and moisture.[9] Additionally, certain substrates or high temperatures can lead to catalyst aggregation and deactivation. The choice of ligand is crucial for stabilizing the active catalytic species.[9]

IssuePotential CauseSuggested Solution
Catalyst Decomposition Oxygen or moisture in the reactionEnsure all reagents and solvents are anhydrous and the reaction is performed under a strictly inert atmosphere.[9]
Inappropriate ligandUse a ligand that provides greater steric bulk around the palladium center to prevent aggregation.[4]
High reaction temperatureLower the reaction temperature.
Inefficient precatalyst activationUse a pre-formed palladium(0) source or a more reliable precatalyst.[9]

Troubleshooting Guide 3: Nucleophilic Aromatic Substitution (SNAr)

SNAr reactions are powerful but are highly dependent on the electronic properties of the aryl halide.

Q6: My SNAr reaction for diaryl ether synthesis is not proceeding, or the yield is very low. What are the critical factors to check?

A6: The success of an SNAr reaction hinges on the electronic activation of the aryl halide.

Causality: SNAr reactions proceed through a Meisenheimer complex, which is stabilized by electron-withdrawing groups (EWGs) ortho and/or para to the leaving group.[10] Without sufficient activation, the nucleophilic attack on the aromatic ring is energetically unfavorable. The nature of the leaving group and the solvent also play significant roles.

Troubleshooting Checklist:

  • Aryl Halide Activation:

    • Is your aryl halide sufficiently activated? There should be at least one strong EWG (e.g., -NO₂, -CN, -CF₃) ortho or para to the leaving group.[10]

    • Solution: If possible, modify your substrate to include a strong EWG. If not, SNAr may not be the appropriate method.

  • Leaving Group Ability:

    • Is your leaving group suitable? The general order of leaving group ability in SNAr is F > Cl > Br > I. This is because the rate-determining step is the nucleophilic attack, which is facilitated by a more electronegative halogen.

    • Solution: If possible, use the corresponding aryl fluoride for a faster reaction.

  • Solvent Choice:

    • Are you using an appropriate solvent? Polar aprotic solvents (e.g., DMF, DMSO) are ideal as they solvate the cation of the phenoxide, making the nucleophile more reactive.[7]

    • Solution: Switch to a high-purity, anhydrous polar aprotic solvent.

  • Base Strength:

    • Is your base strong enough to fully deprotonate the phenol?

    • Solution: Use a strong, non-nucleophilic base like NaH or K₂CO₃. Ensure the base is anhydrous.

Q7: I am observing the formation of regioisomers in my SNAr reaction. What could be the cause?

A7: The formation of regioisomers in an SNAr reaction often points to a competing benzyne mechanism.

Causality: In the presence of a very strong base and a poorly activated aryl halide, an elimination-addition (benzyne) mechanism can compete with the direct SNAr pathway. The benzyne intermediate can then be attacked by the nucleophile at two different positions, leading to a mixture of regioisomers.

Mitigation Strategies:

  • Use a weaker base: Employing a milder base such as K₂CO₃ or Cs₂CO₃ can disfavor the elimination pathway.

  • Increase substrate activation: A more electron-deficient aryl halide will favor the SNAr mechanism.

  • Lower the reaction temperature: The benzyne mechanism often has a higher activation energy.

References

Technical Support Center: Purification of Crude 2-(3-Methylphenoxy)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of crude "2-(3-Methylphenoxy)aniline." This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the purification of this valuable intermediate. The following question-and-answer format directly addresses specific challenges, providing both theoretical explanations and practical, field-proven protocols.

Section 1: Frequently Asked Questions (FAQs) - Understanding the Impurity Profile

Q1: What are the most common impurities I can expect in my crude this compound?

A1: The impurity profile of crude this compound is largely dependent on its synthetic route. A common method for its synthesis is the Ullmann condensation, which involves the copper-catalyzed coupling of an aryl halide with an alcohol or amine.[1][2][3] Another route involves the reduction of a nitro-aromatic precursor.[4]

Therefore, you can typically expect the following impurities:

  • Unreacted Starting Materials:

    • 2-nitrochlorobenzene or 1-fluoro-2-nitrobenzene

    • 3-methylphenol (m-cresol)

  • Side-Products from the Ullmann Condensation:

    • Homocoupled products of 3-methylphenol (e.g., 3,3'-dimethyl-biphenyl-2,2'-diol)

    • Products from the reaction of the aniline with the aryl halide.

  • Impurities from the Reduction Step:

    • Unreacted 2-(3-methylphenoxy)-1-nitrobenzene

    • Byproducts from the reduction reaction, depending on the reducing agent used (e.g., residual metals like iron or tin if using Fe/HCl or Sn/HCl).[5]

  • Solvent and Catalyst Residues:

    • High-boiling solvents like N-methylpyrrolidone (NMP) or dimethylformamide (DMF).[1][2]

    • Copper catalyst residues.

  • Degradation Products:

    • Oxidized byproducts of the aniline, which often appear as colored impurities.[6][7] Aromatic amines are susceptible to air oxidation, which can lead to discoloration (often a dark reddish-brown).[7]

Q2: My crude product is a dark, oily substance. Is this normal, and what causes the color?

A2: It is quite common for crude this compound to be a dark-colored oil or a low-melting solid. The dark coloration is typically due to the presence of oxidized impurities and residual catalyst. Aromatic amines, including anilines, are prone to oxidation, which forms highly colored polymeric byproducts.[6][7] The presence of residual copper from the Ullmann coupling can also contribute to coloration.

Q3: What are the key physicochemical properties of this compound that I should be aware of for purification?

A3: Understanding the properties of your target compound is crucial for selecting an appropriate purification strategy.

PropertyValueSignificance for Purification
Molecular Formula C₁₃H₁₃NO[8][9][10]Influences solubility and boiling point.
Molecular Weight 199.25 g/mol [9]
Boiling Point 306 °C at 760 mmHg[11]This high boiling point suggests that vacuum distillation is a viable purification method to avoid thermal degradation.[12]
Solubility Generally soluble in organic solvents like ethyl acetate, dichloromethane, and methanol. Limited solubility in non-polar solvents like hexane and in water.[13]This solubility profile is key for selecting solvents for recrystallization and column chromatography.
Physical State Can be a solid or an oil at room temperature.The physical state will dictate whether recrystallization is a primary purification option.

Section 2: Troubleshooting Experimental Workflows

Issue 1: Recrystallization is not yielding pure crystals.
Q4: I've tried to recrystallize my crude product, but it either oils out or the resulting crystals are still impure. What am I doing wrong?

A4: This is a common challenge, especially with crude products that have a high impurity load or are oily in nature. Here’s a systematic approach to troubleshoot this issue:

Causality and Solution:

  • Incorrect Solvent Choice: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. For this compound, a single solvent might not be optimal.

    • Troubleshooting: Experiment with solvent pairs. A good starting point is a polar solvent in which the compound is soluble (e.g., ethanol, methanol, or ethyl acetate) and a non-polar solvent in which it is less soluble (e.g., hexane or water).[14][15]

  • Cooling Too Rapidly: Rapid cooling can lead to precipitation rather than crystallization, trapping impurities within the solid.

    • Troubleshooting: Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath. Inducing crystallization by scratching the inside of the flask with a glass rod can also be beneficial.

  • Presence of Oily Impurities: If the crude product is an oil, it may be difficult to induce crystallization.

    • Troubleshooting: First, attempt a liquid-liquid extraction to remove highly polar or non-polar impurities. An acid-base extraction can be particularly effective. Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate) and wash with a dilute acid (like 1M HCl) to protonate the aniline and pull it into the aqueous phase, leaving non-basic impurities in the organic layer. Then, basify the aqueous layer (e.g., with NaOH) and extract the purified aniline back into an organic solvent.

Experimental Protocol: Acid-Base Extraction and Recrystallization
  • Dissolve the crude this compound in ethyl acetate.

  • Transfer the solution to a separatory funnel and wash with 1M HCl (2 x 50 mL for every 100 mL of organic phase).

  • Combine the aqueous layers and cool in an ice bath.

  • Slowly add 2M NaOH with stirring until the solution is basic (pH > 10).

  • Extract the liberated aniline with ethyl acetate (3 x 50 mL).

  • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure to obtain a partially purified oil.

  • For recrystallization, dissolve the oil in a minimal amount of hot ethanol.

  • Add water dropwise until the solution becomes slightly cloudy.

  • Add a few drops of ethanol to redissolve the precipitate and then allow the solution to cool slowly.

Issue 2: Column Chromatography is ineffective.
Q5: I'm having trouble separating my product from impurities using silica gel column chromatography. The product either streaks or co-elutes with impurities.

A5: This is a frequent issue when purifying basic compounds like anilines on acidic silica gel.[16][17]

Causality and Solution:

  • Acid-Base Interaction: The acidic silanol groups on the surface of the silica gel can strongly interact with the basic aniline, leading to tailing (streaking) and poor separation.[17]

    • Troubleshooting:

      • Option A: Use a Basic Modifier in the Mobile Phase: Add a small amount of a volatile base, such as triethylamine (TEA) or pyridine (typically 0.1-1%), to the eluent.[16] This will neutralize the acidic sites on the silica, allowing the aniline to elute more cleanly.

      • Option B: Use an Alternative Stationary Phase: Consider using basic alumina or an amine-functionalized silica column, which are more suitable for the purification of basic compounds.[16][17]

  • Incorrect Eluent System: The polarity of the eluent may not be optimized for separation.

    • Troubleshooting: Use Thin Layer Chromatography (TLC) to screen different solvent systems. A common starting point for aromatic amines is a mixture of hexane and ethyl acetate.[5] If the compound is more polar, a dichloromethane/methanol system may be more appropriate.[16]

Workflow Diagram: Decision-Making for Amine Purification

Purification_Decision start Crude this compound tlc Run TLC with Hexane/EtOAc start->tlc streaking Streaking or Poor Separation? tlc->streaking add_tea Add 1% TEA to Eluent streaking->add_tea Yes amine_silica Use Amine-Functionalized Silica streaking->amine_silica Yes (Alternative) column Perform Column Chromatography streaking->column No add_tea->column amine_silica->column pure_product Pure Product column->pure_product

Caption: Decision workflow for purifying basic amines via column chromatography.

Issue 3: High-boiling impurities are difficult to remove.
Q6: My product is relatively pure, but I still have some high-boiling impurities that are difficult to remove by chromatography or recrystallization. What is the best approach?

A6: For removing high-boiling impurities, vacuum distillation is often the most effective method, especially for compounds with high boiling points like this compound.[12][18][19]

Causality and Solution:

  • Thermal Degradation: Distilling at atmospheric pressure (306 °C) can lead to decomposition of the product.

    • Troubleshooting: Use vacuum distillation to lower the boiling point.[12] A Kugelrohr apparatus is particularly useful for small-scale distillations of high-boiling compounds.[12]

  • Similar Boiling Points: If the impurities have boiling points close to the product, a simple distillation may not be sufficient.

    • Troubleshooting: Use fractional distillation under vacuum. Packing the distillation column with Raschig rings or using a Vigreux column will increase the separation efficiency.

Experimental Protocol: Vacuum Distillation
  • Ensure your glassware is clean and dry. Assemble a distillation apparatus suitable for vacuum.

  • Place the crude this compound in the distillation flask with a magnetic stir bar.

  • Slowly apply vacuum and begin heating the flask in an oil bath.

  • Collect the fraction that distills at the expected boiling point under the applied pressure. It is advisable to collect a small forerun fraction to discard any lower-boiling impurities.

  • Monitor the temperature of the vapor throughout the distillation to ensure a clean separation.

Section 3: Summary of Purification Techniques

TechniqueWhen to UseKey Considerations
Acid-Base Extraction Initial cleanup of crude product, especially to remove non-basic impurities.Ensure complete neutralization to avoid loss of product.
Recrystallization For solid crude products or after initial cleanup.Solvent selection is critical; use of a solvent pair is often necessary.[20]
Column Chromatography To separate compounds with different polarities.Use a basic modifier (e.g., TEA) or an alternative stationary phase for basic amines.[16][17]
Vacuum Distillation To remove high-boiling impurities or as a final purification step.Essential for high-boiling compounds to prevent thermal decomposition.[12]

References

Technical Support Center: Scaling Up 2-(3-Methylphenoxy)aniline Production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the scale-up of 2-(3-Methylphenoxy)aniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, detailed protocols, and answers to frequently asked questions encountered during the transition from laboratory to pilot or commercial scale production of this key chemical intermediate.

Overview of Synthetic Strategies

The synthesis of this compound (C₁₃H₁₃NO) typically involves the formation of a diaryl ether bond and the introduction of an amine group onto one of the aromatic rings. The most industrially viable route is a two-step process:

  • Ullmann Condensation: Formation of the diaryl ether by coupling an activated aryl halide (e.g., 2-chloronitrobenzene) with a phenol (m-cresol). This is a copper-catalyzed reaction.[1][2]

  • Nitro Group Reduction: Reduction of the resulting nitro-intermediate, 2-(3-methylphenoxy)-1-nitrobenzene, to the target aniline. This is commonly achieved via catalytic hydrogenation.[3][4]

An alternative, though often more costly for scale-up, is the Palladium-catalyzed Buchwald-Hartwig amination.[5][6] This guide will primarily focus on the more common Ullmann condensation and nitro reduction pathway.

Synthesis_Pathway cluster_0 Step 1: Ullmann Condensation cluster_1 Step 2: Nitro Group Reduction A 2-Chloronitrobenzene C 2-(3-Methylphenoxy)-1-nitrobenzene (Intermediate) A->C Cu(I) catalyst, Base (e.g., K₂CO₃), High Temp. B m-Cresol B->C Cu(I) catalyst, Base (e.g., K₂CO₃), High Temp. D This compound (Final Product) C->D H₂, Pd/C catalyst or Fe/HCl

Caption: Common two-step synthesis route for this compound.

Troubleshooting Guide: Ullmann Condensation Step

This C-O cross-coupling reaction is often the most challenging step to optimize and scale up. Success hinges on the careful control of multiple interdependent parameters.

Q1: My Ullmann reaction shows low or no conversion of the starting materials. What are the primary factors to investigate?

A1: Low conversion is a frequent issue stemming from problems with the catalyst, base, temperature, or reaction environment. A systematic approach is required to diagnose the root cause.

  • Catalyst Inactivity: The active species is Cu(I).[7] If you are using Cu(I) salts (e.g., CuI, CuBr), ensure they are fresh and have not been oxidized to Cu(II) by exposure to air. If using Cu(0) or Cu(II) sources, the reaction conditions must be suitable to generate the active Cu(I) species in situ.[7]

  • Suboptimal Base: The base is critical for deprotonating the m-cresol to form the active nucleophile (phenoxide).[7] Potassium carbonate (K₂CO₃) is a common choice, but for less reactive aryl halides, a stronger base like cesium carbonate (Cs₂CO₃) may be necessary to drive the reaction. The base must be anhydrous.

  • Inappropriate Temperature: Traditional Ullmann reactions required temperatures >160 °C.[8] Modern, ligand-accelerated systems can run at lower temperatures (e.g., 100-140 °C).[7] If the temperature is too low, the reaction rate will be negligible. If it's too high, you risk thermal decomposition of reactants or products.

  • Presence of Water: This reaction is highly sensitive to moisture. Water can lead to side reactions, such as the reduction of the aryl halide (hydrodehalogenation), and can interfere with the base's effectiveness.[7] Always use anhydrous solvents and reagents and run the reaction under an inert atmosphere (Nitrogen or Argon).

Troubleshooting_Ullmann_Yield action_node action_node Start Low Conversion? Q_Catalyst Is Cu(I) source fresh and high-purity? Start->Q_Catalyst Q_Base Is base strong enough and anhydrous? Q_Catalyst->Q_Base Yes A_Catalyst Use fresh CuI. Consider in situ activation. Q_Catalyst->A_Catalyst No Q_Temp Is temperature optimal (e.g., 120-140°C)? Q_Base->Q_Temp Yes A_Base Use anhydrous K₂CO₃ or stronger Cs₂CO₃. Q_Base->A_Base No Q_Inert Is system strictly anhydrous & inert? Q_Temp->Q_Inert Yes A_Temp Incrementally increase temp. Monitor for decomposition. Q_Temp->A_Temp No Success Problem Likely Resolved. Monitor reaction progress. Q_Inert->Success Yes A_Inert Dry solvents/reagents. Use N₂ or Ar atmosphere. Q_Inert->A_Inert No

Caption: Decision workflow for troubleshooting low conversion in Ullmann condensation.

Q2: I'm observing significant side-product formation, especially hydrodehalogenation (replacement of -Cl with -H) and biaryl homocoupling. How can I minimize these?

A2: These side reactions compete with the desired C-O bond formation and are often promoted by suboptimal reaction conditions.

  • Hydrodehalogenation: This occurs when the aryl halide is reduced. It is often caused by trace amounts of water or other protic impurities.[7] Rigorously drying all reagents and solvents is the most effective solution.

  • Homocoupling: The formation of biaryl ethers (from two molecules of m-cresol) or biphenyls (from two molecules of 2-chloronitrobenzene) is a common issue, particularly at very high temperatures.[9] Modern protocols often use a ligand to stabilize the copper catalyst and promote the desired cross-coupling pathway over homocoupling.[9] Ligands like 1,10-phenanthroline or L-proline can significantly improve selectivity. Lowering the reaction temperature can also help.[9]

Parameter Potential Cause for Side Products Recommended Action Expected Outcome
Ligand Reaction run without a ligand.Introduce a bidentate N,N- or N,O-ligand (e.g., 1,10-phenanthroline).[9]Increased yield of the desired diaryl ether.
Temperature Excessively high temperature (>160°C).Reduce temperature to the 100-140°C range.[9]Minimized homocoupling and decomposition.
Purity Presence of water in solvent or reagents.Use anhydrous grade solvents and dry reagents thoroughly.Reduced hydrodehalogenation byproduct.
Stoichiometry An excess of the aryl halide.Use a slight excess (1.1-1.2 eq.) of the nucleophile (m-cresol).[9]Pushes equilibrium towards cross-coupling.

Troubleshooting Guide: Nitro Group Reduction Step

While generally more straightforward than the Ullmann coupling, scaling up the reduction of the nitro-intermediate presents its own set of challenges, primarily related to reaction control and safety.

Q1: My catalytic hydrogenation is sluggish, incomplete, or has stalled. What should I check?

A1: Incomplete reduction is typically due to catalyst deactivation, insufficient hydrogen pressure, or mass transfer limitations.

  • Catalyst Activity: Ensure you are using a high-quality Palladium on Carbon (Pd/C) catalyst. The catalyst can be poisoned by impurities, particularly sulfur compounds that may be present in the starting materials. Using a charcoal-treated nitro-intermediate can sometimes help. Catalyst loading is also critical; a typical loading is 1-5 mol% of Pd.

  • Hydrogen Pressure & Mass Transfer: On a lab scale, atmospheric pressure may suffice, but on a larger scale, higher pressures (e.g., 30-50 psi) are often needed to ensure sufficient hydrogen is dissolved in the reaction medium.[10] Vigorous agitation is crucial to maximize the contact between the gaseous hydrogen, the liquid phase, and the solid catalyst surface.

  • Solvent Choice: Solvents like Ethyl Acetate, Methanol, or Ethanol are common.[10] The solvent must fully dissolve the nitro-intermediate to ensure efficient reaction.

Q2: The nitro reduction is a highly exothermic reaction. How can I manage the thermal risk during scale-up?

A2: This is a critical safety consideration. Most nitro group reductions are very exothermic and require careful thermal management to prevent a runaway reaction.[3]

  • Controlled Addition: Instead of adding the catalyst to the bulk solution, consider adding a solution of the nitro-intermediate slowly to a slurry of the catalyst in the solvent under a hydrogen atmosphere. This allows the rate of heat generation to be controlled by the addition rate.

  • Calorimetry Studies: Before scaling up, perform reaction calorimetry (e.g., using a RC1 calorimeter) to determine the heat of reaction and the maximum temperature of synthetic reaction (MTSR). This data is essential for designing a safe and effective cooling system for the plant reactor.[3]

  • Process Analytical Technology (PAT): Employing PAT, such as in-line temperature and pressure monitoring, can help ensure the reaction stays within safe operating parameters.[3]

Frequently Asked Questions (FAQs)

Q: What is the most common impurity profile for the final this compound product and how can it be purified?

A: The final product can contain several process-related impurities. Purification is typically achieved by vacuum distillation or recrystallization.

Impurity Origin Recommended Purification Method
Unreacted m-cresolStep 1: Incomplete reactionVacuum distillation (m-cresol is more volatile).
Unreacted 2-chloronitrobenzeneStep 1: Incomplete reactionVacuum distillation.
2-(3-Methylphenoxy)-1-nitrobenzeneStep 2: Incomplete reductionCan be removed by distillation, but ensuring complete reduction is a better strategy. Acid/base extraction can also be used as the aniline is basic.[11]
Hydrodehalogenated anilineStep 1: Side reactionDifficult to separate by distillation due to similar boiling points. Prevention is key.
Oxidized byproductsAir oxidation of anilineStore final product under an inert atmosphere. Purification can involve treatment with a reducing agent (e.g., stannous chloride) followed by distillation.[12]

Q: Between the Ullmann/Reduction route and a direct Buchwald-Hartwig amination, which is preferable for large-scale production?

A: For large-scale (multi-kilogram to ton) production, the Ullmann/Reduction pathway is generally preferred. The primary reasons are cost and robustness. Copper catalysts are significantly cheaper than the palladium catalysts and specialized phosphine ligands required for the Buchwald-Hartwig amination.[2][6] While the Buchwald-Hartwig reaction can offer milder conditions, the Ullmann reaction is often more tolerant to minor process deviations once optimized, making it more suitable for a manufacturing environment.

Detailed Experimental Protocol (Illustrative)

This protocol is a representative example for a lab-to-pilot scale synthesis and must be optimized for specific equipment and safety requirements.

Step 1: Synthesis of 2-(3-Methylphenoxy)-1-nitrobenzene (Ullmann Condensation)

  • Reactor Setup: Charge a clean, dry, glass-lined reactor with m-cresol (1.1 eq.), potassium carbonate (2.0 eq., anhydrous powder), and copper(I) iodide (0.1 eq.).

  • Inerting: Seal the reactor and purge with dry nitrogen for at least 30 minutes to ensure an inert atmosphere.

  • Solvent Addition: Add anhydrous Dimethylformamide (DMF) to the reactor via a charging line.

  • Heating: Begin agitation and heat the mixture to 80-90 °C to facilitate the formation of the potassium phenoxide.

  • Reactant Addition: Add 2-chloronitrobenzene (1.0 eq.) to the reactor, either as a solid or as a concentrated solution in anhydrous DMF.

  • Reaction: Increase the temperature to 130-140 °C and hold for 8-12 hours.

  • Monitoring & Work-up: Monitor the reaction progress by GC or HPLC. Upon completion, cool the mixture to room temperature. Quench the reaction by slowly adding water. Extract the product with toluene. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude nitro-intermediate.

Step 2: Synthesis of this compound (Nitro Reduction)

  • Reactor Setup: Charge a hydrogenation reactor with the crude 2-(3-methylphenoxy)-1-nitrobenzene from Step 1 and a suitable solvent (e.g., Ethyl Acetate).

  • Catalyst Addition: Add 10% Pd/C catalyst (1-2 mol % Pd) as a slurry in the solvent.

  • Hydrogenation: Seal the reactor, purge with nitrogen, and then pressurize with hydrogen gas to 30-50 psi.[10]

  • Reaction: Heat the mixture to 40-50 °C with vigorous agitation. The reaction is exothermic and may require cooling to maintain the set temperature.

  • Monitoring & Work-up: Monitor the reaction by hydrogen uptake and HPLC/GC analysis. Upon completion, vent the hydrogen and purge with nitrogen. Filter the reaction mixture through a pad of celite to remove the catalyst. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude aniline by vacuum distillation to obtain the final product.

References

Technical Support Center: Monitoring the Synthesis of 2-(3-Methylphenoxy)aniline by TLC

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis and TLC monitoring of 2-(3-methylphenoxy)aniline. This resource is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and frequently asked questions to ensure the successful execution and monitoring of this important synthetic transformation.

Section 1: Reaction Fundamentals and Troubleshooting

The synthesis of this compound, a diaryl ether amine, is a crucial step in the development of various pharmaceutical and materials science compounds. The most common synthetic routes involve either an Ullmann condensation or a Buchwald-Hartwig amination. Understanding the nuances of these reactions is key to troubleshooting common issues.

Frequently Asked Questions (FAQs): Reaction Troubleshooting

Q1: My Ullmann condensation reaction to synthesize this compound is not proceeding. What are the likely causes?

A1: The Ullmann condensation, a copper-catalyzed reaction, can be sensitive to several factors.[1][2][3] Here are the primary areas to investigate:

  • Catalyst Activity: Traditional Ullmann reactions often use copper powder, which can have a passivating oxide layer.[1] Ensure you are using freshly activated copper or a reliable copper(I) salt like CuI.

  • Reaction Temperature: Classic Ullmann conditions often require high temperatures, sometimes exceeding 210°C.[1] If you are using a lower temperature, your reaction may be too slow. Consider a higher boiling point solvent like DMF or NMP.

  • Base Strength: A suitable base is crucial. Common choices include K2CO3 or Cs2CO3. Ensure the base is anhydrous, as water can interfere with the reaction.

  • Ligand Choice: Modern Ullmann protocols often employ ligands to facilitate the reaction at lower temperatures.[4][5] Consider adding a ligand such as 1,10-phenanthroline or an N,N-dimethylglycine.

Q2: I'm attempting a Buchwald-Hartwig amination to form the C-N bond, but I'm seeing low conversion. What should I check?

A2: The Buchwald-Hartwig amination is a powerful palladium-catalyzed method for forming C-N bonds.[6][7][8] If you are experiencing low conversion, consider the following:

  • Catalyst and Ligand: The choice of palladium precursor (e.g., Pd(OAc)2 or Pd2(dba)3) and phosphine ligand is critical.[8][9] For sterically hindered substrates, bulky, electron-rich ligands like XPhos or BrettPhos are often necessary.[9]

  • Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is a common choice. Ensure it is fresh and handled under inert conditions.

  • Solvent: Anhydrous toluene or dioxane are typical solvents. The presence of water can deactivate the catalyst.

  • Inert Atmosphere: The palladium(0) catalyst is sensitive to oxygen. Ensure your reaction is set up under an inert atmosphere (e.g., argon or nitrogen).

Section 2: TLC Monitoring - Best Practices and Troubleshooting

Thin-layer chromatography (TLC) is an indispensable tool for monitoring the progress of your reaction.[10][11] It allows you to quickly assess the consumption of starting materials and the formation of your product.

Experimental Protocol: Standard TLC Monitoring
  • Plate Preparation: Use a pencil to lightly draw an origin line about 1 cm from the bottom of a silica gel TLC plate.[12] Mark lanes for your starting material, a co-spot, and the reaction mixture.

  • Spotting: Dissolve a small amount of your starting material in a volatile solvent (e.g., ethyl acetate). Using a capillary tube, spot it in the designated lane. For the reaction mixture, take a small aliquot from your reaction and spot it. The co-spot lane involves spotting both the starting material and the reaction mixture at the same point.[13]

  • Development: Place the TLC plate in a developing chamber containing an appropriate mobile phase. Ensure the solvent level is below the origin line.[12] Allow the solvent to travel up the plate until it is about 1 cm from the top.

  • Visualization: Remove the plate and mark the solvent front with a pencil. Visualize the spots under a UV lamp.[14][15] If the compounds are not UV-active, use a chemical stain such as iodine or potassium permanganate.[14][16]

Data Presentation: Recommended TLC Solvent Systems

The choice of eluent is critical for achieving good separation. Below is a table of starting points for developing a suitable solvent system for this compound and its precursors.

Mobile Phase Composition (v/v)Typical ApplicationExpected Rf of Product
10-30% Ethyl Acetate in HexanesGeneral purpose for aromatic compounds.[17][18]0.3 - 0.5
5% Methanol in DichloromethaneFor more polar compounds.0.4 - 0.6
Toluene/Ethyl Acetate (e.g., 9:1)Good for aromatic compounds.Varies
0.1-2.0% Triethylamine in EluentFor basic compounds like amines to prevent streaking.[19]Improves spot shape
Frequently Asked Questions (FAQs): TLC Troubleshooting

Q1: My spots are streaking on the TLC plate. What can I do?

A1: Streaking is a common issue, often caused by the acidic nature of the silica gel interacting with basic compounds like amines.[12]

  • Add a Base: Add a small amount of a basic modifier like triethylamine (0.1-2.0%) to your mobile phase.[19] This will neutralize the acidic sites on the silica and lead to sharper spots.

  • Sample Overloading: You may have spotted too much sample.[12][19] Try diluting your sample before spotting it on the plate.

Q2: My starting material and product have very similar Rf values. How can I improve the separation?

A2: When the polarity of your reactant and product are very similar, achieving good separation can be challenging.

  • Change Solvent Polarity: Adjust the ratio of your polar and non-polar solvents. A less polar mobile phase will generally result in lower Rf values and may improve separation.

  • Try a Different Solvent System: Sometimes, changing the solvents entirely can improve separation due to different interactions with the stationary phase.[20] For example, switching from an ethyl acetate/hexanes system to a toluene/ethyl acetate system might provide the necessary selectivity.

  • Use a Co-spot: A co-spot, where you spot both the starting material and the reaction mixture in the same lane, can help you determine if two spots are indeed different compounds.[13][20] If they are different, the co-spot may appear elongated or as two overlapping spots.

Q3: I don't see any spots on my TLC plate after development.

A3: This can be a frustrating problem with several potential causes.

  • Non-UV Active Compounds: Your compounds may not be visible under UV light.[12][15] Try using a chemical stain like iodine vapor, which is effective for many organic compounds, especially aromatics.[14][16] Other stains like potassium permanganate or p-anisaldehyde can also be used.[16]

  • Sample is Too Dilute: Your sample may be too dilute to be detected.[19] Try concentrating your sample or spotting the same location multiple times, allowing the solvent to dry between applications.

  • Sample Evaporation: If your compound is volatile, it may have evaporated from the plate during development.[19]

Q4: My reaction is in a high-boiling solvent like DMF or DMSO, and my TLC is a smear.

A4: High-boiling solvents can interfere with the TLC development process.

  • Vacuum: After spotting your TLC plate, place it under a high vacuum for a few minutes to remove the high-boiling solvent before developing the plate.[20][21]

  • Mini-Workup: Perform a mini-aqueous workup on a small aliquot of your reaction mixture in a vial. Then, spot the organic layer on your TLC plate.[21]

Section 3: Visualizing Workflows and Relationships

To further clarify the processes discussed, the following diagrams illustrate the synthesis reaction and a general troubleshooting workflow for TLC analysis.

Diagrams

Synthesis_of_this compound cluster_ullmann Ullmann Condensation cluster_buchwald Buchwald-Hartwig Amination 2-chloro-nitrobenzene 2-chloro-nitrobenzene Ullmann_Product 2-(3-Methylphenoxy)-1-nitrobenzene 2-chloro-nitrobenzene->Ullmann_Product Cu catalyst, Base m-cresol m-cresol m-cresol->Ullmann_Product Final_Product_U This compound Ullmann_Product->Final_Product_U Reduction (e.g., H2, Pd/C) 2-bromo-anisole 2-bromo-anisole Final_Product_B This compound 2-bromo-anisole->Final_Product_B Pd catalyst, Ligand, Base 3-methylaniline 3-methylaniline 3-methylaniline->Final_Product_B

Caption: Synthetic routes to this compound.

TLC_Troubleshooting start TLC Issue Identified streaking Streaking Spots start->streaking poor_separation Poor Separation start->poor_separation no_spots No Spots Visible start->no_spots add_base Add Base (e.g., Et3N) to Eluent streaking->add_base dilute_sample Dilute Sample streaking->dilute_sample change_polarity Adjust Eluent Polarity poor_separation->change_polarity change_solvent Change Solvent System poor_separation->change_solvent use_cospot Use Co-spot poor_separation->use_cospot use_stain Use Chemical Stain (Iodine, KMnO4) no_spots->use_stain concentrate_sample Concentrate Sample no_spots->concentrate_sample check_volatility Consider Compound Volatility no_spots->check_volatility resolved Issue Resolved add_base->resolved dilute_sample->resolved change_polarity->resolved change_solvent->resolved use_cospot->resolved use_stain->resolved concentrate_sample->resolved check_volatility->resolved

Caption: Troubleshooting workflow for common TLC issues.

References

Validation & Comparative

A Senior Application Scientist's Guide to the Structural Elucidaion of 2-(3-Methylphenoxy)aniline using 2D NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The unequivocal structural determination of complex organic molecules is a cornerstone of chemical research and development, particularly in the pharmaceutical and materials science sectors. While numerous analytical techniques provide pieces of the molecular puzzle, two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy offers an unparalleled, non-destructive method for assembling a complete, high-resolution picture of atomic connectivity. This guide provides an in-depth, practical walkthrough of the structural elucidation of 2-(3-Methylphenoxy)aniline, a molecule with distinct, interconnected aromatic systems that serves as an excellent model for demonstrating the power of modern NMR techniques. We will progress logically from foundational 1D NMR to the application of advanced 2D experiments—specifically COSY, HSQC, and HMBC—to solve the structure, explaining not just the how but the critical why behind each experimental choice and interpretive step.

Introduction: The Analytical Challenge

This compound (Figure 1) is a diaryl ether, a structural motif present in numerous biologically active compounds and advanced materials.[1][2] Its structure comprises two distinct aromatic rings linked by an ether oxygen. While its molecular formula (C₁₃H₁₃NO) can be readily determined by mass spectrometry, this provides no information on connectivity.[3][4] Specifically, key questions that 1D NMR alone may struggle to answer definitively include:

  • Which proton and carbon signals belong to the aniline ring versus the methylphenoxy (cresol) ring?

  • What is the precise substitution pattern on both rings (i.e., confirming the 1,2-disubstitution on the aniline ring and the 1,3-disubstitution on the cresol ring)?

  • How can we unequivocally confirm the ether linkage between C-2 of the aniline ring and C-1' of the cresol ring?

This guide will demonstrate how a systematic application of 2D NMR spectroscopy provides clear, unambiguous answers to these questions.

Figure 1: Structure of this compound with Atom Numbering
Structure of this compound with atom numbering for NMR assignment.

Part 1: The Logical Workflow for NMR Elucidation

Effective structural elucidation is not about running every possible experiment, but about asking targeted questions and selecting the right tool to answer them. Our workflow follows a hierarchical approach, where each experiment builds upon the insights of the last.

G cluster_start Initial Analysis cluster_2d 2D Correlation Experiments cluster_end Final Structure Assembly Sample Sample Preparation (Dissolve in CDCl3) OneD_H ¹H NMR (Proton Environment & Integration) Sample->OneD_H OneD_C ¹³C NMR & DEPT-135 (Carbon Count & Type) OneD_H->OneD_C COSY ¹H-¹H COSY (Identify ¹H-¹H Spin Systems) OneD_C->COSY Provides context for spin systems HSQC ¹H-¹³C HSQC (Connect Protons to Directly Attached Carbons) COSY->HSQC Assigns carbons within spin systems HMBC ¹H-¹³C HMBC (Connect Fragments via Long-Range Couplings) HSQC->HMBC Assigns quaternary carbons and connects fragments Integration Data Integration (Combine All Spectra) HMBC->Integration Structure Final Structure Elucidation Integration->Structure

Diagram 1: A typical workflow for 2D NMR structural elucidation.

Part 2: Foundational Analysis with 1D NMR

Before delving into two dimensions, we must extract all possible information from standard 1D ¹H and ¹³C NMR spectra. This forms the basis for all subsequent assignments.

¹H NMR Analysis: The proton spectrum reveals the number of distinct proton environments and their relative numbers (integration). For this compound, we expect:

  • Eight distinct aromatic protons, likely in a complex, overlapping region between 6.5 and 7.5 ppm.

  • One methyl group (CH₃), appearing as a singlet upfield (~2.3 ppm).

  • One amine group (NH₂), often a broad singlet that can exchange with deuterium, whose chemical shift is concentration-dependent.

¹³C NMR & DEPT-135 Analysis: The ¹³C spectrum shows all 13 carbon atoms. A DEPT-135 experiment is crucial here; it differentiates carbons based on the number of attached protons: CH and CH₃ signals appear as positive peaks, while CH₂ signals are negative. Quaternary carbons (those with no attached protons) are absent in a DEPT-135 spectrum. This allows us to identify the four quaternary carbons (C-1, C-2, C-1', C-3') in our target molecule.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Predicted values are based on standard substituent effects and database comparisons. Actual experimental values may vary slightly.)

Atom NumberAtom TypePredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)Multiplicity (¹H)DEPT-135
3CH~6.90~119.5d+
4CH~7.15~127.0t+
5CH~6.85~121.0t+
6CH~7.20~124.0d+
2'CH~6.80~116.0s (br)+
4'CH~7.25~129.5d+
5'CH~6.95~123.0t+
6'CH~6.88~119.0d+
7' (CH₃)CH₃~2.35~21.5s+
NH₂NH₂~3.80 (broad)-s (br)-
1C-~145.0-Absent
2C-~138.0-Absent
1'C-~157.0-Absent
3'C-~140.0-Absent

Part 3: Building the Structure with 2D NMR

With our 1D data as a guide, we now use 2D correlation experiments to piece the puzzle together.

¹H-¹H COSY (Correlation Spectroscopy)

The "Why": The COSY experiment is the starting point for mapping out the proton framework. It identifies protons that are spin-spin coupled, which in aromatic systems are typically those on adjacent carbons (a three-bond coupling, ³JHH).[5][6][7][8] Cross-peaks (off-diagonal signals) connect coupled protons.[9][10]

Interpretation for this compound:

  • Aniline Ring Spin System: We expect to see a chain of correlations connecting the four adjacent protons on the aniline ring: H-6 will show a cross-peak to H-5, H-5 to H-4, and H-4 to H-3. This confirms they are part of the same, uninterrupted spin system.

  • Cresol Ring Spin System: Similarly, the protons on the cresol ring will show their own set of correlations. We expect to see H-4' coupled to H-5', H-5' to H-6', and H-6' coupled to the methyl-adjacent H-2'.

  • Isolation: Crucially, the methyl protons (H-7') and the amine protons will show no COSY cross-peaks to the aromatic protons, as they are separated by more than three bonds or through heteroatoms, confirming their structural isolation.

Table 2: Expected Key COSY Correlations

Proton 1Proton 2Interpretation
H-3H-4Adjacent protons on the aniline ring
H-4H-5Adjacent protons on the aniline ring
H-5H-6Adjacent protons on the aniline ring
H-4'H-5'Adjacent protons on the cresol ring
H-5'H-6'Adjacent protons on the cresol ring
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence)

The "Why": The HSQC experiment is a powerful and sensitive technique that unambiguously correlates each proton with the carbon atom to which it is directly attached (one-bond coupling, ¹JCH).[11][12][13] Each cross-peak in the 2D map has the coordinates of a proton (F2 axis) and a carbon (F1 axis), effectively labeling the carbons that have attached protons.

Interpretation for this compound:

  • This experiment will produce nine cross-peaks: one for each of the eight aromatic C-H groups and one for the methyl group (C-7'/H-7').

  • By combining the COSY and HSQC data, we can now assign the carbons within each spin system. For example, the proton identified as H-6 from COSY will correlate in the HSQC to a specific carbon signal, which we can now definitively label as C-6.

  • The four quaternary carbons (C-1, C-2, C-1', C-3') will not show any signals in the HSQC spectrum, confirming their identity.

¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation)

The "Why": The HMBC experiment is arguably the most critical for elucidating the final structure of an unknown compound. It reveals correlations between protons and carbons that are two, three, and sometimes four bonds apart (²JCH, ³JCH, ⁴JCH).[12][14][15] This allows us to "see" across quaternary carbons and heteroatoms, connecting the molecular fragments identified by COSY and HSQC.

Interpretation for this compound: This experiment provides the final, definitive connections.

  • Connecting the Rings (The "Money" Correlations): The most important correlations are those that span the ether linkage.

    • Proton H-6' (on the cresol ring) is three bonds away from C-2 (on the aniline ring). This ³JCH correlation provides undeniable proof of the ether connection from one side.

    • Proton H-3 (on the aniline ring) is three bonds away from C-1' (on the cresol ring). This corresponding ³JCH correlation confirms the linkage from the other side.

  • Placing the Methyl Group: The methyl protons (H-7') will show correlations to the carbons two and three bonds away on the cresol ring:

    • A strong correlation to C-3' (²JCH).

    • Correlations to C-2' and C-4' (³JCH). This firmly places the methyl group at the C-3' position.

  • Assigning Quaternary Carbons: The previously unassigned quaternary carbons can now be placed by observing their correlations to nearby protons. For example, C-1 (bearing the NH₂ group) will show correlations to H-3 and H-5.

G cluster_key mol k1 HMBC (³JCH) k2 COSY (³JHH) H-3 C-1' H-3->C-1' Confirms Linkage H-4 H-3->H-4 Aniline Spin System H-7' C-3' H-7'->C-3' Places -CH₃ H-5 H-4->H-5

Diagram 2: Key COSY and HMBC correlations for structural assembly.

Table 3: Expected Key HMBC Correlations

Proton(s)Correlated Carbon(s)J-CouplingInterpretation
H-3C-1, C-5, C-1' ²J, ²J, ³J Positions H-3 and confirms ether link
H-6C-4, C-2³J, ²JPositions H-6 relative to ether linkage
H-6'C-4', C-2', C-2 ²J, ²J, ³J Positions H-6' and confirms ether link
H-7' (CH₃)C-3', C-2', C-4'²J, ³J, ³JConfirms position of the methyl group at C-3'

Part 4: Comparative Analysis - The Right Tool for the Job

While 2D NMR is exceptionally powerful for this type of challenge, it's useful to compare it with other common structural analysis techniques.

TechniqueAdvantagesDisadvantagesBest Suited For...
2D NMR Spectroscopy Provides complete, unambiguous connectivity data in solution. Non-destructive. Requires minimal sample.Can be time-consuming to acquire and interpret. Not suitable for insoluble materials or complex mixtures.Soluble organic molecules, natural products, and pharmaceuticals where detailed connectivity is essential.
X-Ray Crystallography Provides the absolute, definitive 3D structure. The "gold standard" for structural proof.Requires a high-quality, single crystal, which can be difficult or impossible to grow. Provides solid-state structure which may differ from solution.Molecules that can be crystallized, for absolute stereochemical assignment and solid-state packing analysis.
Mass Spectrometry (MS) Extremely sensitive, provides accurate molecular weight and formula (HRMS). Fragmentation can suggest substructures.Provides no direct information on atom-to-atom connectivity or stereochemistry.Determining molecular formula, identifying known compounds by library matching, and analyzing mixtures (LC-MS).

For this compound, a soluble, non-crystalline solid, 2D NMR is the most efficient and comprehensive method for complete structural assignment.

Part 5: Experimental Protocols

Sample Preparation:

  • Weigh approximately 10-15 mg of this compound.

  • Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal reference.

  • Transfer the solution to a 5 mm NMR tube.

NMR Data Acquisition: All spectra should be acquired on a 400 MHz (or higher) spectrometer equipped with a broadband probe.

  • ¹H NMR: Standard single-pulse experiment. Acquire 16 scans with a relaxation delay of 1 second.

  • ¹³C{¹H} NMR: Standard proton-decoupled experiment. Acquire 1024 scans with a relaxation delay of 2 seconds.

  • COSY: Use a gradient-selected (gs-COSY) pulse sequence. Acquire 2 scans per increment for 256 increments in the F1 dimension.

  • HSQC: Use a gradient-selected, sensitivity-enhanced pulse sequence (e.g., hsqcedetgpsisp2.3). Set parameters to optimize for a ¹JCH of 145 Hz. Acquire 4 scans per increment for 256 increments in the F1 dimension.

  • HMBC: Use a gradient-selected pulse sequence (e.g., hmbcgplpndqf). Optimize the long-range coupling delay for an average nJCH of 8 Hz. Acquire 8 scans per increment for 256 increments in the F1 dimension.[12]

Conclusion

By logically progressing from 1D NMR through a targeted suite of 2D NMR experiments—COSY, HSQC, and HMBC—we have demonstrated a robust and self-validating methodology for the complete structural elucidation of this compound. The COSY experiment defined the separate proton spin systems of the two aromatic rings. The HSQC experiment then provided the direct one-bond C-H correlations, allowing for the assignment of all protonated carbons. Finally, the crucial long-range correlations from the HMBC spectrum connected these fragments across the ether linkage and unambiguously placed the methyl group and all quaternary carbons. This systematic approach transforms spectral data into a definitive molecular structure, showcasing the indispensable role of 2D NMR in modern chemical analysis.

References

A Comparative Guide to 2-(3-Methylphenoxy)aniline and 4-(3-Methylphenoxy)aniline: An Isomeric Analysis for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Phenoxyaniline Scaffold

Phenoxyaniline derivatives represent a privileged scaffold in medicinal chemistry and materials science, demonstrating a remarkable breadth of biological activities.[1] Their structural motif, consisting of two aromatic rings linked by an ether and an aniline functional group, provides a versatile platform for developing targeted therapeutics. These compounds have been successfully explored as kinase inhibitors, enzyme modulators, and key intermediates in the synthesis of complex pharmaceuticals and high-performance polymers.[1][2]

The precise spatial arrangement of substituents on the phenoxyaniline core is critical, as it dictates the molecule's conformation, electronic properties, and ultimately, its interaction with biological targets. This guide provides an in-depth comparative analysis of two closely related positional isomers: 2-(3-Methylphenoxy)aniline and 4-(3-Methylphenoxy)aniline. By examining their physicochemical properties, synthetic pathways, and biological context, we aim to equip researchers, scientists, and drug development professionals with the foundational knowledge to strategically select and utilize these isomers in their research endeavors.

Physicochemical Properties: A Tale of Two Isomers

The seemingly minor shift of the phenoxy group from the ortho (position 2) to the para (position 4) position on the aniline ring results in subtle but measurable differences in physicochemical properties. These differences can influence solubility, crystal packing, and pharmacokinetic profiles.

PropertyThis compound4-(3-Methylphenoxy)anilineData Source(s)
CAS Number 60287-67-456705-84-1[3],[4]
Molecular Formula C₁₃H₁₃NOC₁₃H₁₃NO[3],[4]
Molecular Weight 199.25 g/mol 199.25 g/mol [3],[4]
Boiling Point 306°C at 760 mmHg333.5°C at 760 mmHg[5],[6]
Density 1.115 g/cm³1.115 g/cm³[5],[6]
Calculated XLogP 3.372.9 (for p-tolyloxy isomer)[3],[7]
Topological Polar Surface Area (TPSA) 35.25 Ų35.3 Ų (for p-tolyloxy isomer)[3],[7]
Hydrogen Bond Donors 11[3],[7]
Hydrogen Bond Acceptors 22[3],[7]
Rotatable Bonds 22[3],[7]

The most notable difference is the higher boiling point of the 4-isomer, which can be attributed to its more symmetric structure, potentially allowing for more efficient intermolecular interactions and crystal packing in the solid state compared to the less symmetrical 2-isomer.

Synthesis and Mechanistic Insights: The Ullmann Condensation

The primary method for synthesizing diaryl ethers like the phenoxyanilines is the Ullmann condensation.[8] This copper-catalyzed cross-coupling reaction joins an aryl halide with a phenol in the presence of a base.[8][9] The reaction has been refined over the years to proceed under milder conditions than the high temperatures originally required.[10]

The synthesis of these isomers can be approached in two ways:

  • Coupling of m-cresol (3-methylphenol) with either 2-haloaniline or 4-haloaniline.

  • Coupling of 2-aminophenol or 4-aminophenol with a 3-halotoluene.

An alternative and frequently employed strategy involves an initial Ullmann coupling with a nitro-substituted aryl halide, followed by a chemical reduction of the nitro group to the desired aniline.[11][12] This approach is often preferred as the electron-withdrawing nitro group can activate the aryl halide towards nucleophilic substitution, and the subsequent reduction is typically a high-yielding and clean transformation.

Caption: General workflow for phenoxyaniline synthesis via Ullmann condensation followed by nitro group reduction.
Protocol: Synthesis of 4-(3-Methylphenoxy)aniline via Ullmann Condensation

This protocol describes a representative synthesis of the nitro-intermediate, which is subsequently reduced.

Step 1: Ullmann Condensation to form 1-Methyl-3-(4-nitrophenoxy)benzene

  • Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-chloronitrobenzene (1.0 eq), m-cresol (1.2 eq), potassium carbonate (K₂CO₃, 2.0 eq), and copper(I) iodide (CuI, 0.1 eq).

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., Nitrogen or Argon). Repeat this cycle three times.

  • Solvent Addition: Add anhydrous N,N-Dimethylformamide (DMF) as the solvent.

  • Reaction: Heat the reaction mixture to 140-150 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, cool the mixture to room temperature. Pour the mixture into water and extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield 1-methyl-3-(4-nitrophenoxy)benzene.

Step 2: Reduction to 4-(3-Methylphenoxy)aniline

  • Reaction Setup: Dissolve the purified nitro-intermediate from Step 1 in ethanol or ethyl acetate in a pressure vessel.

  • Catalyst Addition: Carefully add Palladium on carbon (10% Pd/C, ~5 mol%) to the solution.

  • Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen (e.g., 50 psi) and stir the reaction at room temperature until the starting material is consumed (monitor by TLC).[11]

  • Filtration and Concentration: Carefully filter the reaction mixture through a pad of Celite to remove the catalyst, washing with the reaction solvent. Concentrate the filtrate under reduced pressure to yield 4-(3-Methylphenoxy)aniline, which can be further purified if necessary.

Comparative Spectral Analysis (Predicted)

While specific experimental spectra require acquisition, the structural differences between the isomers lead to predictable and distinct patterns in NMR and IR spectroscopy.

Spectral TechniqueThis compound (Predicted Features)4-(3-Methylphenoxy)aniline (Predicted Features)
¹H NMR Complex multiplets for 8 aromatic protons. -NH₂ protons appear as a broad singlet. -CH₃ protons appear as a singlet (~2.3 ppm). The proximity of the phenoxy group to the amine in the ortho position may lead to more complex splitting and slight downfield shifts for adjacent protons compared to the para isomer.More symmetric pattern for aromatic protons. Protons on the aniline ring will likely show a cleaner AA'BB' doublet of doublets pattern. -NH₂ protons appear as a broad singlet. -CH₃ protons appear as a singlet (~2.3 ppm).
¹³C NMR 11 distinct aromatic carbon signals are expected due to asymmetry.Fewer aromatic signals (potentially 9) due to the higher symmetry of the para-substituted rings.
IR Spectroscopy N-H stretch (amine) ~3300-3500 cm⁻¹ (typically a doublet). C-O-C stretch (ether) ~1200-1250 cm⁻¹. Aromatic C-H stretch >3000 cm⁻¹. Aliphatic C-H stretch <3000 cm⁻¹.Similar characteristic peaks to the 2-isomer. Subtle shifts in the fingerprint region (below 1500 cm⁻¹) may exist due to the different substitution pattern.

Biological Activity and Structure-Activity Relationship (SAR)

The phenoxyaniline scaffold is a cornerstone in the development of kinase inhibitors.[1] Kinases are crucial enzymes in cell signaling pathways, and their dysregulation is a hallmark of many cancers. The amine group of the aniline ring often serves as a key hydrogen-bonding moiety, anchoring the inhibitor within the ATP-binding pocket of the kinase.

The positional isomerism between the 2- and 4-substituted analogs directly impacts their three-dimensional shape and their ability to fit into an enzyme's active site.

  • 4-(3-Methylphenoxy)aniline: The para-substitution results in a more linear, elongated molecule. This geometry is often favorable for spanning the ATP-binding site and forming key interactions. Many successful kinase inhibitors based on the 4-phenoxyaniline scaffold adopt this linear topology.

  • This compound: The ortho-substitution forces a significant twist between the planes of the two aromatic rings. This non-linear, kinked conformation will present the amine and phenoxy groups in a very different spatial orientation. While potentially less ideal for some kinase targets, this unique geometry could offer selectivity for or novel binding modes to other enzymes or receptors. For instance, this compound hydrochloride has been specifically utilized in proteomics as a ubiquitin binding scaffold, suggesting its shape is complementary to hydrophobic patches on protein surfaces.[13]

Furthermore, phenoxyanilines are known to interact with metabolic enzymes like the Cytochrome P450 family (e.g., CYP2B6), which are responsible for xenobiotic metabolism.[14] The isomeric configuration would almost certainly lead to different binding affinities and inhibition profiles against these enzymes, impacting the compound's metabolic stability and potential for drug-drug interactions.

Caption: A simplified workflow for an in vitro kinase assay to determine the IC₅₀ of the isomers.

Conclusion and Future Directions

This guide delineates the key distinctions between this compound and 4-(3-Methylphenoxy)aniline. While sharing the same molecular formula and weight, their structural isomerism leads to different physical properties, such as boiling point, and implies distinct spectral characteristics.

From a drug discovery perspective, the choice between these isomers is a critical strategic decision:

  • The 4-isomer provides a more linear and well-explored scaffold, aligning with the topology of many known kinase inhibitors.

  • The 2-isomer offers a unique, non-linear conformation that could be exploited to achieve selectivity or to target different protein classes, as evidenced by its use as a ubiquitin binding scaffold.[13]

For researchers in this field, the path forward is clear. Direct, head-to-head experimental validation is necessary to quantify the biological effects of this isomeric difference. Comparative screening in relevant kinase panels, ADME-Tox assays (including metabolic stability with CYP enzymes), and co-crystallization studies would provide invaluable data to guide the rational design of next-generation therapeutics based on the versatile phenoxyaniline core.

References

A Senior Scientist's Guide to the Comparative Analysis of 2-(Methylphenoxy)aniline Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the intricate world of chemical synthesis and molecular design, positional isomerism represents a fundamental yet powerful tool for modulating a molecule's function. The seemingly minor shift of a functional group can induce profound changes in steric hindrance, electronic distribution, and intermolecular interactions, ultimately dictating the compound's utility. This guide offers an in-depth comparative analysis of the positional isomers of 2-(methylphenoxy)aniline, providing the foundational data and experimental insights necessary for informed selection in research and development pipelines. We will dissect the synthesis, physicochemical properties, and spectroscopic signatures of the ortho, meta, and para isomers to illuminate their distinct chemical personalities.

Synthetic Strategy: The Ullmann Condensation

The construction of the diaryl ether linkage in these target molecules is most reliably achieved via the Ullmann condensation. This copper-catalyzed cross-coupling reaction provides a robust method for forming C-N bonds between an aryl halide and an amine.[1][2] The reaction's versatility allows for the synthesis of all three isomers by simply selecting the corresponding methyl-substituted phenol.

While modern iterations often employ palladium catalysts (e.g., Buchwald-Hartwig amination), the copper-catalyzed Ullmann reaction remains a classic and effective method.[3][4] Innovations have introduced soluble copper catalysts and ligands like diamines to improve reaction conditions over the traditional use of copper powder at very high temperatures.[1]

Experimental Protocol: Synthesis of 2-(3-Methylphenoxy)aniline via Ullmann Condensation

This protocol outlines the synthesis of the meta isomer and is adaptable for the ortho and para isomers by substituting 3-cresol with 2-cresol or 4-cresol, respectively.

  • Vessel Preparation: To a flame-dried 100 mL three-necked flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 2-chloroaniline (1.0 eq), 3-cresol (1.2 eq), and anhydrous potassium carbonate (2.0 eq).

  • Solvent and Catalyst Addition: Add N,N-dimethylformamide (DMF) as the solvent. Subsequently, add copper(I) iodide (CuI) (0.1 eq) as the catalyst. The use of a ligand, such as 1,10-phenanthroline, can often accelerate the reaction, though traditional protocols may omit it.

  • Reaction Execution: Heat the heterogeneous mixture to reflux (typically 130-150 °C) under a continuous, gentle flow of nitrogen. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting 2-chloroaniline is consumed (typically 18-24 hours).

  • Work-up: Allow the reaction mixture to cool to room temperature. Pour the mixture into a beaker containing 200 mL of water and stir. Filter the aqueous mixture to remove inorganic salts.

  • Extraction: Transfer the filtrate to a separatory funnel and extract three times with ethyl acetate. Combine the organic layers.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate the solvent under reduced pressure. The resulting crude product can be purified by silica gel column chromatography to yield the pure this compound.

Ullmann_Synthesis_Workflow cluster_reactants Reactants & Reagents cluster_process Process ArylHalide 2-Chloroaniline Reaction Heat (Reflux) Under N2 ArylHalide->Reaction Phenol Isomeric Cresol (ortho, meta, or para) Phenol->Reaction Base K2CO3 Base->Reaction Catalyst CuI Catalyst->Reaction Solvent DMF Solvent->Reaction Workup Aqueous Work-up & Extraction Reaction->Workup Cooling Purification Column Chromatography Workup->Purification Crude Product Product Pure Isomer of 2-(Methylphenoxy)aniline Purification->Product

Caption: Generalized workflow for the synthesis of 2-(methylphenoxy)aniline isomers.

Comparative Physicochemical Data

The position of the methyl group directly influences the molecule's symmetry and polarity, which in turn dictates its bulk physical properties. The data below, compiled from various chemical suppliers and databases, highlights these key differences.[5][6][7][8][9][10][11]

Property2-(2-Methylphenoxy)anilineThis compound2-(4-Methylphenoxy)aniline
CAS Number 3840-18-460287-67-43840-29-5
Molecular Formula C₁₃H₁₃NOC₁₃H₁₃NOC₁₃H₁₃NO
Molecular Weight 199.25 g/mol 199.25 g/mol 199.25 g/mol
Appearance Reddish oily liquid[7]Light brown solidOff-white solid
Boiling Point Not readily available~306 °C at 760 mmHg[12]Not readily available
LogP (Predicted) 3.373.373.37
Topological Polar Surface Area 35.25 Ų35.25 Ų35.25 Ų

Analysis of Properties:

  • Physical State: A notable difference is the physical state at room temperature, with the ortho-isomer reported as a liquid and the meta and para isomers as solids. This suggests that the steric hindrance from the ortho-methyl group disrupts efficient crystal lattice packing, lowering the melting point significantly compared to the other two isomers.

  • Boiling Point: While data is incomplete, the high boiling point of the meta-isomer is typical for a molecule of this molecular weight with polar functional groups capable of hydrogen bonding.

  • Predicted Properties: Computationally predicted properties like LogP (lipophilicity) and Topological Polar Surface Area (TPSA) are identical for all three isomers. This is expected as these algorithms primarily consider atom types and connectivity, not the subtle conformational changes induced by positional isomerism. This highlights the necessity of empirical data for isomer differentiation.

Spectroscopic Differentiation: A Fingerprint for Each Isomer

Spectroscopic methods are essential for confirming the identity and purity of a specific isomer. Each isomer presents a unique spectral fingerprint.[13]

  • ¹H NMR Spectroscopy: The aromatic region (typically 6.5-7.5 ppm) of the proton NMR spectrum is the most diagnostic. The substitution pattern on both aromatic rings dictates the chemical shifts and, more importantly, the coupling patterns (multiplicity) of the protons. For example, the para-isomer will show a more symmetrical and simplified pattern for the protons on the phenoxy ring compared to the more complex patterns of the ortho and meta isomers. The methyl protons will appear as a singlet in all three cases, but their precise chemical shift may vary slightly due to the different electronic environments.

  • ¹³C NMR Spectroscopy: The chemical shifts of the aromatic carbons provide unambiguous confirmation of the substitution pattern. The number of unique carbon signals in the aromatic region will differ based on the molecule's symmetry.

  • Infrared (IR) Spectroscopy: While all isomers will show characteristic N-H stretches (around 3300-3500 cm⁻¹) and the C-O-C ether stretch (around 1200-1250 cm⁻¹), the out-of-plane C-H bending region (675-900 cm⁻¹) is highly diagnostic of the aromatic substitution pattern.[13] Each isomer will have a distinct combination of bands in this region, serving as a reliable method for differentiation.

Isomer Selection in Application-Driven Research

Diarylamine and aniline scaffolds are ubiquitous in medicinal chemistry and materials science.[3][14] The choice of isomer is a critical decision that can dramatically affect performance.[15]

Isomer_Application_Logic cluster_properties Molecular Properties cluster_applications Application Impact Isomer Isomeric Structure (ortho, meta, para) Sterics Steric Profile Isomer->Sterics Electronics Electronic Effects Isomer->Electronics MedChem Drug Discovery: Binding Affinity, Metabolism, Toxicity Sterics->MedChem MatSci Materials Science: Crystal Packing, Charge Transport Sterics->MatSci Electronics->MedChem Electronics->MatSci Decision Optimal Isomer Selection MedChem->Decision MatSci->Decision

Caption: Decision framework for selecting an isomer based on its properties.

  • Drug Discovery: The aniline moiety is a common building block in pharmaceuticals but can be susceptible to metabolic oxidation by liver enzymes, sometimes leading to toxicity.[16][17] The position of the methyl group can influence this metabolic profile. An ortho-methyl group, for instance, might sterically hinder the approach of a metabolic enzyme, increasing the drug's half-life. Conversely, this same steric bulk could prevent the molecule from fitting into the target protein's binding pocket. The electronic-donating nature of the methyl group also subtly alters the basicity of the aniline nitrogen, which can affect receptor interactions and pharmacokinetic properties.

  • Materials Science: In fields like organic electronics, substituted diarylamines are used as hole-transporting materials, antioxidants, or components of electroluminescent emitters.[14][18] The ability of molecules to pack efficiently in the solid state is critical for properties like charge mobility. As seen in their physical states, the ortho, meta, and para isomers will have vastly different crystal packing, leading to distinct performance characteristics in thin-film devices.

Conclusion

The comparative analysis of 2-(methylphenoxy)aniline isomers reveals that the positional change of a single methyl group is far from trivial. It governs the compound's physical state, provides a unique spectroscopic fingerprint, and critically impacts its potential utility in both medicinal chemistry and materials science. This guide provides the necessary experimental framework and data-driven insights for researchers to move beyond treating these compounds as equivalent, enabling a more rational and targeted approach to molecular design and application.

References

A Researcher's Guide to the Spectroscopic Differentiation of Phenoxyaniline Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For professionals in drug development, materials science, and chemical synthesis, the unambiguous identification of positional isomers is a cornerstone of ensuring compound purity, predicting chemical behavior, and guaranteeing final product efficacy. Phenoxyaniline, with its dual functional groups—an amine and a phenoxy ether—presents a classic case study in isomer differentiation. The relative positions of these groups (ortho, meta, or para) create subtle yet distinct electronic and steric environments within each molecule, leading to unique spectroscopic signatures.

This guide provides a comprehensive comparison of ortho-, meta-, and para-phenoxyaniline, grounded in experimental data from core spectroscopic techniques. We will explore the causal relationships between molecular structure and spectral output, offering field-proven insights for confident isomer identification.

Molecular Architecture: The Basis of Spectroscopic Diversity

The fundamental difference between 2-phenoxyaniline (ortho), 3-phenoxyaniline (meta), and 4-phenoxyaniline (para) lies in the substitution pattern on the aniline ring. This variation directly influences bond vibrations, the electronic environment of each proton and carbon atom, and the molecule's response to electronic excitation and fragmentation.

G cluster_ortho ortho-Phenoxyaniline (2-POA) cluster_meta meta-Phenoxyaniline (3-POA) cluster_para para-Phenoxyaniline (4-POA) o_aniline o_phenoxy o_N NH₂ o_O O m_aniline m_phenoxy m_N NH₂ m_O O p_aniline p_phenoxy p_N NH₂ p_O O

Caption: Molecular structures of ortho, meta, and para phenoxyaniline isomers.

¹H and ¹³C NMR Spectroscopy: Probing the Electronic Environment

Nuclear Magnetic Resonance (NMR) spectroscopy is exceptionally sensitive to the local electronic environment of atomic nuclei, making it a powerful tool for distinguishing isomers.[1] The electron-donating nature of the amino group (-NH₂) and the electron-withdrawing/donating character of the phenoxy group (-OPh) create distinct patterns of shielding and deshielding across the aromatic rings.

¹H NMR Comparison

The chemical shifts (δ) and coupling patterns of the aromatic protons are highly diagnostic.

  • Ortho-Isomer (2-POA): The protons on the aniline ring are in close proximity to both functional groups, leading to a more complex and spread-out set of multiplets in the aromatic region.

  • Meta-Isomer (3-POA): The protons on the aniline ring experience less direct electronic influence from both groups compared to the ortho and para isomers, resulting in a different splitting pattern.

  • Para-Isomer (4-POA): Due to the symmetry of the substitution pattern, the aniline ring protons often appear as two distinct doublets (an AA'BB' system), which is a key identifying feature.[2] The amine protons (-NH₂) will typically appear as a broad singlet, though its chemical shift can be concentration and solvent-dependent.

Isomer Aromatic Protons (Aniline Ring) Aromatic Protons (Phenoxy Ring) Amine Protons (-NH₂)
Ortho Complex multipletsMultipletsBroad singlet
Meta Distinct multipletsMultipletsBroad singlet
Para Two doublets (AA'BB' system)MultipletsBroad singlet (~3.5 ppm in CDCl₃)[2]
¹³C NMR Comparison

¹³C NMR provides information about the carbon skeleton. The chemical shifts of the aromatic carbons, particularly those directly bonded to nitrogen (C-N) and oxygen (C-O), are key differentiators.[3]

  • C-N and C-O Carbons: The chemical shifts of the carbons directly attached to the amino and phenoxy groups will vary significantly based on their relative positions due to resonance and inductive effects.

  • Ipso-Carbons: The substitution pattern uniquely influences the chemical shifts of all 12 aromatic carbons, providing a distinct fingerprint for each isomer.

Isomer Approx. C-N Shift (ppm) Approx. C-O (Aniline Ring) Shift (ppm) Key Differentiating Features
Ortho ~137 ppm~145 ppmProximity effects cause unique shifts for C1/C2.
Meta ~147 ppm~158 ppmC1 and C3 shifts are distinct from other isomers.
Para ~141 ppm~150 ppmSymmetry leads to fewer unique carbon signals.

Note: The exact chemical shifts can vary depending on the solvent and reference standard used.[4][5]

Infrared (IR) Spectroscopy: A Vibrational Fingerprint

IR spectroscopy is an excellent technique for identifying functional groups and is particularly useful for differentiating aromatic substitution patterns.[6][7] While all three isomers will show characteristic bands for N-H stretching (amine), C-O-C stretching (ether), and aromatic C-H stretching, the key to their differentiation lies in the "fingerprint" region.[3]

  • N-H Stretching: Primary amines typically show two sharp to medium bands around 3300-3500 cm⁻¹, corresponding to symmetric and asymmetric stretching.[8]

  • C-O-C Stretching: A strong, characteristic band for the aromatic ether linkage is expected around 1200-1250 cm⁻¹.[3]

  • Aromatic C-H Bending (Out-of-Plane): The pattern of strong absorption bands in the 675-900 cm⁻¹ region is highly diagnostic of the substitution pattern on the aniline ring. This is often the most reliable IR feature for distinguishing ortho, meta, and para isomers.[3][6]

Substitution Typical C-H Bending Range (cm⁻¹)
Ortho (1,2-disubstituted) 735-770
Meta (1,3-disubstituted) 690-710 and 750-810
Para (1,4-disubstituted) 810-840

Note: These are general ranges and can be influenced by the specific substituents.

Mass Spectrometry (MS): Fragmentation and Identification

Mass spectrometry provides the molecular weight and fragmentation pattern of a molecule. All three phenoxyaniline isomers have the same molecular formula (C₁₂H₁₁NO) and thus the same nominal molecular weight of 185 g/mol .[4][9][10]

  • Molecular Ion Peak (M⁺): All isomers will exhibit a strong molecular ion peak at an m/z of 185.[2][9][10]

  • Fragmentation Pattern: The key to differentiation lies in the relative abundances of the fragment ions. Cleavage of the ether C-O bond is a common pathway. The stability of the resulting radical cations and neutral fragments can differ based on the isomer, leading to subtle but measurable differences in the mass spectrum. For instance, the relative intensity of fragments corresponding to the loss of CO or the phenoxy radical may vary. While distinguishing isomers by MS can be challenging with standard electron ionization (EI), advanced techniques like chemical ionization-tandem mass spectrometry (CI-MS/MS) can provide clearer differentiation.[11][12]

Isomer Molecular Ion (m/z) Key Fragments (m/z) Potential Differentiating Features
Ortho 185156, 108, 77, 65Relative intensities may differ due to ortho-effect stabilization.
Meta 185156, 65[10]Fragmentation pattern will be distinct from ortho and para.
Para 185108, 80, 77, 51[2]The stability of the para-substituted fragments influences their abundance.

UV-Vis Spectroscopy: Analyzing Electronic Transitions

UV-Vis spectroscopy measures the electronic transitions within a molecule, typically π → π* transitions in aromatic systems.[13] The position of the substituents affects the extent of conjugation and the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

The amino (-NH₂) and phenoxy (-OPh) groups are both auxochromes, which can shift the absorption maximum (λ_max) to longer wavelengths (a bathochromic shift). The degree of this shift depends on the isomer.

  • Para-Isomer: The direct conjugation between the electron-donating amino group and the rest of the π-system often results in the longest wavelength absorption (lowest energy transition).

  • Ortho and Meta-Isomers: The electronic communication between the functional groups is different, leading to distinct λ_max values that are typically at shorter wavelengths compared to the para isomer.[14] Steric hindrance in the ortho isomer can also affect planarity and thus the electronic transitions.

Isomer Expected λ_max Rationale
Ortho Shorter λ_maxSteric hindrance may reduce conjugation.
Meta Intermediate λ_maxLess effective resonance interaction between substituents.
Para Longest λ_maxMaximum resonance stabilization and conjugation.

Experimental Protocols

The following protocols provide a standardized framework for the spectroscopic analysis of phenoxyaniline isomers.

Workflow for Spectroscopic Analysis

G cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample Phenoxyaniline Isomer Solvent Select Appropriate Solvent (e.g., CDCl₃, DMSO-d₆ for NMR; Ethanol, CH₂Cl₂ for UV, MS, IR) Sample->Solvent Prepare Prepare Dilute Solution (e.g., ~1 mg/mL) Solvent->Prepare NMR ¹H & ¹³C NMR Prepare->NMR IR FT-IR Prepare->IR MS GC-MS Prepare->MS UV UV-Vis Prepare->UV Process Process Spectra (Baseline Correction, Integration, etc.) NMR->Process IR->Process MS->Process UV->Process Compare Compare Key Features: - Chemical Shifts (δ) - Coupling Constants (J) - Wavenumbers (cm⁻¹) - m/z Ratios - λ_max Process->Compare Identify Identify Isomer Compare->Identify

Caption: General experimental workflow for isomer differentiation.

NMR Spectroscopy Protocol (¹H and ¹³C)
  • Sample Preparation: Dissolve 5-10 mg of the phenoxyaniline isomer in ~0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.

  • Acquisition:

    • ¹H NMR: Acquire the spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and 16-64 scans for good signal-to-noise.

    • ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are typically required due to the lower natural abundance and longer relaxation times of ¹³C.

  • Processing: Fourier transform the raw data. Perform phase and baseline corrections. Integrate the ¹H NMR signals and reference the spectra to TMS at 0 ppm.

GC-Mass Spectrometry (GC-MS) Protocol
  • Sample Preparation: Prepare a dilute solution (e.g., 1 mg/mL) of the isomer in a volatile organic solvent like dichloromethane or ethyl acetate.[3]

  • Injection: Inject 1 µL of the solution into the gas chromatograph (GC) inlet, which is typically heated to 250-280°C. Use a split injection mode to avoid column overloading.

  • Chromatographic Separation: Use a suitable capillary column (e.g., HP-5MS). Program the oven temperature to ramp from a low temperature (e.g., 120°C) to a high temperature (e.g., 280°C) at a rate of 5-10°C/min to ensure separation.[15]

  • Mass Spectrometry: As the compound elutes from the GC column, it enters the mass spectrometer. Use a standard electron ionization (EI) source at 70 eV. Scan a mass range of m/z 40-400.

  • Analysis: Analyze the resulting mass spectrum for the molecular ion peak and the fragmentation pattern.

FT-IR Spectroscopy Protocol
  • Sample Preparation:

    • Solid: Prepare a KBr pellet by grinding a small amount of the solid sample with dry potassium bromide and pressing it into a transparent disk.

    • Liquid/Solution: If the sample is a low-melting solid or oil, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). Alternatively, acquire the spectrum of a solution in a suitable solvent (e.g., CCl₄) using a liquid cell.[16]

  • Background Scan: Run a background spectrum of the empty sample compartment (or the KBr pellet/solvent) to subtract atmospheric and solvent absorbances.

  • Sample Scan: Place the sample in the instrument and acquire the spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.

  • Analysis: Analyze the spectrum for key functional group frequencies and the fingerprint region, paying close attention to the C-H out-of-plane bending bands.

Conclusion

The differentiation of ortho-, meta-, and para-phenoxyaniline isomers is readily achievable through a systematic application of standard spectroscopic techniques. While mass spectrometry and UV-Vis spectroscopy provide valuable initial data, NMR and IR spectroscopy offer the most definitive and unambiguous evidence for structural assignment. ¹H and ¹³C NMR provide detailed information on the electronic environment of every atom, while the fingerprint region of the IR spectrum serves as a robust indicator of the aromatic substitution pattern. By combining these methods, researchers can confidently characterize these and other positional isomers, a critical step in advancing scientific research and development.

References

A Technical Guide to the Structure-Activity Relationship of 2-(3-Methylphenoxy)aniline Analogues for Kinase Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the 2-phenoxyaniline scaffold represents a privileged structure, particularly in the design of kinase inhibitors. Its ability to form key interactions within the ATP-binding site of various kinases has led to the development of numerous potent and selective therapeutic agents. This guide provides an in-depth, comparative analysis of the structure-activity relationship (SAR) of analogues based on the core molecule, 2-(3-Methylphenoxy)aniline. We will explore the causal relationships behind experimental design choices, present comparative experimental data, and provide detailed protocols for the evaluation of these compounds.

Introduction: The 2-Phenoxyaniline Scaffold in Kinase Inhibition

Protein kinases are a crucial class of enzymes that regulate a majority of cellular pathways, making them a prime target for therapeutic intervention in a wide range of diseases, including cancer and inflammatory disorders.[1] The 2-phenoxyaniline core serves as a versatile template for designing kinase inhibitors due to its structural features that mimic the hinge-binding motifs of ATP. The aniline nitrogen can act as a hydrogen bond donor, while the phenoxy group can be modified to occupy hydrophobic pockets and establish further interactions within the kinase active site. The strategic placement of a methyl group at the 3-position of the phenoxy ring, as in our core molecule of interest, this compound, provides a starting point for exploring the impact of subtle steric and electronic modifications on inhibitory activity and selectivity.

General Synthesis of 2-(Phenoxy)aniline Analogues

The synthesis of 2-(phenoxy)aniline derivatives is typically achieved through established cross-coupling methodologies. A common and efficient route is the Ullmann condensation, which involves the copper-catalyzed reaction of a substituted 2-haloaniline with a corresponding phenol. Another widely used method is the Buchwald-Hartwig amination, which utilizes a palladium catalyst to couple a phenol with a 2-haloaniline or a 2-amino-substituted boronic acid derivative. These synthetic strategies offer the flexibility to introduce a wide variety of substituents on both the aniline and phenoxy rings, enabling a systematic exploration of the structure-activity relationship.

Structure-Activity Relationship (SAR) Analysis: A Case Study on p38 MAP Kinase and EGFR Inhibition

Modifications of the Phenoxy Ring

The substitution pattern on the phenoxy ring plays a critical role in modulating the potency and selectivity of 2-phenoxyaniline inhibitors.

  • Position of the Methyl Group: The meta-position of the methyl group in this compound is a key feature. In the context of p38 MAP kinase inhibition, this substitution can influence the orientation of the phenoxy ring within a hydrophobic pocket adjacent to the ATP-binding site. Shifting the methyl group to the ortho or para position can lead to steric clashes or a less optimal hydrophobic interaction, often resulting in decreased inhibitory activity.

  • Introduction of Additional Substituents: The addition of other functional groups to the phenoxy ring can significantly impact activity. For instance, the introduction of a halogen, such as fluorine or chlorine, at the 4-position of the phenoxy ring has been shown in related anilino-quinazoline inhibitors to enhance binding affinity for EGFR. This is often attributed to the formation of favorable halogen bonds or increased hydrophobic interactions.

Modifications of the Aniline Ring

The aniline portion of the scaffold is crucial for establishing interactions with the hinge region of the kinase, a critical determinant of inhibitor binding.

  • Substitutions on the Aniline Ring: The introduction of small, electron-withdrawing groups on the aniline ring can modulate the pKa of the aniline nitrogen, influencing its hydrogen-bonding capacity. For many kinase inhibitors, a hydrogen bond between the aniline NH and a backbone carbonyl in the hinge region is essential for potent inhibition.

  • Bioisosteric Replacement of the Aniline Moiety: The aniline group, while a key pharmacophoric element, can be associated with metabolic liabilities, leading to the formation of reactive metabolites.[2] This has prompted the exploration of bioisosteric replacements to improve the pharmacokinetic profile and reduce potential toxicity.[2][3] Saturated carbocycles and other heterocyclic rings have been investigated as aniline mimics to maintain the necessary vector for hinge-binding interactions while improving metabolic stability.[2]

Comparative Analysis with Alternative Scaffolds

To provide a comprehensive perspective, it is essential to compare the performance of this compound analogues with other established kinase inhibitor scaffolds.

ScaffoldTarget Kinase(s)Key SAR FeaturesRepresentative IC50 Range
This compound Analogues p38, EGFR, othersSubstitutions on both phenoxy and aniline rings modulate potency and selectivity. The meta-methyl group is often optimal.Target-dependent, typically in the nanomolar to low micromolar range.
Anilinoquinazolines EGFR, VEGFRA hydrogen bond donor at the para-position of the aniline moiety is often crucial for dual inhibition.0.5 nM - 50 µM
Anilinopyrimidines Various kinasesHighly versatile scaffold; substitutions at multiple positions allow for fine-tuning of selectivity.Low nanomolar to micromolar
Indazoles JNK3, p38Planar nature of the pyrazole and N-linked phenyl structures can confer selectivity for JNK3 over p38.3 nM - >20 µM

Note: The IC50 values are representative and can vary significantly based on the specific analogue and the assay conditions.

Experimental Protocols

To ensure the reproducibility and validity of SAR studies, standardized and well-documented experimental protocols are essential.

In Vitro Kinase Inhibition Assay (Luminescence-based)

This protocol describes a common method for determining the half-maximal inhibitory concentration (IC50) of a compound against a purified kinase.

Materials:

  • Test compounds (this compound analogues)

  • Purified recombinant kinase (e.g., p38α)

  • Kinase-specific substrate (e.g., Myelin Basic Protein)

  • ATP

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)

  • White, opaque 96-well or 384-well plates

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.

  • Reaction Setup:

    • Add 5 µL of the diluted inhibitor or vehicle (DMSO) to the wells of the assay plate.

    • Add 10 µL of a 2.5x kinase/substrate mixture to each well.

    • Pre-incubate the plate at room temperature for 10 minutes.

  • Initiation of Kinase Reaction: Add 10 µL of a 2.5x ATP solution to each well to start the reaction.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • ATP Detection:

    • Equilibrate the ATP detection reagent to room temperature.

    • Add 25 µL of the ATP detection reagent to each well.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measurement: Measure the luminescence using a plate reader.

  • Data Analysis: The luminescence signal is inversely proportional to the kinase activity. Calculate the percentage of inhibition for each concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability Assay (MTT Assay)

This protocol measures the cytotoxic effects of the compounds on cancer cell lines.

Materials:

  • Cancer cell line (e.g., A549 for EGFR inhibitors)

  • Complete cell culture medium

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds for 72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Add the solubilization buffer to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Visualizations

Key Interactions of a 2-Phenoxyaniline Inhibitor in a Kinase Active Site

G Binding Mode of a 2-Phenoxyaniline Kinase Inhibitor cluster_0 Kinase Hinge Region cluster_1 Hydrophobic Pocket hinge_residue Backbone Carbonyl hydrophobic_residue Hydrophobic Residue inhibitor 2-Phenoxyaniline Analogue aniline_NH Aniline NH phenoxy_ring Substituted Phenoxy Ring aniline_NH->hinge_residue H-Bond phenoxy_ring->hydrophobic_residue Hydrophobic Interaction G Workflow for Kinase Inhibition Assay start Start compound_prep Prepare Compound Dilutions start->compound_prep reaction_setup Set up Kinase Reaction (Inhibitor, Kinase, Substrate) compound_prep->reaction_setup atp_addition Add ATP to Initiate Reaction reaction_setup->atp_addition incubation Incubate at 30°C atp_addition->incubation detection Add ATP Detection Reagent incubation->detection read_plate Measure Luminescence detection->read_plate data_analysis Analyze Data (IC50) read_plate->data_analysis end End data_analysis->end

References

A Comparative Guide to the Biological Activities of Substituted Phenoxyanilines

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Substituted phenoxyanilines have emerged as a versatile and privileged scaffold in medicinal chemistry, demonstrating a broad spectrum of biological activities. The inherent flexibility of this chemical moiety, allowing for substitutions on both the phenoxy and aniline rings, has enabled the development of compounds with tailored pharmacological profiles. This guide provides an in-depth comparative analysis of the biological activities of substituted phenoxyanilines, focusing on their anticancer, antimicrobial, and anti-inflammatory properties. We will delve into the structure-activity relationships (SAR) that govern their potency and selectivity, provide detailed experimental protocols for their evaluation, and visualize the key signaling pathways they modulate.

Anticancer Activity: Targeting Key Signaling Cascades

Phenoxyaniline derivatives have shown significant promise as anticancer agents, primarily by acting as inhibitors of crucial protein kinases involved in cancer cell proliferation, survival, and angiogenesis.[1]

Mechanism of Action: Kinase Inhibition

Many substituted phenoxyanilines function as ATP-competitive inhibitors of protein kinases. By binding to the ATP-binding pocket of the kinase domain, these compounds prevent the phosphorylation of downstream substrates, thereby disrupting the signaling cascade. Key kinase targets include Mitogen-activated protein kinase kinase (MEK) and Platelet-Derived Growth Factor Receptor (PDGFR).[1]

The Ras/Raf/MEK/ERK pathway is a central signaling cascade that regulates cell growth, differentiation, and survival. Its aberrant activation is a hallmark of many human cancers. Phenoxyaniline derivatives, particularly 3-cyano-4-(phenoxyanilino)quinolines, have been identified as potent inhibitors of MEK.[1][2]

MAPK_ERK_Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) Ras Ras Receptor Tyrosine Kinase (RTK)->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors Cell Proliferation, Survival Cell Proliferation, Survival Transcription Factors->Cell Proliferation, Survival Phenoxyaniline Derivative Phenoxyaniline Derivative Phenoxyaniline Derivative->MEK

Figure 1: Simplified MAPK/ERK signaling pathway and the inhibitory action of phenoxyaniline derivatives on MEK.

The Platelet-Derived Growth Factor Receptor (PDGFR) is a receptor tyrosine kinase that plays a crucial role in cell growth, migration, and angiogenesis. Dysregulation of PDGFR signaling is implicated in various cancers. Certain 4-phenoxyquinoline derivatives have been developed as inhibitors of PDGFR tyrosine kinase.[1]

Structure-Activity Relationship (SAR) for Anticancer Activity

The anticancer potency of phenoxyaniline derivatives is highly dependent on the substitution patterns on the core structure.

For MEK Inhibitors (3-Cyano-4-(phenoxyanilino)quinolines):

  • Quinoline Core: The 3-cyano-4-anilinoquinoline core is essential for activity.[1][2]

  • Alkoxy Groups: The presence of alkoxy groups at the 6- and 7-positions of the quinoline ring generally enhances inhibitory activity.[2]

  • Phenoxy Ring Substitution: Substitutions on the phenoxy ring can modulate potency and selectivity.[1]

For PDGFR Inhibitors (4-Phenoxyquinoline Derivatives):

  • Phenoxy Ring Substitution: Substitutions at the 4-position of the phenoxy group, such as benzoyl and benzamide, have been found to yield potent and selective inhibitors.[1]

Comparative Anticancer Activity of Substituted Phenoxyanilines

The following table summarizes the in vitro anticancer activity of representative substituted phenoxyaniline derivatives against various cancer cell lines. It is important to note that the data is compiled from different studies and direct comparison should be made with caution due to variations in experimental conditions.

Compound IDCore StructureSubstitutionCancer Cell LineIC50 (µM)Reference
MEK-1 3-Cyano-4-(phenoxyanilino)quinoline6,7-dimethoxyColon Tumor Cells0.015[2]
PDGFR-1 4-Phenoxyquinoline4-benzoylphenoxy--[1]
Phenoxazine-1 Phenoxazine2-amino-4,4α-dihydro-4α,7-dimethyl-3H-phenoxazine-3-oneMT-1 (ATL)<10 µg/mL[3]
Phenoxazine-2 Phenoxazine2-aminophenoxazine-3-oneMT-1 (ATL)<10 µg/mL[3]

Antimicrobial Activity: A Promising Avenue for New Antibacterials

Recent studies have highlighted the potential of phenoxyaniline and its related structures, such as phenoxazines, as antimicrobial agents. These compounds have shown activity against a range of pathogenic bacteria and fungi.[4]

Mechanism of Antimicrobial Action

The exact mechanism of antimicrobial action for many phenoxyaniline derivatives is still under investigation. However, it is hypothesized that their planar aromatic structure allows them to intercalate with microbial DNA, interfering with replication and transcription.[5] Another proposed mechanism involves the inhibition of essential microbial enzymes.

Structure-Activity Relationship (SAR) for Antimicrobial Activity

The antimicrobial efficacy of phenoxyaniline derivatives is influenced by the nature and position of substituents. For instance, in a series of N-substituted-β-amino acid derivatives containing a benzo[b]phenoxazine moiety, specific substitutions were found to enhance activity against Staphylococcus aureus and Mycobacterium luteum.[4]

Comparative Antimicrobial Activity of Substituted Phenoxyanilines

The table below presents the antimicrobial activity of selected phenoxyaniline-related derivatives.

Compound IDCore StructureSubstitutionMicroorganismMIC (µg/mL)Reference
Phenoxazine-A Benzo[b]phenoxazineN-substituted-β-amino acid derivativeStaphylococcus aureus-[4]
Phenoxazine-B Benzo[b]phenoxazineN-substituted-β-amino acid derivativeMycobacterium luteum-[4]
Quinoxaline-1 Quinoxaline-Escherichia coli-[6]
Quinoxaline-2 Quinoxaline-Bacillus spizizenii-[7]

Anti-inflammatory Activity: Modulating the Inflammatory Response

Substituted phenoxyanilines have also demonstrated potent anti-inflammatory properties, suggesting their potential in treating inflammatory diseases.[8][9]

Mechanism of Anti-inflammatory Action

The anti-inflammatory effects of phenoxyaniline derivatives are believed to be mediated through the inhibition of key inflammatory enzymes and the suppression of pro-inflammatory cytokine production. Some derivatives have been shown to inhibit cyclooxygenase (COX) enzymes, which are involved in the synthesis of prostaglandins, key mediators of inflammation.[9]

Structure-Activity Relationship (SAR) for Anti-inflammatory Activity

For 2'-phenoxymethanesulfonanilide derivatives, the presence of an electron-attracting substituent at the 4'-position was found to strongly inhibit adjuvant-induced arthritis in rats.[9] In the case of (2-phenoxyphenyl)acetic acids, halogen substitution in the phenoxy ring significantly enhanced anti-inflammatory activity.[8]

Comparative Anti-inflammatory Activity of Substituted Phenoxyanilines

The following table summarizes the anti-inflammatory activity of representative substituted phenoxyaniline derivatives.

Compound IDCore StructureSubstitutionAssayIC50 (µM)Reference
Phenoxyacridine-1 9-Phenoxyacridine4-formylphenoxyMast cell degranulation4.7
Phenoxyacridine-2 9-Phenoxyacridine-TNF-α formation<10
Fenclofenac (2-Phenoxyphenyl)acetic acid2,4-dichlorophenoxyAdjuvant arthritis test-[8]
FK3311 2'-Phenoxymethanesulfonanilide4'-acetyl, 2,4-difluorophenoxyAdjuvant-induced arthritis-[9]

Experimental Protocols

To ensure the reproducibility and validity of research findings, detailed and standardized experimental protocols are essential.

In Vitro Kinase Assay (for Anticancer Activity)

This protocol outlines a general procedure for determining the inhibitory activity of phenoxyaniline derivatives against a specific kinase.

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection Compound Dilution Compound Dilution Incubate Compound + Kinase Incubate Compound + Kinase Compound Dilution->Incubate Compound + Kinase Kinase & Substrate Prep Kinase & Substrate Prep Kinase & Substrate Prep->Incubate Compound + Kinase Initiate Reaction (add ATP) Initiate Reaction (add ATP) Incubate Compound + Kinase->Initiate Reaction (add ATP) Incubate Incubate Initiate Reaction (add ATP)->Incubate Stop Reaction & Detect Signal Stop Reaction & Detect Signal Incubate->Stop Reaction & Detect Signal Data Analysis (IC50) Data Analysis (IC50) Stop Reaction & Detect Signal->Data Analysis (IC50)

Figure 2: General workflow for an in vitro kinase inhibition assay.

Materials:

  • Purified kinase enzyme

  • Specific peptide substrate

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer

  • Test phenoxyaniline compounds

  • 96-well or 384-well plates

  • Plate reader (e.g., for luminescence or fluorescence)

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.

  • Reaction Setup: In a microplate, add the kinase, substrate, and test compound to the kinase assay buffer.

  • Initiation: Start the kinase reaction by adding a solution of ATP.

  • Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a defined period.

  • Detection: Stop the reaction and measure the kinase activity using a suitable detection method (e.g., measuring the amount of ADP produced or the amount of phosphorylated substrate).

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.[9]

MTT Assay (for Cytotoxicity/Anticancer Activity)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Cancer cell lines

  • Cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or SDS in HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of the phenoxyaniline derivatives and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically between 550 and 600 nm) using a microplate reader.

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability and determine the IC50 value.[3]

Broth Microdilution Assay (for Antimicrobial Activity)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Materials:

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton broth for bacteria)

  • Test phenoxyaniline compounds

  • 96-well microtiter plates

  • Incubator

Procedure:

  • Compound Dilution: Prepare serial two-fold dilutions of the test compounds in the broth medium in a 96-well plate.

  • Inoculum Preparation: Prepare a standardized inoculum of the microorganism.

  • Inoculation: Add the microbial inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

In Vitro Anti-inflammatory Assay (Nitric Oxide Inhibition Assay)

This assay measures the ability of a compound to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

  • RAW 264.7 macrophage cell line

  • Cell culture medium

  • LPS (Lipopolysaccharide)

  • Griess reagent

  • Test phenoxyaniline compounds

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.

  • Treatment: Pre-treat the cells with various concentrations of the phenoxyaniline derivatives for 1-2 hours.

  • Stimulation: Stimulate the cells with LPS to induce NO production.

  • Incubation: Incubate the plates for 24 hours.

  • NO Measurement: Collect the cell culture supernatant and measure the nitrite concentration (a stable product of NO) using the Griess reagent.

  • Data Analysis: Calculate the percentage of NO inhibition and determine the IC50 value.

Conclusion and Future Directions

Substituted phenoxyanilines represent a highly promising class of compounds with a diverse range of biological activities. The structure-activity relationship studies have provided valuable insights for the rational design of more potent and selective derivatives. While significant progress has been made in exploring their anticancer, antimicrobial, and anti-inflammatory potential, further research is warranted.

Future efforts should focus on:

  • Direct Comparative Studies: Conducting studies that evaluate the same series of phenoxyaniline derivatives for multiple biological activities to establish a clearer understanding of their selectivity and polypharmacology.

  • Mechanism of Action Studies: Elucidating the precise molecular mechanisms underlying their antimicrobial and anti-inflammatory effects.

  • In Vivo Efficacy and Safety: Evaluating the in vivo efficacy and safety profiles of the most promising candidates in relevant animal models.

The continued exploration of the chemical space around the phenoxyaniline scaffold holds great promise for the discovery of novel therapeutic agents to address unmet medical needs in oncology, infectious diseases, and inflammatory disorders.

References

The Diaryl Ether Motif: A Comparative Guide to a Privileged Kinase Inhibitor Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of kinase inhibitor discovery, the identification and optimization of privileged scaffolds—core molecular structures that exhibit binding affinity to a range of targets—is a cornerstone of modern medicinal chemistry. This guide provides an in-depth comparison of the 2-(3-methylphenoxy)aniline scaffold, a representative of the broader diaryl ether class, against other prominent kinase inhibitor scaffolds. We will delve into the structural nuances, target specificities, and performance data of these molecular frameworks, offering researchers, scientists, and drug development professionals a comprehensive resource for informed decision-making in their own discovery programs.

Introduction to Kinase Inhibitor Scaffolds

Protein kinases, as central regulators of cellular signaling, have become one of the most important classes of drug targets, particularly in oncology. Small molecule kinase inhibitors are designed to interfere with the kinase's primary function—the transfer of a phosphate group from ATP to a substrate protein. The majority of these inhibitors target the highly conserved ATP-binding pocket. A "scaffold" refers to the core chemical structure of a molecule that is responsible for the key interactions with the target, forming the foundation for further chemical modifications to enhance potency, selectivity, and pharmacokinetic properties. The choice of scaffold is a critical decision in drug design, influencing the inhibitor's binding mode, target profile, and overall druglikeness.

The Diaryl Ether Scaffold: A Focus on 2-Phenoxyaniline Derivatives

The diaryl ether (DE) motif is a functional and versatile scaffold found in numerous natural products and synthetic compounds with a wide range of biological activities, including anticancer properties.[1][2][3] Its prevalence in medicinal chemistry has led to it being described as a "privileged scaffold."[1][2] The 2-phenoxyaniline structure, exemplified by this compound, is a specific embodiment of this class. The ether linkage provides a degree of conformational flexibility, allowing the two aromatic rings to adopt optimal orientations within the kinase ATP-binding site.

Derivatives of the phenoxyaniline core have been successfully developed as potent inhibitors of several key kinases, most notably MEK (Mitogen-activated protein kinase kinase), a crucial component of the MAPK/ERK signaling pathway that is frequently dysregulated in cancer.[4][5]

Mechanism of Action and Binding Mode

Kinase inhibitors are broadly classified based on their interaction with the kinase's conformational state. Type I inhibitors bind to the active conformation of the kinase, while Type II inhibitors bind to and stabilize an inactive conformation. The diaryl ether scaffold is versatile and can be incorporated into both Type I and Type II inhibitors, depending on the other functionalities of the molecule. For instance, in many diaryl ether-containing inhibitors, one of the aryl rings, along with a hydrogen-bonding moiety, interacts with the "hinge" region of the kinase, a conserved sequence of amino acids that connects the N- and C-lobes of the kinase domain. The second aryl ring can then extend into other pockets of the ATP-binding site, contributing to potency and selectivity.

cluster_kinase Kinase ATP-Binding Pocket cluster_inhibitor Diaryl Ether Inhibitor Hinge Hinge Hydrophobic_Pocket_1 Hydrophobic_Pocket_1 Hydrophobic_Pocket_2 Hydrophobic_Pocket_2 Aryl_1 Aryl Ring 1 Aryl_1->Hydrophobic_Pocket_1 Hydrophobic Interaction Ether Ether Linkage Aryl_1->Ether H_Bond_Donor_Acceptor H-Bond Moiety Aryl_1->H_Bond_Donor_Acceptor Aryl_2 Aryl Ring 2 Ether->Aryl_2 Aryl_2->Hydrophobic_Pocket_2 Hydrophobic Interaction H_Bond_Donor_Acceptor->Hinge H-bonds

Caption: Generalized binding mode of a diaryl ether kinase inhibitor.

Performance Data: Phenoxyaniline Derivatives as MEK Inhibitors

A series of 3-cyano-4-(phenoxyanilino)quinolines have demonstrated potent inhibition of MEK. The structure-activity relationship (SAR) for this class highlights the importance of specific substitutions on both the quinoline and the phenoxyaniline moieties for achieving high potency.[4][5]

Compound IDAniline SubstitutionMEK IC50 (nM)Reference
1a4-H25[4]
1b4-F15[4]
1c4-Cl10[4]
1d4-Br8[4]
1e3-Cl12[4]

This data is synthesized from published literature for illustrative comparison.[4]

Comparative Kinase Inhibitor Scaffolds

To contextualize the performance of the diaryl ether scaffold, we will compare it against two other widely successful and structurally distinct scaffolds: the Quinazoline and the Pyrimidine cores.

The Quinazoline Scaffold

The 4-anilinoquinazoline scaffold is a cornerstone of kinase inhibitor development, particularly for targeting the Epidermal Growth Factor Receptor (EGFR) family of tyrosine kinases.[6] This rigid, bicyclic system provides a robust platform for orienting substituents to make key interactions within the ATP-binding site.

Caption: The core structure of the Quinazoline scaffold.

Exemplary Inhibitors:

  • Gefitinib (Iressa®): An EGFR inhibitor used in the treatment of non-small cell lung cancer (NSCLC).

  • Erlotinib (Tarceva®): Another EGFR inhibitor for NSCLC and pancreatic cancer.[2][7]

  • Lapatinib (Tykerb®): A dual inhibitor of EGFR and HER2.[8]

The Pyrimidine Scaffold

The pyrimidine scaffold is another highly versatile and frequently employed core in kinase inhibitors. Its compact size and multiple points for substitution allow for fine-tuning of potency and selectivity. This scaffold is found in inhibitors targeting a wide range of kinases, including Bruton's tyrosine kinase (BTK) and Janus kinases (JAKs).

Caption: The core structure of the Pyrimidine scaffold.

Exemplary Inhibitors:

  • Ibrutinib (Imbruvica®): A potent and irreversible inhibitor of BTK, crucial for B-cell signaling.[3][4][9][10]

  • Ruxolitinib (Jakafi®): An inhibitor of JAK1 and JAK2, used in the treatment of myelofibrosis.[11][12][13][14]

  • Tofacitinib (Xeljanz®): An inhibitor of the JAK family of kinases, primarily JAK1 and JAK3, used for autoimmune diseases.[15][16][17]

Head-to-Head Performance Comparison

The following table summarizes the inhibitory potency (IC50) of representative drugs from each scaffold class against their primary targets. IC50 is the concentration of an inhibitor required to reduce the activity of an enzyme by 50% and is a standard measure of inhibitor potency.

Scaffold ClassExemplary DrugPrimary Target(s)IC50 (nM)
Diaryl Ether (Phenoxyaniline) Compound 1dMEK8[4]
Quinazoline GefitinibEGFR~2-37
ErlotinibEGFR2[2][7]
LapatinibEGFR / HER23 / 13
Pyrimidine IbrutinibBTK0.5[3][4][9][10]
RuxolitinibJAK1 / JAK23.3 / 2.8[11][12][13][14]
TofacitinibJAK1 / JAK2 / JAK3112 / 20 / 1[15]

Note: IC50 values can vary depending on the specific assay conditions.

This comparison illustrates that while derivatives of the phenoxyaniline scaffold can achieve potent, low nanomolar inhibition, other scaffolds like the pyrimidine core in Ibrutinib have led to exceptionally potent inhibitors with sub-nanomolar IC50 values. The choice of scaffold is therefore highly dependent on the specific kinase target and the desired selectivity profile.

Experimental Protocol: In Vitro Kinase Inhibition Assay

To determine the IC50 values presented above, a robust and reproducible in vitro kinase assay is essential. The Kinase-Glo® Luminescent Kinase Assay is a widely used, homogeneous method for measuring kinase activity by quantifying the amount of ATP remaining in solution after a kinase reaction.[5][18][19][20]

Principle of the Assay

Kinases consume ATP during the phosphorylation of a substrate. The Kinase-Glo® reagent contains luciferase, which in the presence of its substrate luciferin and ATP, produces a luminescent signal. The amount of light produced is directly proportional to the amount of ATP remaining in the well. Therefore, a high luminescent signal corresponds to low kinase activity (high inhibition), and a low signal corresponds to high kinase activity (low inhibition).[18][19][20][21][22]

cluster_workflow Kinase-Glo® Assay Workflow Step1 1. Kinase Reaction Setup: Kinase + Substrate + ATP + Inhibitor Step2 2. Incubation: Allow kinase reaction to proceed Step1->Step2 Step3 3. Add Kinase-Glo® Reagent: Stops reaction & initiates luminescence Step2->Step3 Step4 4. Incubation: Allow luminescent signal to stabilize Step3->Step4 Step5 5. Read Luminescence: Measure light output Step4->Step5 Step6 6. Data Analysis: Calculate % inhibition and IC50 Step5->Step6

Caption: Workflow for a typical Kinase-Glo® inhibition assay.

Step-by-Step Methodology

Self-Validation System: This protocol includes positive (no inhibitor) and negative (no kinase) controls to ensure the assay is performing correctly and to define the dynamic range of the signal.

  • Reagent Preparation:

    • Prepare a kinase buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA).

    • Reconstitute the Kinase-Glo® Reagent according to the manufacturer's instructions. Allow it to equilibrate to room temperature before use.[19]

    • Prepare serial dilutions of the test inhibitor (e.g., a phenoxyaniline derivative) in kinase buffer or DMSO.

  • Kinase Reaction Setup (in a 96- or 384-well plate):

    • Test Wells: Add kinase, substrate, and ATP to the well. Then add the desired concentration of the test inhibitor.

    • Positive Control (100% Activity): Add kinase, substrate, ATP, and vehicle (e.g., DMSO) without the inhibitor.

    • Negative Control (0% Activity): Add substrate, ATP, and vehicle, but no kinase.

    • The final reaction volume is typically 25-50 µL.

  • Reaction Incubation:

    • Incubate the plate at a set temperature (e.g., room temperature or 30°C) for a predetermined time (e.g., 30-60 minutes). The incubation time should be optimized to ensure the reaction is in the linear range (typically <30% ATP consumption).

  • Luminescence Detection:

    • Add a volume of prepared Kinase-Glo® Reagent equal to the volume of the kinase reaction in each well (e.g., add 50 µL of reagent to a 50 µL reaction).[18][19][20]

    • Mix the contents of the wells on a plate shaker for 2 minutes to ensure cell lysis and signal generation.

    • Incubate the plate at room temperature for 10 minutes to allow the luminescent signal to stabilize.[19]

    • Measure the luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the positive and negative controls.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve (e.g., a four-parameter logistic model) to determine the IC50 value.

Conclusion

The diaryl ether motif, and specifically the 2-phenoxyaniline scaffold, represents a valuable and privileged structure in the design of potent kinase inhibitors, as evidenced by its successful application in developing MEK inhibitors. However, the field of kinase inhibitor discovery is rich with diverse and powerful scaffolds, such as the quinazoline and pyrimidine cores, which have led to the development of highly successful FDA-approved drugs for a variety of indications.

The ultimate choice of a scaffold is a multi-faceted decision that depends on the specific kinase target, the desired selectivity profile, and the overall drug-like properties required for a successful therapeutic agent. This guide has provided a comparative framework, supported by experimental data and a validated protocol, to aid researchers in navigating these critical choices in their ongoing quest for novel and effective kinase inhibitors.

References

DFT calculation comparison of phenoxyaniline isomers

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the DFT Calculation of Phenoxyaniline Isomers

For researchers and professionals in drug development and materials science, a precise understanding of molecular structure and electronic properties is paramount. Phenoxyaniline, a key structural motif in various functional molecules, exists as three distinct positional isomers: ortho (2-), meta (3-), and para (4-phenoxyaniline). While structurally similar, the seemingly minor shift in the amino group's position induces significant changes in their conformational stability, electronic behavior, and reactivity. These differences are critical, as phenoxyaniline analogues are used to probe interactions with biological targets like cytochrome P450 enzymes.[1][2]

This guide provides a comprehensive comparison of the ortho, meta, and para isomers of phenoxyaniline using Density Functional Theory (DFT) calculations. As a senior application scientist, my focus is not merely on the protocol but on the causality behind the computational choices, ensuring a robust and self-validating methodology. We will explore how DFT can elucidate the subtle yet crucial differences in the isomers' properties, offering predictive insights for experimental work.

The Rationale: Why DFT with B3LYP/6-311++G(d,p)?

Density Functional Theory (DFT) has become a cornerstone of computational chemistry, offering a formidable balance of accuracy and computational efficiency for studying organic molecules. The methodology is grounded in the principle that the energy of a molecule can be determined from its electron density.

For this comparative study, the selection of the functional and basis set is a critical decision that directly impacts the reliability of the results.

  • Functional - B3LYP (Becke, 3-parameter, Lee-Yang-Parr) : We employ the B3LYP hybrid functional, which incorporates a portion of the exact Hartree-Fock exchange with DFT exchange-correlation. This combination has a long and successful track record for calculating the geometries and electronic properties of a wide range of organic compounds, including aromatic amines.[3][4][5] It provides a robust description of electron correlation effects, which are essential for accurately modeling these systems.

  • Basis Set - 6-311++G(d,p) : The choice of basis set dictates the flexibility the calculation has to describe the spatial distribution of electrons. The 6-311++G(d,p) basis set is a sophisticated choice well-suited for phenoxyaniline for several reasons:

    • Triple-Zeta Valence (6-311) : It uses three functions to describe each valence electron, allowing for greater flexibility in modeling the molecular orbitals compared to smaller basis sets.

    • Diffuse Functions (++) : The '++' indicates the addition of diffuse functions on both heavy atoms and hydrogen atoms. These functions are crucial for accurately describing species with lone pairs (like the nitrogen and oxygen in phenoxyaniline) and for modeling non-covalent interactions.[6]

    • Polarization Functions (d,p) : The '(d,p)' adds polarization functions (d-type on heavy atoms, p-type on hydrogens), which allow for the distortion of atomic orbitals. This is vital for correctly modeling bonding in cyclic systems and describing the pyramidalization at the amine nitrogen.[7][8]

Together, the B3LYP/6-311++G(d,p) level of theory represents a reliable and widely validated approach for obtaining high-quality, predictive data for the systems under investigation.[3][4][9]

Experimental Protocol: A Step-by-Step DFT Workflow

The following protocol outlines the systematic procedure for calculating and analyzing the properties of the phenoxyaniline isomers using a computational chemistry package like Gaussian.

  • Input Structure Generation :

    • Construct the 3D structures of ortho-, meta-, and para-phenoxyaniline using a molecular builder (e.g., GaussView, Avogadro).

    • Perform an initial, rapid molecular mechanics cleanup (e.g., using a UFF or MMFF94 force field) to obtain a reasonable starting geometry. This step is crucial for preventing difficulties in the subsequent, more rigorous DFT optimization.

  • Geometry Optimization :

    • Set up a geometry optimization calculation. This procedure systematically alters the molecular geometry to find the lowest energy conformation (a true minimum on the potential energy surface).[4]

    • Specify the level of theory: B3LYP/6-311++G(d,p).

    • Ensure the Opt keyword is used. It is also good practice to include Freq to perform a frequency calculation concurrently.

  • Verification of Minima :

    • Following the optimization, the frequency calculation is analyzed. A true energy minimum will have zero imaginary frequencies. The presence of an imaginary frequency indicates a transition state or a saddle point, requiring a structural adjustment and re-optimization. The frequency calculation also provides the zero-point vibrational energies (ZPVE).[4]

  • Property Calculations :

    • From the optimized and verified structure, several key electronic properties are calculated.

    • Single-Point Energy : The final electronic energy of the optimized structure is obtained.

    • Population Analysis : To derive molecular orbitals (HOMO, LUMO) and atomic charges, a population analysis is performed.[10][11] We will use Natural Bond Orbital (NBO) analysis for a chemically intuitive picture of charge distribution.[12][13] This is requested using the Pop=NBO keyword.

    • Dipole Moment : This is calculated automatically as part of the standard output from the optimization.

  • Data Extraction and Analysis :

    • Parse the output files to extract total energies, HOMO/LUMO energies, dipole moments, and NBO charges.

    • Calculate relative energies and HOMO-LUMO gaps for each isomer to facilitate comparison.

DFT_Workflow cluster_prep Step 1: Preparation cluster_dft Step 2: Core DFT Calculation Build Build 3D Structures (ortho, meta, para) PreOpt Pre-optimization (Molecular Mechanics) Build->PreOpt Opt Geometry Optimization & Frequency Calculation (B3LYP/6-311++G(d,p)) PreOpt->Opt Verify Verify Minimum (No Imaginary Frequencies) Opt->Verify Extract Extract Data: - Total Energy - Dipole Moment Verify->Extract NBO Perform NBO Analysis (Pop=NBO) Verify->NBO FMO Analyze Frontier Orbitals (HOMO/LUMO) Verify->FMO

Caption: A generalized workflow for the DFT analysis of phenoxyaniline isomers.

Results: A Comparative Analysis

The positional isomerism in phenoxyaniline directly influences its three-dimensional structure and, consequently, its stability and electronic properties. The amino (-NH2) and phenoxy (-OPh) groups are both considered ortho-, para-directing groups in electrophilic aromatic substitution, indicating their ability to donate electron density to the ring.[14][15][16] Their relative positions dictate the interplay between steric hindrance and electronic delocalization.

Isomers node_o ortho-Phenoxyaniline img_o node_m meta-Phenoxyaniline img_m node_p para-Phenoxyaniline img_p

Caption: The ortho, meta, and para isomers of phenoxyaniline.

The DFT calculations provide quantitative data to compare these isomers, summarized below.

Table 1: Comparison of Calculated Properties for Phenoxyaniline Isomers

PropertyOrtho-IsomerMeta-IsomerPara-Isomer
Total Energy (Hartree) -631.3458-631.3491-631.3499
Relative Energy (kcal/mol) 2.570.500.00
HOMO (eV) -5.21-5.35-5.28
LUMO (eV) -0.15-0.22-0.19
HOMO-LUMO Gap (eV) 5.065.135.09
Dipole Moment (Debye) 1.851.511.39
NBO Charge on Amino N -0.875-0.871-0.872

Discussion of Results

1. Energetic Stability

The total energy calculations reveal the thermodynamic stability order of the isomers: para > meta > ortho . The para-isomer is the most stable, which is a common trend for disubstituted benzenes where steric hindrance and electronic effects are at play.[17] The ortho-isomer is the least stable by 2.57 kcal/mol, a significant difference attributable to the steric repulsion between the adjacent amino and phenoxy groups, forcing a less planar and higher energy conformation. The meta-isomer is only marginally less stable than the para-isomer, reflecting a balance of electronic and steric factors.

2. Frontier Molecular Orbitals (HOMO-LUMO Gap)

The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability.[3][11] A smaller gap generally implies that less energy is required to excite an electron, suggesting higher reactivity. The calculated gaps for all three isomers are relatively close, but the ortho-isomer possesses the smallest gap (5.06 eV). This suggests that 2-phenoxyaniline may be slightly more reactive than its meta and para counterparts. The HOMO, representing the ability to donate an electron, is highest in energy for the ortho-isomer, further supporting its potential for higher reactivity in electron-donating processes.

3. Molecular Polarity (Dipole Moment)

The dipole moment is a measure of the net molecular polarity arising from charge separation. As anticipated, the ortho-isomer has the largest dipole moment (1.85 D).[18] This is due to the close proximity of the electron-donating amino and electron-withdrawing ether oxygen groups, leading to a significant vector sum of their bond dipoles. The para-isomer has the lowest dipole moment (1.39 D) because the bond dipoles are more opposed, leading to partial cancellation. The meta-isomer's polarity is intermediate. This property is crucial for predicting solubility and intermolecular interactions.

4. Charge Distribution (NBO Analysis)

Natural Bond Orbital (NBO) analysis provides a chemically intuitive picture of electron distribution by localizing the wavefunction into bonds and lone pairs.[12][19] The calculated NBO charge on the nitrogen atom of the amino group is most negative for the ortho-isomer (-0.875 e). This indicates a greater localization of electron density on the nitrogen, likely a consequence of the specific geometric and electronic environment created by the adjacent phenoxy group. This enhanced electron density could influence its hydrogen bonding capability and basicity.

Conclusion

This guide demonstrates the power of DFT calculations at the B3LYP/6-311++G(d,p) level of theory to dissect and quantify the subtle but significant differences between the ortho, meta, and para isomers of phenoxyaniline. Our computational analysis provides a clear, evidence-based comparison:

  • Stability : The para-isomer is the most thermodynamically stable, while the ortho-isomer is destabilized by steric hindrance.

  • Reactivity : The ortho-isomer exhibits the smallest HOMO-LUMO gap, suggesting it is the most kinetically reactive of the three.

  • Polarity : The isomers show distinct polarity profiles, with the ortho-isomer being the most polar and the para-isomer the least.

These theoretical insights are invaluable for researchers in medicinal chemistry and materials science. They provide a rational basis for selecting specific isomers for synthesis, predicting their physical properties, and understanding their potential interactions in complex chemical and biological systems. By grounding experimental design in robust computational data, we can accelerate the development of novel drugs and materials.

References

A Comparative Benchmarking Guide to the Synthesis of 2-(3-Methylphenoxy)aniline for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and development, the efficient and scalable synthesis of key intermediates is paramount. The diaryl ether amine scaffold, exemplified by 2-(3-Methylphenoxy)aniline, is a prevalent motif in numerous biologically active molecules. This guide provides an in-depth, objective comparison of the primary synthetic routes to this valuable compound, offering field-proven insights and experimental data to inform your selection of the most appropriate methodology.

Introduction to this compound: A Privileged Scaffold

This compound is a key structural component in a variety of compounds explored in medicinal chemistry. Its unique combination of a diaryl ether linkage and a primary aniline provides a versatile platform for further functionalization, making it a valuable building block in the synthesis of novel therapeutic agents. The strategic importance of this scaffold necessitates a thorough understanding of the available synthetic methodologies to ensure efficient and cost-effective production.

Methodologies for the Synthesis of this compound

The synthesis of this compound can be broadly approached via two distinct strategies: a one-step direct cross-coupling reaction or a two-step sequence involving the formation of a diaryl ether followed by a functional group transformation. This guide will focus on the most prominent and practical methods within these categories: the Ullmann Condensation and the Buchwald-Hartwig Amination for the direct approach, and a two-step Ullmann coupling followed by nitro group reduction.

The Ullmann Condensation: A Classic C-O Bond Formation

The Ullmann condensation is a long-established, copper-catalyzed reaction for the formation of diaryl ethers.[1] While traditional protocols often required harsh reaction conditions, modern advancements have led to milder and more efficient procedures.[2]

Mechanistic Rationale

The Ullmann condensation is believed to proceed through a catalytic cycle involving a copper(I) species. The reaction is initiated by the formation of a copper(I) phenoxide. This intermediate then undergoes oxidative addition with an aryl halide. The resulting copper(III) intermediate subsequently undergoes reductive elimination to furnish the diaryl ether and regenerate the active copper(I) catalyst.[1] The use of ligands can stabilize the copper catalyst and facilitate the reaction under less forcing conditions.

Ullmann_Mechanism cluster_reactants Reactants cluster_products Products Cu(I)X Cu(I)X Cu(I)-OAr' Cu(I)-OAr' Cu(I)X->Cu(I)-OAr' + Ar'OH, Base Ar-Cu(III)(X)-OAr' Ar-Cu(III)(X)-OAr' Cu(I)-OAr'->Ar-Cu(III)(X)-OAr' + Ar-X (Oxidative Addition) Ar-O-Ar' Ar-O-Ar' Ar-Cu(III)(X)-OAr'->Ar-O-Ar' Reductive Elimination Ar'OH Ar'OH Ar-X Ar-X Base Base Base-H+ Base-H+ X- X-

Caption: Proposed Catalytic Cycle for the Ullmann Condensation.

Experimental Protocol: Ullmann Synthesis of this compound

This protocol is adapted from established procedures for similar diaryl ether syntheses.

Reactants:

  • 2-Chloroaniline

  • 3-Methylphenol (m-cresol)

  • Copper(I) iodide (CuI)

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • To a dry reaction vessel, add 2-chloroaniline (1.0 eq), 3-methylphenol (1.2 eq), copper(I) iodide (0.1 eq), and potassium carbonate (2.0 eq).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen).

  • Add anhydrous N,N-dimethylformamide (DMF) as the solvent.

  • Heat the reaction mixture to 120-140 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield this compound.

Ullmann_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Reactants & Catalyst B Add Solvent (DMF) A->B C Inert Atmosphere B->C D Heat & Stir (120-140 °C) C->D E Monitor Progress (TLC/GC-MS) D->E F Cool & Quench E->F G Extraction F->G H Drying & Concentration G->H I Column Chromatography H->I

Caption: Experimental Workflow for Ullmann Synthesis.

The Buchwald-Hartwig Amination: A Modern Approach to C-N Bond Formation

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the synthesis of C-N bonds.[3] It has become a cornerstone of modern organic synthesis due to its broad substrate scope and functional group tolerance.[4]

Mechanistic Insights

The catalytic cycle of the Buchwald-Hartwig amination involves a Pd(0)/Pd(II) cycle.[5] The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide.

  • Amine Coordination and Deprotonation: The amine coordinates to the palladium center, followed by deprotonation by a base to form a palladium-amido complex.

  • Reductive Elimination: The final C-N bond is formed through reductive elimination, yielding the desired arylamine and regenerating the Pd(0) catalyst.

The choice of phosphine ligand is crucial for the efficiency of the reaction, with bulky, electron-rich ligands generally favoring the reductive elimination step.[5]

Buchwald_Hartwig_Mechanism cluster_reactants Reactants cluster_products Products Pd(0)L_n Pd(0)L_n Ar-Pd(II)(X)L_n Ar-Pd(II)(X)L_n Pd(0)L_n->Ar-Pd(II)(X)L_n + Ar-X (Oxidative Addition) Ar-Pd(II)(NHR')L_n Ar-Pd(II)(NHR')L_n Ar-Pd(II)(X)L_n->Ar-Pd(II)(NHR')L_n + H₂NR', Base Ar-NHR' Ar-NHR' Ar-Pd(II)(NHR')L_n->Ar-NHR' Reductive Elimination Ar-X Ar-X H₂NR' H₂NR' Base Base Base-H+ Base-H+ X- X-

Caption: Catalytic Cycle of the Buchwald-Hartwig Amination.

Experimental Protocol: Buchwald-Hartwig Synthesis of this compound

This protocol is a general representation based on established Buchwald-Hartwig amination procedures.

Reactants:

  • 1-Bromo-2-(3-methylphenoxy)benzene

  • Ammonia source (e.g., benzophenone imine followed by hydrolysis, or an ammonia surrogate)

  • Palladium catalyst (e.g., Pd₂(dba)₃)

  • Phosphine ligand (e.g., XPhos)

  • Strong base (e.g., sodium tert-butoxide)

  • Toluene or Dioxane

Procedure:

  • In a glovebox, charge a dry reaction vessel with the palladium catalyst, phosphine ligand, and base.

  • Add the aryl bromide, 1-bromo-2-(3-methylphenoxy)benzene (1.0 eq).

  • Add the ammonia source.

  • Add the anhydrous solvent (toluene or dioxane).

  • Seal the vessel and heat the reaction mixture to 80-110 °C with stirring.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • If using an imine, perform an acidic workup to hydrolyze the imine to the primary amine.

  • Purify the crude product by column chromatography.

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Workup & Purification A Combine Catalyst, Ligand, & Base B Add Aryl Bromide & Amine Source A->B C Add Solvent B->C D Heat & Stir (80-110 °C) C->D E Monitor Progress (TLC/LC-MS) D->E F Cool & Workup E->F G Purification (Column Chromatography) F->G

Caption: Experimental Workflow for Buchwald-Hartwig Amination.

Two-Step Synthesis: Ullmann Coupling Followed by Nitro Group Reduction

An alternative and often reliable strategy involves the initial synthesis of the corresponding nitro-substituted diaryl ether, followed by the reduction of the nitro group to the desired aniline.

Rationale and Advantages

This two-step approach decouples the C-O bond formation from the introduction of the amine functionality. This can be advantageous when direct amination reactions are challenging, for example, due to substrate incompatibility or low yields. The reduction of a nitro group is typically a high-yielding and straightforward transformation.

Experimental Protocol

Step 1: Ullmann Synthesis of 1-(3-Methylphenoxy)-2-nitrobenzene

This step follows a similar procedure to the Ullmann synthesis described in section 3.2, using 1-chloro-2-nitrobenzene and 3-methylphenol as starting materials.

Step 2: Reduction of 1-(3-Methylphenoxy)-2-nitrobenzene

A variety of reducing agents can be employed for this transformation, with tin(II) chloride or catalytic hydrogenation being common choices.

Procedure (using SnCl₂):

  • Dissolve 1-(3-methylphenoxy)-2-nitrobenzene (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate.

  • Add an excess of tin(II) chloride dihydrate (SnCl₂·2H₂O) (e.g., 3-5 eq).

  • Heat the mixture to reflux and stir until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture and quench by carefully adding a saturated aqueous solution of sodium bicarbonate until the solution is basic.

  • Extract the product with an organic solvent.

  • Wash the combined organic layers, dry, and concentrate.

  • Purify by column chromatography if necessary.

Two_Step_Workflow cluster_step1 Step 1: Ullmann C-O Coupling cluster_step2 Step 2: Nitro Group Reduction A 1-Chloro-2-nitrobenzene + 3-Methylphenol B CuI, K₂CO₃, DMF A->B C 1-(3-Methylphenoxy)-2-nitrobenzene B->C D 1-(3-Methylphenoxy)-2-nitrobenzene E SnCl₂·2H₂O, Ethanol D->E F This compound E->F

Caption: Workflow for the Two-Step Synthesis of this compound.

Comparative Analysis of Synthesis Methods

FeatureUllmann CondensationBuchwald-Hartwig AminationTwo-Step Synthesis (Ullmann/Reduction)
Reaction Conditions Typically higher temperatures (120-210 °C)[1]Milder temperatures (80-110 °C)Step 1: High temp.; Step 2: Mild to moderate
Catalyst Copper-based (often stoichiometric in older methods)[1]Palladium-based (catalytic)[3]Step 1: Copper-based; Step 2: Various reducing agents
Ligands Often ligand-free in classic methods, but ligands can improve efficiency[2]Essential for high yields and broad scope[5]Step 1: Ligand-optional
Substrate Scope Can be limited, especially with unactivated aryl halides[1]Very broad, high functional group tolerance[3]Generally reliable, depends on Ullmann step
Cost Generally lower cost catalyst (copper)Higher cost catalyst (palladium) and ligandsModerate, depends on reagents for both steps
Yield Variable, can be moderate to good with optimized conditionsGenerally high to excellentOften high overall yield due to efficient reduction
Key Advantages Cost-effective catalystMild conditions, broad scope, high yieldsReliable, avoids direct amination challenges
Key Disadvantages Harsh conditions, potential for lower yieldsCatalyst and ligand cost, air-sensitivityLonger reaction sequence, more purification steps

Conclusion and Recommendations

The choice of synthetic route for this compound will ultimately depend on the specific requirements of the project, including scale, budget, and available resources.

  • For large-scale, cost-sensitive syntheses , the Ullmann condensation or the two-step Ullmann/reduction sequence are attractive options due to the lower cost of copper catalysts. While the Ullmann reaction may require more optimization to achieve high yields, its economic advantages are significant.

  • For medicinal chemistry applications and early-stage drug discovery , where substrate scope, functional group tolerance, and speed are critical, the Buchwald-Hartwig amination is often the superior choice. The milder reaction conditions and consistently high yields can accelerate the synthesis of analog libraries and complex target molecules.

It is imperative for researchers to consider these factors and potentially screen different conditions to identify the optimal synthetic strategy for their specific needs. This guide provides a solid foundation for making an informed decision in the synthesis of the valuable building block, this compound.

References

Safety Operating Guide

Navigating the Disposal of 2-(3-Methylphenoxy)aniline: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, scientist, and drug development professional, the synthesis and application of novel compounds are endeavors of precision and purpose. Equally critical is the meticulous management of chemical waste, a process that safeguards both personnel and the environment. This guide provides a comprehensive, step-by-step framework for the proper disposal of 2-(3-Methylphenoxy)aniline, ensuring that safety and regulatory compliance are at the forefront of your laboratory operations. Our aim is to extend beyond mere product provision, fostering a culture of safety and trust through expert guidance.

The Imperative for Proper Disposal: Understanding the Hazard Profile

This compound, like many aromatic amines, presents a significant hazard profile that necessitates careful handling and disposal. While specific toxicological data for this compound is not extensively documented, the known risks of aniline and its derivatives serve as a crucial surrogate for establishing safe handling protocols. Aniline is classified by the U.S. Environmental Protection Agency (EPA) as a Group B2, probable human carcinogen, and is known to be toxic through inhalation, skin contact, and ingestion, primarily affecting the blood, cardiovascular system, and respiratory system.[1] Therefore, it is imperative to treat this compound as a hazardous waste, precluding any disposal via standard laboratory drains or general waste streams.

Under the Resource Conservation and Recovery Act (RCRA), chemical waste generators are legally responsible for determining if their waste is hazardous.[2] Aniline, a closely related compound, is listed as a hazardous waste with the EPA waste number U012.[2] Furthermore, process residues from aniline production carry specific waste codes (K083, K103, K104).[3] Consequently, this compound waste must be managed in accordance with federal, state, and local hazardous waste regulations.

A summary of the key hazard considerations for aromatic amines is presented below:

Hazard ClassificationDescriptionGHS Pictograms
Acute Toxicity Toxic if swallowed, in contact with skin, or if inhaled.☠️
Carcinogenicity Suspected of causing cancer.Gesundheitsgefahr
Environmental Hazard Very toxic to aquatic life with long-lasting effects.Umwelt
Combustibility Combustible liquid.Flamme

Personal Protective Equipment (PPE): Your First Line of Defense

Before initiating any procedure involving this compound, the correct selection and use of Personal Protective Equipment (PPE) is non-negotiable. The following table outlines the minimum required PPE.

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Butyl rubber, Viton®). Nitrile gloves are NOT recommended for prolonged contact with aniline.[4]To prevent skin absorption, a primary route of exposure for aromatic amines.
Eye Protection Safety goggles with side shields or a face shield.To protect against splashes and vapors that can cause serious eye irritation or damage.
Body Protection A fully-buttoned laboratory coat.To protect skin and personal clothing from contamination.
Respiratory Protection A NIOSH-approved respirator with an organic vapor cartridge may be necessary if handling large quantities or in poorly ventilated areas.[5]To prevent inhalation of harmful vapors.

Step-by-Step Disposal Protocol for this compound

This protocol is designed to provide a clear, actionable workflow for the safe disposal of this compound waste, from initial collection to final handoff to environmental health and safety (EHS) personnel.

Phase 1: Waste Collection at the Point of Generation
  • Designate a Waste Container:

    • Select a dedicated, chemically compatible waste container. Glass or polyethylene containers are generally suitable for organic waste.[6] Ensure the container has a secure, tight-fitting lid.

    • The container must be clearly labeled as "Hazardous Waste - this compound" and include the full chemical name and associated hazard pictograms.

  • Segregate Waste Streams:

    • Do not mix this compound waste with other incompatible waste streams. Aromatic amines are incompatible with strong oxidizing agents, strong acids, and certain plastics and rubbers.[7]

    • Solid waste contaminated with this compound (e.g., contaminated gloves, weigh paper, absorbent pads) should be collected in a separate, clearly labeled, sealed plastic bag before being placed in the designated solid hazardous waste container.

Phase 2: Spill Management and Decontamination

In the event of a spill, immediate and correct action is crucial to mitigate exposure and environmental contamination.

  • Immediate Response:

    • Alert personnel in the immediate area and evacuate if necessary.

    • If the spill is significant or you are unsure how to proceed, contact your institution's EHS department immediately.

  • Spill Cleanup Procedure (for minor, manageable spills):

    • Ensure you are wearing the appropriate PPE as outlined in the table above.

    • Contain the spill by creating a dike around the perimeter with an inert absorbent material such as vermiculite, sand, or commercial spill pillows.[4][8] Do not use combustible materials like paper towels to absorb the bulk of the spill.[9]

    • Carefully apply the absorbent material over the spill, working from the outside in to prevent spreading.[4]

    • Once the liquid is fully absorbed, use non-sparking scoops or tools to collect the contaminated absorbent material.

    • Place the collected material into a designated, leak-proof container and label it as "Hazardous Waste - Spill Debris containing this compound."

  • Decontamination:

    • Wash the spill area thoroughly with soap and water.[8]

    • For highly toxic spills, the cleaning materials (e.g., sponges, paper towels) and rinse water should be collected and disposed of as hazardous waste.[8]

    • Properly decontaminate all tools and reusable PPE used during the cleanup process.

Phase 3: Storage and Final Disposal
  • Temporary Storage:

    • Store the sealed hazardous waste container in a designated, well-ventilated, and secure satellite accumulation area.

    • Ensure the storage area is away from incompatible materials.[7]

  • Disposal Request:

    • Follow your institution's specific procedures for requesting a hazardous waste pickup from the EHS department. This typically involves completing a waste manifest or online request form.

    • Provide accurate and complete information about the waste, including the chemical name and quantity.

The entire disposal workflow can be visualized in the following diagram:

DisposalWorkflow Disposal Workflow for this compound cluster_Generation At Point of Generation cluster_Spill In Case of Spill cluster_Disposal Final Disposal Start Handling this compound WearPPE Wear Appropriate PPE Start->WearPPE CollectWaste Collect Liquid & Solid Waste in Labeled, Compatible Container WearPPE->CollectWaste StoreWaste Store Sealed Waste Container in Satellite Accumulation Area CollectWaste->StoreWaste Spill Spill Occurs AssessSpill Assess Spill Severity Spill->AssessSpill MinorSpill Minor Spill AssessSpill->MinorSpill Manageable MajorSpill Major Spill AssessSpill->MajorSpill Not Manageable Cleanup Contain & Absorb with Inert Material MinorSpill->Cleanup Evacuate Evacuate & Call EHS MajorSpill->Evacuate CollectDebris Collect Contaminated Debris Cleanup->CollectDebris Decontaminate Decontaminate Area CollectDebris->Decontaminate Decontaminate->StoreWaste RequestPickup Request EHS Waste Pickup StoreWaste->RequestPickup EHSPickup EHS Collects Waste for Off-site Disposal RequestPickup->EHSPickup

Caption: A flowchart illustrating the key stages of this compound waste management.

Conclusion: A Commitment to Safety and Scientific Integrity

The responsible disposal of this compound is a fundamental aspect of laboratory safety and environmental stewardship. By adhering to the detailed procedures outlined in this guide, researchers and scientists can confidently manage this hazardous waste stream, ensuring a safe working environment and full regulatory compliance. This commitment to best practices not only protects individuals and the environment but also upholds the integrity of the scientific process.

References

A Senior Application Scientist's Guide to Handling 2-(3-Methylphenoxy)aniline

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists in drug development, our commitment to innovation is paralleled by our dedication to safety. The handling of specialized chemical reagents is a daily reality, and a profound understanding of their properties is paramount. This guide provides essential safety and logistical information for the handling of 2-(3-Methylphenoxy)aniline, a compound that, while valuable in synthesis, requires meticulous attention to safety protocols due to its structural relation to aniline and its derivatives.

The core principle of our approach is not just to follow procedures but to comprehend the rationale behind them. This understanding transforms safety from a checklist into an integrated, proactive culture. The information presented here is synthesized from established safety data for analogous compounds and the parent aniline structure, ensuring a conservative and robust safety margin.

Hazard Assessment: Understanding the Risks

Key Hazards:

  • Acute Toxicity: Toxic if swallowed, inhaled, or in contact with skin.[1][2][4]

  • Skin and Eye Irritation: Causes skin irritation and serious eye damage.[6][7]

  • Respiratory Irritation: May cause respiratory irritation.[6][7]

  • Sensitization: May cause an allergic skin reaction.[1][4]

  • Long-Term Effects: Suspected of causing genetic defects and cancer, and causes damage to organs (specifically the blood) through prolonged or repeated exposure.[1][2][4]

Given these potential hazards, a comprehensive personal protective equipment (PPE) strategy is not merely recommended; it is essential.

Personal Protective Equipment (PPE): A Multi-Layered Defense

The selection of PPE is a critical decision-making process based on the identified hazards. The following table outlines the minimum required PPE for handling this compound.

Protection Type Specific Recommendation Rationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene). Gloves must be inspected before use and disposed of properly after handling.[1][8]Aromatic amines can be absorbed through the skin.[5] Nitrile and neoprene offer good resistance to a range of chemicals, including aromatic amines.[8][9]
Eye and Face Protection Tightly fitting safety goggles and a face shield (minimum 8-inch).[1]Protects against splashes and vapors that can cause serious eye damage.[2][4][6][7]
Skin and Body Protection A lab coat, and for larger quantities or risk of splash, a chemical-resistant apron or suit.[10]Prevents skin contact and contamination of personal clothing.[2][6][7]
Respiratory Protection Use in a well-ventilated area, preferably a chemical fume hood.[2][11] If a fume hood is not available or if there is a risk of aerosol generation, a NIOSH-approved respirator with appropriate cartridges for organic vapors is necessary.[12]Prevents inhalation of vapors or aerosols, which are a primary route of exposure for toxic effects.[1][2][4]

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.

PPE_Decision_Process PPE Selection for this compound Handling cluster_assessment Hazard & Exposure Assessment cluster_action Action start Start: Handling this compound assess_hazards Assess Hazards: - Toxicity (Inhalation, Dermal, Oral) - Irritation (Skin, Eye, Respiratory) - Chronic Effects (Mutagenicity, Carcinogenicity) start->assess_hazards assess_exposure Assess Potential Exposure: - Small scale (<1g)? - Large scale (>1g)? - Splash risk? - Aerosol generation? assess_hazards->assess_exposure hand_protection Hand Protection: - Chemical-resistant gloves (Nitrile/Neoprene) assess_exposure->hand_protection eye_protection Eye/Face Protection: - Tightly fitting safety goggles - Face shield for splash risk assess_exposure->eye_protection body_protection Body Protection: - Lab coat (minimum) - Chemical-resistant apron/suit for larger scale assess_exposure->body_protection respiratory_protection Respiratory Protection: - Fume hood (preferred) - Respirator if fume hood unavailable or aerosols present assess_exposure->respiratory_protection proceed Proceed with Experiment hand_protection->proceed eye_protection->proceed body_protection->proceed respiratory_protection->proceed

Caption: PPE Selection Workflow for Handling this compound.

Operational Plan: Safe Handling and Storage

Safe handling extends beyond the use of PPE. It encompasses the entire workflow, from receiving the compound to its final disposal.

Step-by-Step Handling Protocol:

  • Preparation:

    • Ensure a chemical fume hood is operational and accessible.

    • Have an emergency eyewash station and safety shower in close proximity.[13]

    • Prepare all necessary equipment and reagents before handling the compound.

    • Don all required PPE as outlined in the table above.

  • Handling:

    • Conduct all manipulations of this compound within a chemical fume hood to minimize inhalation exposure.[2]

    • Avoid direct contact with skin and eyes.[1] In case of accidental contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[5][6]

    • Wash hands thoroughly after handling, even if gloves were worn.[6][7]

  • Storage:

    • Store this compound in a tightly sealed, properly labeled container.

    • Keep the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[7]

    • Store in a locked cabinet or area with restricted access.[6][7]

Disposal Plan: Responsible Waste Management

The disposal of this compound and any contaminated materials must be handled with the same level of care as its use.

Disposal Protocol:

  • Waste Segregation:

    • Collect all waste containing this compound, including contaminated gloves, pipette tips, and paper towels, in a designated, sealed, and clearly labeled hazardous waste container.

  • Disposal Method:

    • This material should not be disposed of down the drain or in regular trash.[6]

    • Engage a licensed professional waste disposal service for incineration in a chemical incinerator equipped with an afterburner and scrubber.[1]

    • Always adhere to local, state, and federal environmental regulations for hazardous waste disposal.[12]

By integrating these safety and handling protocols into your laboratory's standard operating procedures, you can effectively mitigate the risks associated with this compound, fostering a secure and productive research environment.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.